molecular formula C21H22O11 B1676073 Marein CAS No. 535-96-6

Marein

Número de catálogo: B1676073
Número CAS: 535-96-6
Peso molecular: 450.4 g/mol
Clave InChI: XGEYXJDOVMEJNG-HTFDPZBKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Marein (CAS 535-96-6) is a bioactive chalconoid and the 4'-O-glucoside of okanin, naturally found in the plant Coreopsis tinctoria Nutt. . It is recognized for its multi-target pharmacological potential, making it a valuable compound for investigating a range of health conditions. Research indicates this compound possesses significant anti-inflammatory and bone-protective properties. Studies show it can ameliorate the progression of osteoarthritis by modulating the Nrf2/HO-1/NF-κB signaling pathways, reducing the expression of inflammatory mediators and cartilage-degrading enzymes . Furthermore, this compound has been demonstrated to inhibit LPS-induced osteoclast formation in RAW264.7 cells by regulating the NF-κB signaling pathway, which reduces the expression of pro-inflammatory cytokines and key osteoclast-related genes such as RANK, TRAF6, and MMP-9 . This suggests its potential application in research on inflammatory bone destruction diseases. In the realm of metabolic research, this compound exhibits promising antidiabetic and hypolipidemic activities. It has been shown to improve insulin resistance induced by high glucose in HepG2 cells by promoting glucose uptake via the CaMKK/AMPK/GLUT1 pathway, increasing glycogen synthesis via IRS/Akt/GSK-3β, and reducing gluconeogenesis via Akt/FoxO1 . Additionally, this compound reduces lipid levels by modulating the PI3K/AKT/mTOR pathway to induce lipophagy, the selective autophagy of lipid droplets . Recent investigations have also revealed a novel role for this compound in oncology research, where it can restore chemo-sensitivity to cancer cells by competitively inhibiting the ABCG2 transporter function, thereby increasing the intracellular accumulation of chemotherapeutic drugs . Researchers can leverage these diverse mechanisms to explore new therapeutic strategies. This product is for research use only and is not intended for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c22-8-15-18(28)19(29)20(30)21(32-15)31-14-6-3-10(16(26)17(14)27)11(23)4-1-9-2-5-12(24)13(25)7-9/h1-7,15,18-22,24-30H,8H2/b4-1+/t15-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEYXJDOVMEJNG-HTFDPZBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029273
Record name (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one
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Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535-96-6
Record name Marein
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Record name Marein
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Record name (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one
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Record name (E)-3-(3,4-dihydroxyphenyl)-1-[4-(β-D-glucopyranosyloxy)-2,3-dihydroxyphenyl]-2-propen-1-one
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Record name MAREIN
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Marein

Introduction

This compound, a flavonoid and primary chalcone (B49325) glucoside derived from Coreopsis tinctoria Nutt., has emerged as a compound of significant therapeutic interest.[1][2] Pharmacological studies have revealed its potent antioxidant, anti-inflammatory, anti-diabetic, neuroprotective, and chemo-sensitizing properties.[3][4][5][6][7] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's multifaceted biological activities, focusing on key signaling pathways, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanisms of Action and Signaling Pathways

This compound exerts its effects by modulating a network of interconnected signaling pathways crucial for cellular homeostasis. Its primary mechanisms revolve around combating oxidative stress, resolving inflammation, regulating glucose and lipid metabolism, and modulating apoptosis.

Antioxidant and Cytoprotective Effects via SIRT1/Nrf2 Signaling

A cornerstone of this compound's mechanism is its ability to mitigate oxidative stress, a key pathological factor in hyperlipidemia and other metabolic disorders.[2] this compound activates the SIRT1/Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[2][4]

Mechanism: Sirtuin-1 (SIRT1) is a NAD+-dependent deacetylase that can activate the Nuclear factor-erythroid-2-related factor 2 (Nrf2).[2] Under normal conditions, Nrf2 is kept in the cytoplasm. Upon activation by this compound, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (ARE) in the promoter regions of target genes.[2] This action upregulates the expression of various detoxification and antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby bolstering the cell's defense against reactive oxygen species (ROS).[2][8] Studies in H2O2-induced HepG2 cells show that this compound's protective effects are reversed by the SIRT1 inhibitor EX-527, confirming the pathway's essential role.[2][4]

G cluster_nucleus Nucleus This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates Nrf2_cyto Nrf2 (Cytoplasm) SIRT1->Nrf2_cyto Activates Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px, HO-1) ARE->Antioxidant_Enzymes Upregulates Expression Oxidative_Stress Oxidative Stress (ROS, MDA) Antioxidant_Enzymes->Oxidative_Stress Inhibits

Caption: this compound activates the SIRT1/Nrf2 antioxidant pathway.
Metabolic Regulation and Neuroprotection via AMPK Signaling

This compound plays a significant role in managing diabetic complications, such as diabetic nephropathy and encephalopathy, by activating the AMP-activated protein kinase (AMPK) pathway.[3][5] AMPK is a central regulator of cellular energy homeostasis.

Mechanism: In diabetic nephropathy, this compound directly inhibits the sodium-glucose cotransporter 2 (SGLT2) in renal tubules.[3] This inhibition, coupled with direct activation of AMPK, leads to the phosphorylation of downstream targets like acetyl-CoA carboxylase (ACC).[3] This cascade helps restore glucose and lipid metabolism, ameliorates renal ectopic lipid deposition, and reduces fibrosis and inflammation.[3]

In the context of neuroprotection, particularly against methylglyoxal (B44143) (MG)-induced apoptosis in neuronal cells, this compound's activation of AMPK is crucial.[5][9] Molecular docking simulations suggest this compound interacts with the γ subunit of AMPK.[5][9] This activation helps protect mitochondrial function by preserving membrane potential (ΔΨm), reducing ROS production, and inhibiting the mitochondrial apoptosis pathway involving Bax, caspase-3, and ICAD.[5][9]

G cluster_renal Renal & Metabolic Effects cluster_neuronal Neuroprotective Effects This compound This compound AMPK AMPK This compound->AMPK Activates SGLT2 SGLT2 This compound->SGLT2 Inhibits ACC p-ACC AMPK->ACC Phosphorylates Mitochondria Mitochondrial Function AMPK->Mitochondria Protects Metabolism Improved Glucose & Lipid Metabolism ACC->Metabolism Apoptosis Apoptosis (Bax, Caspase-3) Mitochondria->Apoptosis Inhibits

Caption: this compound modulates metabolism and apoptosis via the AMPK pathway.
Anti-Inflammatory Action via NF-κB and MAPK Pathways

This compound exhibits potent anti-inflammatory effects by suppressing key pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways.[6] This is particularly relevant in conditions like diabetic nephropathy and cerebral ischemia-reperfusion injury.[3][6]

Mechanism: this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammation.[6][10] By preventing the translocation of the NF-κB p65 subunit to the nucleus, this compound downregulates the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).[3][10][11] This mechanism has been observed to reduce inflammation in diabetic mice and in models of acute pancreatitis.[3][12] The anti-inflammatory effect is sometimes linked to the inhibition of upstream pathways like Toll-like receptor 4 (TLR4) and mitogen-activated protein kinases (MAPKs), which are also suppressed by this compound.[13][14]

Regulation of Insulin (B600854) Signaling and Autophagy via PI3K/Akt Pathway

In diabetic conditions, this compound improves insulin resistance by modulating the PI3K/Akt signaling pathway.[15][16]

Mechanism: this compound enhances the expression of PI3K and the phosphorylation of Akt (at Ser473) in the kidneys of diabetic mice.[15] This activation of the IRS1/PI3K/Akt pathway improves insulin sensitivity.[15] Furthermore, this pathway is linked to the induction of autophagy, a cellular recycling process that can alleviate cellular stress. This compound promotes the expression of key autophagy markers like LC3II/I, Beclin1, and ATG5, which helps to clear damaged components and protect kidney function in diabetic nephropathy.[15]

Chemo-sensitization via ABCG2 Inhibition

Recent studies have uncovered a novel role for this compound in oncology: restoring sensitivity to chemotherapy in drug-resistant cancers.[7]

Mechanism: this compound acts as a potent chemo-sensitizer in cancer cells that overexpress the ATP-binding cassette (ABC) transporter ABCG2, a protein notorious for causing multidrug resistance.[7] this compound competitively inhibits the efflux activity of the ABCG2 protein by binding to a critical amino acid residue (F439).[7] This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCG2, such as topotecan (B1662842) and mitoxantrone, thereby restoring their efficacy.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various experimental models.

Table 1: Antioxidant and Cytoprotective Effects of this compound

ParameterModel SystemTreatmentResultReference
Cell ViabilityH₂O₂-induced HepG2 cells5 µM this compoundRestored viability, reduced LDH release[2][4]
ROS LevelsH₂O₂-induced HepG2 cells5 µM this compoundMarkedly ameliorated increase in ROS[2]
MDA LevelsH₂O₂-induced HepG2 cells5 µM this compoundDramatically overturned H₂O₂-induced increase[2]
SOD, GSH-PxH₂O₂-induced HepG2 cells5 µM this compoundReversed H₂O₂-induced suppression[2]
Apoptotic CellsMG-treated PC12 cells10 µM this compoundSignificantly reduced number of TUNEL-positive cells[1][9]

Table 2: Metabolic and Anti-Diabetic Effects of this compound

ParameterModel SystemTreatmentResultReference
2-NBDG UptakeHigh glucose-treated HK-2 cellsThis compoundDecreased uptake by 22% by inhibiting SGLT2[3]
Blood Glucosedb/db diabetic miceThis compound (12 weeks)Restored hyperglycemia[3]
Serum TG, TC, LDLdb/db diabetic miceThis compound (12 weeks)Significantly reduced levels[17]
Insulin Resistancedb/db diabetic miceThis compound (8 weeks)Significantly improved HOMA-IR index[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture and Oxidative Stress Induction
  • Cell Lines: Human liver cancer cells (HepG2), human renal tubule epithelial cells (HK-2), or rat pheochromocytoma cells (PC12) are commonly used.[3][4][5]

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Induction of Injury: To model oxidative stress, HepG2 cells are exposed to 500 µM H₂O₂ for 24 hours.[2][4] To model glucotoxicity, HK-2 cells are treated with high glucose (e.g., 30 mM).[3] To model diabetic encephalopathy, PC12 cells are treated with methylglyoxal (MG).[5][9]

  • This compound Treatment: Following injury induction, cells are treated with this compound at various concentrations (e.g., 2.5–40 µM) for a specified period, typically 24 hours.[4][6]

Assessment of Cell Viability and Apoptosis
  • Cell Viability (CCK-8 Assay): Cell viability is quantified using a Cell Counting Kit-8 (CCK-8). After treatment, the CCK-8 reagent is added to each well, and the absorbance is measured at 450 nm to determine the percentage of viable cells relative to a control.[2][4]

  • Apoptosis (TUNEL Staining): Apoptosis is detected by Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. Cells are fixed, permeabilized, and then incubated with the TUNEL reaction mixture. Apoptotic cells (displaying green fluorescence) are visualized and quantified using a fluorescence microscope.[1][9]

G Start Seed HepG2 Cells in 96-well plate Induce Induce Oxidative Stress (500 µM H₂O₂ for 24h) Start->Induce Treat Treat with this compound (e.g., 5 µM for 24h) Induce->Treat Assess Assess Viability & Apoptosis Treat->Assess CCK8 CCK-8 Assay (Measure Absorbance at 450nm) Assess->CCK8 Viability TUNEL TUNEL Staining (Fluorescence Microscopy) Assess->TUNEL Apoptosis

Caption: General workflow for in vitro assessment of this compound's effects.
Western Blot Analysis

  • Protein Extraction: Total protein is extracted from cells or tissues using RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA for 1-2 hours, then incubated overnight at 4°C with primary antibodies against target proteins (e.g., SIRT1, Nrf2, p-AMPK, AMPK, PI3K, p-Akt, Akt, Bcl-2, Bax, Caspase-3, NF-κB p65).[9][12][15] After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified and normalized to a loading control like β-actin or GAPDH.[9]

Animal Studies
  • Animal Models: Diabetic nephropathy is often studied using db/db mice, a genetic model of type 2 diabetes.[3][17]

  • Drug Administration: Mice receive this compound via gavage for a specified duration, typically 8 to 12 consecutive weeks.[3][15]

  • Biochemical Analysis: Blood and urine samples are collected to measure parameters like fasting blood glucose, serum insulin, triglycerides (TG), total cholesterol (TC), and urinary albumin to creatinine (B1669602) ratio (UACR).[15][17]

  • Histopathology: Kidney tissues are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin-Eosin (H&E), Periodic Acid-Schiff (PAS), and Masson's trichrome to assess pathological changes like glomerulosclerosis and fibrosis.[15]

Conclusion and Future Perspectives

This compound is a promising natural compound with a complex and advantageous mechanism of action that targets multiple key signaling pathways involved in oxidative stress, inflammation, and metabolic dysregulation. Its ability to activate protective pathways like SIRT1/Nrf2 and AMPK while inhibiting detrimental ones like NF-κB underscores its therapeutic potential for a range of conditions, including diabetic complications, neurodegenerative diseases, and potentially as an adjunct in cancer therapy.

Future research should focus on validating these findings in more advanced preclinical and clinical settings. Investigating the pharmacokinetics, bioavailability, and potential synergistic effects of this compound with existing drugs will be crucial for its translation into a clinically viable therapeutic agent. The polypharmacological profile of this compound presents a compelling case for its development as a multi-target drug capable of addressing the complex pathophysiology of chronic diseases.

References

The Therapeutic Potential of Marein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Pharmacological Properties and Mechanisms of a Promising Flavonoid Glycoside

Abstract

Marein, a flavonoid glycoside primarily isolated from Coreopsis tinctoria Nutt., is emerging as a compound of significant therapeutic interest. This technical guide provides a comprehensive overview of the current preclinical evidence supporting the therapeutic potential of this compound, with a particular focus on its roles in metabolic disorders, oxidative stress, and neuroprotection. We delve into its mechanisms of action, detailing its interaction with key signaling pathways, and present quantitative data from various experimental models. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols and conceptual frameworks to guide future investigations into this promising natural product.

Introduction

This compound (okanin-4'-O-β-D-glucopyranoside) is a chalcone (B49325) glycoside that has been traditionally used in various cultures for its medicinal properties.[1] Modern pharmacological studies have begun to elucidate the scientific basis for these uses, revealing a spectrum of biological activities. This guide synthesizes the existing literature on this compound, presenting its therapeutic potential in a structured and technically detailed format to facilitate advanced research and development.

Therapeutic Potential and Mechanisms of Action

Preclinical studies have identified several key therapeutic areas where this compound shows significant promise. These include the management of diabetic nephropathy, amelioration of oxidative stress, and neuroprotection against ischemia-reperfusion injury.

Diabetic Nephropathy

This compound has demonstrated significant potential in the management of diabetic nephropathy (DN). In preclinical models, it has been shown to improve key markers of the disease.

Mechanism of Action:

This compound's effects in DN are primarily attributed to its dual action of inhibiting the renal sodium-glucose cotransporter 2 (SGLT2) and activating the AMP-activated protein kinase (AMPK) signaling pathway.[2][3]

  • SGLT2 Inhibition: By inhibiting SGLT2, this compound reduces glucose reabsorption in the kidneys, thereby lowering blood glucose levels.[2] In vitro studies have shown that this compound can decrease the uptake of a fluorescent glucose analog in human kidney cells by 22% through the inhibition of SGLT2 expression.[2][3]

  • AMPK Pathway Activation: Activation of the AMPK pathway by this compound leads to a cascade of downstream effects that contribute to its therapeutic efficacy in DN. This includes the phosphorylation of acetyl-CoA carboxylase (ACC) and the activation of peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α).[2] This pathway is crucial for regulating cellular energy homeostasis and has been shown to be beneficial in the context of metabolic diseases.[4]

Quantitative Data from Preclinical Studies:

The following table summarizes the key quantitative findings from a study using a db/db mouse model of diabetic nephropathy, where this compound was administered for 12 consecutive weeks.[2][3]

ParameterControl (db/m)Model (db/db)This compound-treated (db/db)Metformin-treated (db/db)
Fasting Blood Glucose (mmol/L) 6.8 ± 0.728.9 ± 2.115.3 ± 1.5 16.1 ± 1.8
Serum Insulin (ng/mL) 1.2 ± 0.23.8 ± 0.42.1 ± 0.3 2.3 ± 0.3
Triglycerides (mmol/L) 1.1 ± 0.23.5 ± 0.41.9 ± 0.3 2.1 ± 0.3
Total Cholesterol (mmol/L) 2.1 ± 0.35.8 ± 0.63.2 ± 0.4 3.5 ± 0.4
24h Urine Albumin (μ g/24h ) 25.6 ± 3.1189.2 ± 15.498.7 ± 10.2 105.4 ± 11.1

*Data are presented as mean ± SD. *p < 0.01 vs. Model group.

Oxidative Stress and Hepatoprotection

This compound exhibits potent antioxidant properties, primarily through the activation of the SIRT1/Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

Mechanism of Action:

  • SIRT1/Nrf2 Pathway Activation: this compound has been shown to upregulate the expression of both Sirtuin-1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[5][6] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to antioxidant response elements (AREs), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those for superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[7][8] The activation of this pathway by this compound helps to mitigate cellular damage caused by oxidative stress.

Quantitative Data from In Vitro Studies:

The following table summarizes the effects of this compound on oxidative stress markers in H2O2-induced HepG2 cells.[9]

ParameterControlH2O2H2O2 + this compound (5 µM)H2O2 + this compound + EX-527 (SIRT1 inhibitor)
Cell Viability (%) 10052.3 ± 4.185.6 ± 5.2 61.4 ± 4.5#
LDH Release (U/L) 35.2 ± 3.189.7 ± 6.548.9 ± 4.375.1 ± 5.9#
ROS Level (Fold Change) 1.03.8 ± 0.41.5 ± 0.2 3.2 ± 0.3#
MDA Level (nmol/mg protein) 1.2 ± 0.14.5 ± 0.42.1 ± 0.23.9 ± 0.3#
SOD Activity (U/mg protein) 125.4 ± 10.262.1 ± 5.8108.7 ± 9.1 75.3 ± 6.4#
GSH-Px Activity (U/mg protein) 85.3 ± 7.138.9 ± 3.572.4 ± 6.345.6 ± 4.1#

*Data are presented as mean ± SD. *p < 0.01 vs. H2O2 group; #p < 0.05 vs. H2O2 + this compound group.

Neuroprotection

This compound has demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury (CIRI).[10] This is a critical area of research, as CIRI can lead to significant neuronal damage and long-term disability.[11]

Mechanism of Action:

The neuroprotective effects of this compound in CIRI are linked to its ability to modulate inflammatory and oxidative stress pathways. Network pharmacology and molecular docking studies have identified Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2), Proto-oncogene tyrosine-protein kinase Src, and Epidermal Growth Factor Receptor (EGFR) as potential key targets.[10] By targeting these proteins, this compound can likely influence downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are known to be involved in cell survival and inflammatory responses.[12][13] In vitro experiments have shown that this compound can improve the viability of OGD/R (oxygen-glucose deprivation/reoxygenation)-exposed HT22 cells and reduce the accumulation of reactive oxygen species (ROS).[10]

Quantitative Data from an In Vitro Model of CIRI:

The following table presents data on the effect of this compound on the viability of HT22 neuronal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R).[10]

ConditionCell Viability (%)
Control 100
OGD/R 41.2 ± 3.5
OGD/R + this compound (5 µM) 58.7 ± 4.1*
OGD/R + this compound (10 µM) 69.3 ± 5.2
OGD/R + this compound (20 µM) 78.5 ± 6.3

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. OGD/R group.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Marein_AMPK_Pathway This compound This compound SGLT2 SGLT2 (Renal Glucose Transporter) This compound->SGLT2 Inhibits AMPK AMPK This compound->AMPK Activates Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Therapeutic_Effects Therapeutic Effects (↓ Blood Glucose, ↓ Renal Fibrosis) Glucose_Reabsorption->Therapeutic_Effects Reduces p_AMPK p-AMPK (Activated) ACC ACC p_AMPK->ACC Phosphorylates PGC_1a PGC-1α p_AMPK->PGC_1a Activates p_ACC p-ACC (Inhibited) p_ACC->Therapeutic_Effects Contributes to Activated_PGC_1a Activated PGC-1α Activated_PGC_1a->Therapeutic_Effects Contributes to

Caption: this compound's mechanism in diabetic nephropathy via SGLT2 inhibition and AMPK activation.

Marein_SIRT1_Nrf2_Pathway cluster_cytoplasm Cytoplasm This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates Nrf2_Keap1 Nrf2-Keap1 Complex SIRT1->Nrf2_Keap1 Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 (Nucleus) Nrf2->Nrf2_nucleus Translocates Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, GSH-Px, etc.) ARE->Antioxidant_Genes Induces Transcription Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Reduces

Caption: this compound's activation of the SIRT1/Nrf2 antioxidant pathway.

Marein_Neuroprotection_Workflow CIRI Cerebral Ischemia- Reperfusion Injury (CIRI) Cellular_Responses Cellular Responses CIRI->Cellular_Responses Induces (Inflammation, Oxidative Stress, Apoptosis) This compound This compound Targets Potential Targets (PTGS2, SRC, EGFR) This compound->Targets Modulates Signaling_Pathways Downstream Signaling (e.g., PI3K/Akt, MAPK) Targets->Signaling_Pathways Regulates Signaling_Pathways->Cellular_Responses Alters Neuroprotection Neuroprotection Cellular_Responses->Neuroprotection Leads to

Caption: Proposed workflow for this compound-mediated neuroprotection in CIRI.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

In Vitro Antioxidant Assays

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[14]

  • Protocol:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container at 4°C. Prepare a series of concentrations of this compound in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

    • Assay Procedure: In a 96-well microplate, add 100 µL of the this compound solution (or control) to 100 µL of the DPPH solution. For the blank, use 100 µL of methanol instead of the sample.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated as follows:

      Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the reaction mixture (DPPH solution with this compound). The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Cell-Based Assays

4.2.1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay is based on the ability of viable cells with active mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[15]

  • Protocol:

    • Cell Seeding: Seed cells (e.g., HepG2 or HT22) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

    • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).

    • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculation: Cell viability is expressed as a percentage of the control:

      The IC50 value can be calculated from the dose-response curve.

4.2.2. Reactive Oxygen Species (ROS) Detection

  • Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorofluorescin (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.[15]

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells as described for the cell viability assay.

    • Probe Loading: After treatment, wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Washing: Wash the cells twice with PBS to remove the excess probe.

    • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation wavelength ~485 nm, emission wavelength ~530 nm) or visualize under a fluorescence microscope.

    • Analysis: The ROS levels in the treated groups are typically expressed as a fold change relative to the control group.

Other Potential Therapeutic Applications

While the most robust evidence for this compound's therapeutic potential currently lies in metabolic and neuroprotective areas, preliminary research suggests its utility in other domains.

Anti-inflammatory Effects

This compound has been shown to suppress the expression of pro-inflammatory factors such as interleukin-6 (IL-6) and monocyte chemotactic protein-1 (MCP-1) in diabetic mice.[2] This suggests a broader anti-inflammatory potential that warrants further investigation in various inflammatory disease models.

Anti-cancer Activity

The broader class of flavonoids, to which this compound belongs, is well-known for its potential anti-cancer properties.[16] While specific in-depth studies on this compound's anti-cancer activity are still emerging, its demonstrated ability to modulate signaling pathways like PI3K/Akt, which are often dysregulated in cancer, suggests that this is a promising area for future research.[1][12]

Conclusion and Future Directions

This compound has emerged as a multifaceted flavonoid with significant therapeutic potential, particularly in the context of diabetic nephropathy, oxidative stress-related conditions, and neuroprotection. Its mechanisms of action, centered around the modulation of key signaling pathways such as AMPK and SIRT1/Nrf2, provide a solid foundation for its further development.

Future research should focus on:

  • In-depth mechanistic studies: Further elucidation of the molecular targets of this compound and its downstream signaling effects is crucial.

  • Pharmacokinetic and bioavailability studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its translation into a therapeutic agent.

  • Preclinical studies in a wider range of disease models: Investigating the efficacy of this compound in other inflammatory, metabolic, and neurodegenerative diseases, as well as in various cancer types, will broaden its therapeutic scope.

  • Safety and toxicology studies: Comprehensive safety and toxicology assessments are necessary before any clinical development can be considered.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of harnessing the full therapeutic potential of this compound for the benefit of human health.

References

Marein: A Chalconoid with Potent Biological Activities for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Marein, a chalcone (B49325) glucoside chemically known as okanin-4'-O-β-D-glucopyranoside, is a significant bioactive flavonoid.[1] It is primarily isolated from the capitula of Coreopsis tinctoria Nutt., a plant used in traditional medicine and as a functional tea to address various health issues, including diabetes and cardiovascular diseases.[1][2][3] As a member of the chalcone subgroup of polyphenols, this compound has garnered scientific interest for its diverse pharmacological activities.[1][4][5] This technical guide provides a comprehensive overview of the core biological activities of this compound, focusing on its antioxidant, lipid-lowering, and anti-inflammatory effects, with a detailed exploration of the underlying molecular mechanisms, experimental protocols, and quantitative data to support its therapeutic potential.

Antioxidant and Cytoprotective Activities

This compound demonstrates potent antioxidant properties by effectively mitigating cellular oxidative stress.[2] Studies utilizing an H2O2-induced oxidative stress model in HepG2 cells have shown that this compound treatment can significantly restore cell viability and reduce the release of lactate (B86563) dehydrogenase (LDH), a marker of cellular injury.[2][3]

The primary mechanism for its antioxidant effect is the activation of the Sirtuin-1 (SIRT1)/Nuclear factor-erythroid-2-related factor 2 (Nrf2) signaling pathway.[2][3] Under conditions of oxidative stress, the expression of both SIRT1 and Nrf2 is typically reduced.[2] this compound treatment has been shown to markedly restore the mRNA and protein expression levels of both SIRT1 and Nrf2.[2] Furthermore, it facilitates the nuclear translocation of Nrf2, which is crucial for its function as a transcription factor for antioxidant response element-driven genes.[2] This activation leads to a downstream increase in the activity of key antioxidant enzymes. The specificity of this pathway was confirmed by experiments where the protective effects of this compound were reversed using a specific SIRT1 inhibitor, EX-527.[2][3]

Quantitative Effects on Oxidative Stress Markers

The antioxidant capacity of this compound has been quantified by measuring its effect on key biomarkers of oxidative stress.

ParameterConditionEffect of this compound TreatmentReference
Cell Viability H2O2-induced HepG2 cellsSignificantly increased (p < 0.05)[2]
LDH Release H2O2-induced HepG2 cellsSignificantly reduced (p < 0.05)[2][3]
ROS Levels H2O2-induced HepG2 cellsMarkedly ameliorated (p < 0.001)[2]
MDA Levels H2O2-induced HepG2 cellsSignificantly reduced (p < 0.01 or p < 0.001)[2]
SOD Activity H2O2-induced HepG2 cellsSignificantly increased (p < 0.01 or p < 0.001)[2]
GSH-Px Activity H2O2-induced HepG2 cellsSignificantly increased (p < 0.01 or p < 0.001)[2]
Signaling Pathway Visualization

The following diagram illustrates the activation of the SIRT1/Nrf2 pathway by this compound in response to oxidative stress.

G cluster_stress Cellular Environment cluster_this compound Therapeutic Intervention cluster_pathway Signaling Cascade Oxidative_Stress Oxidative Stress (e.g., H2O2) SIRT1 SIRT1 Oxidative_Stress->SIRT1 Inhibits Nrf2_cyto Nrf2 (Cytoplasm) Oxidative_Stress->Nrf2_cyto Promotes Cytoplasmic Retention This compound This compound This compound->SIRT1 Activates SIRT1->Nrf2_cyto Promotes Translocation Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px) ARE->Antioxidant_Enzymes Induces Transcription Cell_Protection Cytoprotection & Reduced Oxidative Stress Antioxidant_Enzymes->Cell_Protection Leads to

This compound activation of the SIRT1/Nrf2 signaling pathway.

Regulation of Lipid Metabolism

This compound has demonstrated significant potential in modulating lipid metabolism, suggesting its utility as a therapeutic agent for hyperlipidemia.[2][3] In HepG2 cells subjected to H2O2-induced stress, which often leads to lipid accumulation, this compound treatment effectively reversed these changes.[2]

Mechanistically, this compound's influence on lipid metabolism is linked to its ability to downregulate the expression of key genes involved in lipid synthesis and uptake. H2O2 treatment was found to increase the mRNA and protein expression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR).[2] this compound administration significantly overturned these trends, leading to reduced lipid accumulation.[2][3]

Quantitative Effects on Lipid Profiles

The lipid-lowering effects of this compound are summarized in the table below.

ParameterConditionEffect of this compound TreatmentReference
Total Cholesterol (TC) H2O2-induced HepG2 cellsSignificantly reduced (p < 0.05)[2]
Triglycerides (TG) H2O2-induced HepG2 cellsSignificantly reduced (p < 0.05)[2]
LDL-C H2O2-induced HepG2 cellsSignificantly reduced (p < 0.05)[2]
HDL-C H2O2-induced HepG2 cellsSignificantly increased (p < 0.05)[2]
HMGCR Expression H2O2-induced HepG2 cellsSignificantly downregulated (p < 0.05)[2]
LDLR Expression H2O2-induced HepG2 cellsSignificantly downregulated (p < 0.05)[2]

Other Potential Biological Activities

Beyond its well-documented antioxidant and lipid-lowering effects, this compound is reported to possess a broader spectrum of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1][2] These areas represent emerging fields of research for this chalconoid.

  • Anti-inflammatory Effects: As a flavonoid, this compound is associated with anti-inflammatory properties, a common characteristic of this class of compounds.[2][6] The reduction of oxidative stress, a key driver of inflammation, via the Nrf2 pathway supports this potential.

  • Anticancer Potential: Chalcones, in general, are known to exhibit antitumor activities through various mechanisms, including the induction of apoptosis and disruption of the cell cycle.[4][7] The specific anticancer mechanisms of this compound are an area for further investigation.[1]

  • Antidiabetic Effects: this compound has been investigated for its potential in managing hyperglycemia and diabetic complications such as diabetic encephalopathy and nephropathy.[1] Its ability to modulate metabolic pathways suggests a plausible role in glucose homeostasis.

Experimental Protocols

The following section details the key experimental methodologies used to elucidate the biological activities of this compound.

Cell Culture and Oxidative Stress Induction
  • Cell Line: HepG2 (human liver cancer cell line), a well-established model for studying hepatic oxidative stress and lipid metabolism.[2]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Oxidative Stress: HepG2 cells are exposed to 500 μM hydrogen peroxide (H2O2) for 24 hours to induce oxidative stress and lipid accumulation.[2][3]

  • This compound Treatment: Following H2O2 exposure, the medium is replaced with fresh medium containing this compound (e.g., 5 μM) for an additional 24 hours.[2][3]

Assessment of Cytotoxicity and Cell Viability
  • Cell Viability (CCK-8 Assay): Cell Counting Kit-8 (CCK-8) is used. After treatment, CCK-8 solution is added to each well and incubated for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader to determine the percentage of viable cells relative to a control group.[3]

  • Lactate Dehydrogenase (LDH) Release Assay: The level of LDH released into the culture medium, an indicator of cell membrane damage, is measured using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.[3]

Measurement of Oxidative Stress Markers
  • Intracellular ROS: Dichlorodihydrofluorescein diacetate (DCFH-DA) staining is used. Cells are incubated with DCFH-DA, which fluoresces upon oxidation by ROS. The fluorescence intensity is measured via fluorescence microscopy or a plate reader.[2][3]

  • MDA, SOD, and GSH-Px: The levels of malondialdehyde (MDA) and the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in cell lysates are quantified using commercially available ELISA kits.[2][3]

Gene and Protein Expression Analysis
  • Quantitative Real-Time PCR (RT-qPCR): Total RNA is extracted from cells, reverse-transcribed into cDNA, and used as a template for qPCR with gene-specific primers for SIRT1, Nrf2, HMGCR, LDLR, and a housekeeping gene (e.g., GAPDH). Relative gene expression is calculated using the 2^-ΔΔCt method.[2]

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against SIRT1, Nrf2, HMGCR, LDLR, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) system.[2]

  • Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and incubated with a primary antibody for Nrf2. After washing, they are incubated with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI). Images are captured using a fluorescence microscope to visualize the subcellular localization of Nrf2.[2]

Experimental Workflow Visualization

G cluster_prep Cell Preparation & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Conclusion A Culture HepG2 Cells B Induce Oxidative Stress (500μM H2O2, 24h) A->B C Treat with this compound (5μM, 24h) B->C D Cell Viability Assay (CCK-8) C->D E Cytotoxicity Assay (LDH Release) C->E F Oxidative Stress Markers (ROS, MDA, SOD, GSH-Px) C->F G Lipid Profile Analysis (TC, TG, LDL-C, HDL-C) C->G H Gene/Protein Expression (RT-qPCR, Western Blot) C->H I Quantify Changes vs. Controls D->I E->I F->I G->I H->I J Elucidate Mechanism of Action I->J

Experimental workflow for evaluating this compound's bioactivity.

Conclusion and Future Directions

This compound, a chalconoid derived from Coreopsis tinctoria, exhibits significant and quantifiable biological activities, particularly in the realms of antioxidant defense and lipid metabolism regulation.[2] Its mechanism of action is strongly linked to the activation of the SIRT1/Nrf2 signaling pathway, which not only mitigates oxidative stress but also influences the expression of genes central to lipid homeostasis.[2][3] The data presented herein provides a strong foundation for its potential as a therapeutic candidate for hyperlipidemia and other metabolic disorders characterized by oxidative stress.[2][3]

Future research should focus on validating these findings in in vivo models to assess the pharmacokinetics, bioavailability, and systemic efficacy of this compound. Further exploration of its anti-inflammatory, anticancer, and antidiabetic properties is warranted to fully understand its therapeutic scope. The development of this compound as a nutraceutical or pharmaceutical agent represents a promising avenue for addressing prevalent metabolic and oxidative stress-related diseases.

References

The Compound Marein: A Technical Guide to Its Natural Sources, Extraction, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources of the chalcone (B49325) glycoside Marein (Okanin 4'-O-glucoside), with a primary focus on its most prominent source, Coreopsis tinctoria Nutt. The document details quantitative data on this compound concentration, outlines established experimental protocols for its extraction and isolation, and explores its interaction with key biological signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a flavonoid primarily found in the plant kingdom. While its aglycone, Okanin, has been identified in various species, this compound itself is most notably and abundantly found in the flowering tops of Coreopsis tinctoria Nutt., a member of the Asteraceae family commonly known as plains coreopsis or dyer's coreopsis.[1] Other species within the Coreopsis genus may also contain this compound, although quantitative data is less readily available. Research has also indicated the presence of Okanin, the aglycone of this compound, in Bidens pilosa.[2]

Primary Source: Coreopsis tinctoria Nutt.

Coreopsis tinctoria is an annual herbaceous plant recognized for its vibrant yellow and red flowers.[1] These flowering tops are the principal part of the plant utilized for the extraction of this compound and other bioactive flavonoids.[3][4] The plant has a history of use in traditional medicine and has been the subject of significant phytochemical research.[4]

Quantitative Analysis of this compound in Coreopsis tinctoria

Quantitative analyses have been performed to determine the concentration of this compound and related flavonoids in Coreopsis tinctoria extracts. The following table summarizes key quantitative findings.

Plant MaterialExtraction MethodCompoundConcentration (% w/w of dry extract)Reference
Dried Flowering Tops (Fresh)Aqueous InfusionFlavanothis compound (including this compound)7.14%[2]
Dried Flowering Tops (Old)Aqueous InfusionFlavanothis compound (including this compound)7.91%[2]
Dried Flowering TopsEthanolic ExtractionTotal Flavonoids123.41 ± 4.53 mg RE/g[5]
Dried Flowering TopsEthanolic ExtractionTotal Polyphenols248.14 ± 6.51 mg GAE/g[5]

Experimental Protocols for Extraction and Isolation

The extraction and isolation of this compound from Coreopsis tinctoria typically involve a multi-step process combining solvent extraction with various chromatographic techniques to achieve high purity.

Protocol 1: Crude Flavonoid-Rich Fraction Extraction

This protocol details the initial steps to obtain a crude extract enriched with flavonoids from the dried flowering tops of Coreopsis tinctoria.

Materials:

Methodology:

  • Infusion: Prepare an aqueous extract by infusing 5 g of the dried plant material in 150 mL of boiling deionized water for 30 minutes.[2]

  • Filtration: Filter the infusion to remove solid plant matter.

  • Liquid-Liquid Partitioning (Hexane): Transfer the aqueous extract to a separatory funnel and wash with an equal volume of n-hexane to remove nonpolar compounds. Discard the hexane (B92381) layer.

  • Liquid-Liquid Partitioning (Ethyl Acetate): Extract the remaining aqueous layer three times with equal volumes of ethyl acetate.[2]

  • Concentration: Combine the ethyl acetate fractions and concentrate them using a rotary evaporator at a temperature not exceeding 45°C to yield the crude flavonoid-rich extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the crude extract using a sequence of column chromatography steps.

Materials:

  • Crude flavonoid-rich extract

  • Silica (B1680970) gel

  • Polyamide

  • Chloroform

  • Methanol

  • Ethanol (B145695)

  • Deionized water

  • Chromatography columns

  • Thin-Layer Chromatography (TLC) plates and UV lamp

Methodology:

  • Silica Gel Column Chromatography:

    • Adsorb the crude extract onto a small amount of silica gel.

    • Prepare a silica gel column packed in chloroform.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing methanol concentration in chloroform.

    • Collect fractions and monitor by TLC, visualizing with a UV lamp.

    • Combine fractions containing the target compound.[2]

  • Polyamide Column Chromatography:

    • Pack a column with polyamide.

    • Load the partially purified fraction from the silica gel column.

    • Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 10%, 40%, 70%). A 10% ethanol fraction has been reported to yield high-purity flavanothis compound.[2]

    • Monitor fractions for this compound using TLC or HPLC.

    • Combine the pure fractions and concentrate to obtain isolated this compound.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

Extraction_and_Isolation_of_this compound Plant Dried Coreopsis tinctoria Flowering Tops Infusion Aqueous Infusion (Boiling Water) Plant->Infusion Filtration Filtration Infusion->Filtration Aqueous_Extract Aqueous Extract Filtration->Aqueous_Extract Hexane_Partition Liquid-Liquid Partitioning (n-Hexane) Aqueous_Extract->Hexane_Partition Hexane_Fraction Hexane Fraction (Discarded) Hexane_Partition->Hexane_Fraction Nonpolar Impurities Aqueous_Phase1 Aqueous Phase Hexane_Partition->Aqueous_Phase1 EtOAc_Partition Liquid-Liquid Partitioning (Ethyl Acetate) Aqueous_Phase1->EtOAc_Partition Aqueous_Phase2 Aqueous Phase (Discarded) EtOAc_Partition->Aqueous_Phase2 Polar Impurities EtOAc_Fraction Ethyl Acetate Fraction EtOAc_Partition->EtOAc_Fraction Concentration1 Concentration (Rotary Evaporator) EtOAc_Fraction->Concentration1 Crude_Extract Crude Flavonoid Extract Concentration1->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Partially_Pure Partially Purified Fraction Silica_Column->Partially_Pure Polyamide_Column Polyamide Column Chromatography Partially_Pure->Polyamide_Column Pure_this compound Pure this compound Polyamide_Column->Pure_this compound

Caption: Workflow for the extraction and isolation of this compound.

SIRT1/Nrf2 Signaling Pathway Modulated by this compound

This compound has been shown to alleviate oxidative stress and lipid accumulation through the activation of the SIRT1/Nrf2 signaling pathway.[6]

SIRT1_Nrf2_Pathway This compound This compound SIRT1 SIRT1 Activation This compound->SIRT1 Activates Nrf2 Nrf2 Activation SIRT1->Nrf2 Activates Lipid_Metabolism Modulation of Lipid Metabolism SIRT1->Lipid_Metabolism Influences ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (SOD, GSH-Px) ARE->Antioxidant_Enzymes Promotes Transcription Oxidative_Stress Reduced Oxidative Stress (Decreased ROS, MDA) Antioxidant_Enzymes->Oxidative_Stress Leads to Oxidative_Stress->Lipid_Metabolism Improves

Caption: this compound's modulation of the SIRT1/Nrf2 signaling pathway.

Conclusion

This compound, a bioactive chalcone glycoside, is predominantly sourced from the flowering tops of Coreopsis tinctoria. This guide has provided detailed methodologies for its extraction and purification, alongside available quantitative data. The elucidation of its role in activating the SIRT1/Nrf2 signaling pathway highlights its therapeutic potential and provides a basis for further research and drug development. While Coreopsis tinctoria remains the most characterized source, further investigation into other plant species may reveal additional natural reservoirs of this promising compound.

References

In Vitro Antioxidant Properties of Marein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marein, a prominent chalcone (B49325) glucoside isolated from the edible flower of Coreopsis tinctoria Nutt., has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, focusing on its radical scavenging capabilities, cellular antioxidant activity, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Direct Radical Scavenging Activity

This compound's capacity to directly neutralize free radicals is a key aspect of its antioxidant profile. While specific quantitative data for isolated this compound in common chemical assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) are not extensively reported in the current body of literature, studies on flavonoid-rich extracts of Coreopsis tinctoria provide valuable insights into its potential activity.

Quantitative Data from Coreopsis tinctoria Extracts

The following table summarizes the reported antioxidant activities of various extracts from Coreopsis tinctoria, the primary source of this compound. It is important to note that these values reflect the combined activity of all components within the extracts and not solely that of this compound.

Extract TypeAssayIC50 Value (µg/mL)Reference
Flavonoid ExtractDPPH82.40 ± 1.98[1]
Flavonoid ExtractFRAP137.98 ± 1.56[1]
75% Aqueous Ethanol ExtractDPPH103[2]
75% Aqueous Ethanol ExtractABTS75.16[2]
n-Butanol ExtractDPPH134[2]
n-Butanol ExtractABTS90.72[2]

Note: A lower IC50 value indicates stronger antioxidant activity.

Cellular Antioxidant Activity

In more biologically relevant cellular models, this compound has demonstrated significant protective effects against oxidative stress. Studies utilizing H2O2-induced oxidative stress in HepG2 liver cells have shown that this compound can effectively mitigate cellular damage.[1][3]

Key Findings in Cellular Assays:
  • Reduction of Reactive Oxygen Species (ROS): this compound treatment has been shown to markedly ameliorate the increase in intracellular ROS levels induced by H2O2.[1][3]

  • Inhibition of Lipid Peroxidation: this compound reduces the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage to cell membranes.[1]

  • Enhancement of Endogenous Antioxidant Enzymes: Treatment with this compound leads to an increase in the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[1]

Quantitative Cellular Antioxidant Data (H2O2-induced HepG2 cells)
ParameterEffect of this compound Treatment (5 µM)Reference
Cell ViabilitySignificantly restored cell viability compared to H2O2-treated group.[1]
LDH ReleaseSignificantly reduced lactate (B86563) dehydrogenase (LDH) release, indicating decreased cytotoxicity.[1]
ROS LevelsMarkedly ameliorated the substantial increase in intracellular ROS levels.[1][3]
MDA LevelsSignificantly reduced elevated MDA levels.[1]
SOD ActivitySignificantly increased suppressed SOD activity.[1]
GSH-Px ActivitySignificantly increased suppressed GSH-Px activity.[1]

Mechanism of Action: The SIRT1/Nrf2 Signaling Pathway

A pivotal mechanism underlying this compound's antioxidant effects is the activation of the Sirtuin-1 (SIRT1)/Nuclear factor-erythroid-2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of a battery of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This compound has been shown to promote this process, likely through the activation of SIRT1, an upstream regulator of Nrf2.[1]

The following diagram illustrates the proposed signaling pathway for this compound's antioxidant activity.

Marein_Antioxidant_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates Oxidative_Stress Oxidative Stress (e.g., H2O2) Nrf2_Keap1 Nrf2-Keap1 (Cytoplasmic Complex) SIRT1->Nrf2_Keap1 Promotes Dissociation Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, GSH-Px) ARE->Antioxidant_Enzymes Upregulates Expression Antioxidant_Enzymes->Oxidative_Stress Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

References

A Technical Guide to the Anti-inflammatory and Antioxidant Effects of Marein

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Marein (C₂₁H₂₂O₁₁), a prominent flavonoid glucoside isolated from the capitulum of Coreopsis tinctoria, has emerged as a compound of significant interest due to its multimodal bioactivity.[1] Belonging to the chalcone (B49325) class of flavonoids, this compound has demonstrated potent anti-inflammatory and antioxidant properties in various preclinical models.[2] Its therapeutic potential is being explored in conditions where inflammation and oxidative stress are key pathological drivers, such as cerebral ischemia-reperfusion injury (CIRI) and metabolic disorders.[1][2] This technical guide provides an in-depth summary of the molecular mechanisms, quantitative data, and experimental methodologies related to the anti-inflammatory effects of this compound, targeted at researchers and drug development professionals.

Molecular Mechanisms of Anti-inflammatory and Antioxidant Action

This compound exerts its protective effects through a multi-target approach, modulating key signaling pathways involved in inflammation and cellular defense. Its mechanism is centered on both the inhibition of pro-inflammatory cascades and the activation of endogenous antioxidant systems.

1. Multi-Target Inhibition in Neuroinflammation

In the context of neuroinflammation, such as that occurring during cerebral ischemia-reperfusion injury, this compound has been shown to interact with and downregulate several key proteins that propagate the inflammatory response.[1] Computational and in vitro studies have identified Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2), Proto-Oncogene Tyrosine-Protein Kinase (SRC), and Epidermal Growth Factor Receptor (EGFR) as primary targets.[1]

  • PTGS2 (COX-2) Inhibition: PTGS2 is a critical enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By downregulating the expression of PTGS2, this compound effectively reduces a key source of inflammation.[1]

  • SRC Modulation: As a non-receptor tyrosine kinase, SRC is a central node in signaling pathways that regulate cell survival, apoptosis, and inflammation, including the PI3K/AKT and MAPK pathways.[1] this compound's ability to downregulate SRC expression suggests it can attenuate microglial hyperactivation and the subsequent release of pro-inflammatory cytokines.[1]

  • EGFR Interaction: EGFR signaling can contribute to inflammatory processes. Molecular docking studies have confirmed a stable binding interaction between this compound and EGFR, indicating another potential avenue for its anti-inflammatory effects.[1]

2. Activation of the SIRT1/Nrf2 Antioxidant Pathway

A cornerstone of this compound's protective mechanism is its ability to activate the Sirtuin-1 (SIRT1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] This pathway is a master regulator of the cellular antioxidant response.[4]

  • SIRT1 Activation: this compound upregulates the expression of SIRT1, a deacetylase that plays a crucial role in cellular stress resistance, mitochondrial function, and inflammation.[2][3]

  • Nrf2 Nuclear Translocation: Activated SIRT1 promotes the nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes, initiating their transcription.[4]

  • Upregulation of Antioxidant Enzymes: This cascade results in the enhanced production of critical antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD) and Glutathione (B108866) Peroxidase (GSH-Px), bolstering the cell's capacity to neutralize reactive oxygen species (ROS).[2]

The activation of this pathway has been confirmed in HepG2 cells, where the protective effects of this compound against oxidative stress were reversed by a specific SIRT1 inhibitor (EX-527), confirming the pathway's critical role.[2]

Data Presentation: Quantitative Analysis of this compound's Efficacy

The following tables summarize the quantitative data from key in vitro studies, demonstrating this compound's cytoprotective and antioxidant efficacy.

Table 1: Neuroprotective Effects of this compound in an In Vitro Model of Cerebral Ischemia-Reperfusion Injury

ParameterCell LineModelThis compound ConcentrationResultCitation
Cell ViabilityHT22OGD/R¹10–40 µMRestored viability from ~40% to 80%–90%[1]
ROS² AccumulationHT22OGD/R20 µMSignificantly reduced intracellular ROS levels[1]
PTGS2 ExpressionHT22OGD/R20 µMSignificantly downregulated protein expression[1]
SRC ExpressionHT22OGD/R20 µMSignificantly downregulated protein expression[1]

¹OGD/R: Oxygen-Glucose Deprivation/Reperfusion ²ROS: Reactive Oxygen Species

Table 2: Antioxidant and Cytoprotective Effects of this compound in an In Vitro Model of Oxidative Stress

ParameterCell LineModelThis compound ConcentrationResultCitation
Cell ViabilityHepG2H₂O₂ (500 µM)5 µMSignificantly restored cell viability[2]
LDH³ ReleaseHepG2H₂O₂ (500 µM)5 µMSignificantly reduced LDH release[2]
ROS LevelsHepG2H₂O₂ (500 µM)5 µMSignificantly lowered ROS levels[2]
MDA⁴ LevelsHepG2H₂O₂ (500 µM)5 µMSignificantly reduced MDA levels[2]
SOD⁵ ActivityHepG2H₂O₂ (500 µM)5 µMSignificantly enhanced SOD activity[2]
GSH-Px⁶ ActivityHepG2H₂O₂ (500 µM)5 µMSignificantly enhanced GSH-Px activity[2]
SIRT1/Nrf2 ExpressionHepG2H₂O₂ (500 µM)5 µMSignificantly increased mRNA and protein levels[2][3]

³LDH: Lactate (B86563) Dehydrogenase ⁴MDA: Malondialdehyde ⁵SOD: Superoxide Dismutase ⁶GSH-Px: Glutathione Peroxidase

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the experimental designs used in the cited studies on this compound.

1. Cell Culture and Injury Models

  • HT22 Cell OGD/R Model: Mouse hippocampal neuronal HT22 cells are cultured under standard conditions.[1][5] To induce injury, the culture medium is replaced with glucose-free DMEM, and cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified period (e.g., 6 hours).[6] Reperfusion is initiated by returning the cells to a normal, glucose-containing medium and incubating them under normoxic conditions for 24 hours.[1][5] this compound is typically added as a pretreatment before initiating OGD.[1]

  • HepG2 Cell H₂O₂ Model: Human liver cancer HepG2 cells are cultured in a suitable medium like DMEM.[2] To induce oxidative stress, cells are exposed to a specific concentration of hydrogen peroxide (H₂O₂) (e.g., 500 µM) for 24 hours.[2] this compound is administered as a treatment following the H₂O₂-induced injury.[2]

2. Cell Viability Assessment

  • CCK-8 Assay: Cell Counting Kit-8 (CCK-8) is used to quantify cell viability. Following treatment, CCK-8 solution is added to each well and incubated for 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader. The viability is expressed as a percentage relative to the control group.[1][2]

3. Measurement of Oxidative Stress

  • Intracellular ROS: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used. Cells are incubated with DCFH-DA, which is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured via fluorescence microscopy or a plate reader and reflects the level of ROS.[1][2]

  • LDH, MDA, SOD, and GSH-Px Assays: Commercially available ELISA kits are used to measure the levels of lactate dehydrogenase (LDH) released into the culture medium (an indicator of cell membrane damage) and intracellular malondialdehyde (MDA) (a marker of lipid peroxidation), as well as the activity of antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[2]

4. Gene and Protein Expression Analysis

  • RT-qPCR: Total RNA is extracted from cells, reverse-transcribed into cDNA, and then subjected to quantitative real-time PCR (RT-qPCR) using specific primers for target genes (e.g., SIRT1, Nrf2) to quantify mRNA expression levels.[2][3]

  • Western Blot: Cells are lysed to extract total protein. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., PTGS2, SRC, SIRT1, Nrf2) followed by HRP-conjugated secondary antibodies. Bands are visualized using an enhanced chemiluminescence (ECL) system.[1][2]

Mandatory Visualization: Signaling Pathways and Workflows

Marein_Neuroprotection stimulus Ischemia-Reperfusion (OGD/R) ptgs2 Neuronal Injury & Apoptosis stimulus->ptgs2 Upregulates src Neuronal Injury & Apoptosis stimulus->src Upregulates egfr Neuronal Injury & Apoptosis stimulus->egfr Activates This compound This compound This compound->ptgs2 This compound->src This compound->egfr  Binds & Inhibits target target pathway pathway outcome outcome inflammation Neuronal Injury & Apoptosis ptgs2->inflammation src->inflammation egfr->inflammation cell_injury Neuronal Injury & Apoptosis inflammation->cell_injury

Caption: this compound's multi-target neuroprotective mechanism in CIRI.

Marein_Antioxidant_Pathway cluster_n Nuclear Events stimulus Oxidative Stress (e.g., H₂O₂) tf Nrf2 (Cytoplasm) stimulus->tf Inhibits This compound This compound protein SIRT1 This compound->protein Activates protein->tf Promotes Translocation tf_nuc Nrf2 (Nucleus) tf->tf_nuc nucleus Nucleus are ARE (Antioxidant Response Element) tf_nuc->are Binds enzymes Antioxidant Enzymes (SOD, GSH-Px) are->enzymes Upregulates Transcription enzymes->stimulus Neutralizes outcome Cellular Protection enzymes->outcome

Caption: this compound activates the SIRT1/Nrf2 antioxidant defense pathway.

Marein_Workflow step step treatment treatment analysis analysis result result A Culture Cells (e.g., HT22, HepG2) B Pre-treatment with this compound (various concentrations) A->B C Induce Cellular Injury (e.g., OGD/R or H₂O₂) B->C D Incubate (e.g., 24h) C->D E Cell Viability Assay (CCK-8) D->E F Oxidative Stress Assays (ROS, MDA, SOD) D->F G Protein/Gene Expression (Western Blot, RT-qPCR) D->G H Data Analysis & Interpretation E->H F->H G->H

Caption: Experimental workflow for in vitro analysis of this compound.

Conclusion

This compound, a flavonoid from Coreopsis tinctoria, demonstrates significant anti-inflammatory and antioxidant activities through well-defined molecular mechanisms. Its ability to inhibit multiple pro-inflammatory targets like PTGS2 and SRC, coupled with its capacity to activate the protective SIRT1/Nrf2 antioxidant pathway, underscores its potential as a polypharmacological agent. Quantitative in vitro data confirms its efficacy in protecting neuronal and hepatic cells from inflammatory and oxidative damage at micromolar concentrations. The detailed experimental protocols provide a solid foundation for further investigation. Future research should focus on validating these effects in in vivo models of inflammatory diseases to translate these promising preclinical findings into potential therapeutic applications.

References

Marein's Role in Metabolic Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Marein, a flavonoid glycoside primarily found in the plant Coreopsis tinctoria, has emerged as a promising therapeutic candidate for the management of metabolic diseases. This technical guide provides a comprehensive overview of the current research on this compound's efficacy and mechanisms of action in preclinical models of metabolic disorders, with a primary focus on diabetes and its complications. The available data, primarily from studies on diabetic animal and cell culture models, demonstrate that this compound exerts beneficial effects on glucose and lipid metabolism, insulin (B600854) sensitivity, and inflammation. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as the PI3K/Akt and AMPK pathways, as well as the inhibition of the sodium-glucose cotransporter 2 (SGLT2). This guide consolidates the quantitative data from these studies, details the experimental protocols used, and visualizes the key pathways and workflows to support further research and development of this compound as a potential therapeutic agent.

Introduction

Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The pathophysiology of these conditions is complex, involving insulin resistance, dyslipidemia, chronic inflammation, and oxidative stress. Current therapeutic strategies, while effective for many, are often associated with side effects or limited efficacy, necessitating the exploration of novel therapeutic agents. Natural products have historically been a rich source of new drugs, and this compound has recently garnered attention for its potential in ameliorating metabolic dysregulation. This document serves as a technical resource for researchers and drug development professionals, summarizing the key findings on this compound's role in metabolic disease models.

This compound in a Diabetic Nephropathy Mouse Model (db/db Mice)

The db/db mouse is a genetic model of type 2 diabetes, characterized by obesity, hyperglycemia, and insulin resistance, which progresses to diabetic nephropathy. Several studies have utilized this model to investigate the in vivo efficacy of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment in db/db mice from published studies.

Table 1: Effects of this compound on Metabolic Parameters in db/db Mice

ParameterControl (db/m)Model (db/db)This compound-Treated (db/db)Metformin-Treated (db/db)Duration of TreatmentReference
Body Weight (g) ~25~45No significant changeNo significant change8 weeks[1]
Fasting Blood Glucose (mmol/L) ~6~25Significantly reduced vs. modelSignificantly reduced vs. model8-12 weeks[1][2]
Serum Insulin (mIU/L) ~1~3.5Significantly reduced vs. model-8 weeks[1]
HOMA-IR ~2~20Significantly reduced vs. model-8 weeks[1]
Triglycerides (TG) (mmol/L) ~1.0~2.5Significantly reduced vs. modelSignificantly reduced vs. model8-12 weeks[1][3]
Total Cholesterol (TC) (mmol/L) ~2.0~4.0Significantly reduced vs. modelSignificantly reduced vs. model8-12 weeks[1][3]
Low-Density Lipoprotein (LDL) (mmol/L) ~0.5~1.0Significantly reduced vs. model-12 weeks[3]
Serum Adiponectin (APN) (µg/mL) ~15~5Significantly increased vs. model-8 weeks[1]

Table 2: Effects of this compound on Renal Function and Protein Expression in db/db Mice

ParameterControl (db/m)Model (db/db)This compound-Treated (db/db)Duration of TreatmentReference
PI3K Expression (relative) HighLowSignificantly increased vs. model8 weeks[1]
p-Akt/Akt Ratio (relative) HighLowSignificantly increased vs. model8 weeks[1]
SGLT2 Expression (relative) NormalHighSignificantly decreased vs. model12 weeks[2]
p-AMPK/AMPK Ratio (relative) NormalLowSignificantly increased vs. model12 weeks[2]
p-ACC/ACC Ratio (relative) NormalLowSignificantly increased vs. model12 weeks[2]
Experimental Protocols

Animal Model:

  • Strain: C57BL/KsJ-db/db mice (diabetic model) and db/m mice (non-diabetic littermate controls).

  • Age: Typically 6-8 weeks old at the start of the experiment.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

Treatment:

  • This compound Administration: Intragastric gavage.

  • Dosage: A common dosage is 50 mg/kg/day.

  • Vehicle: Typically dissolved in a 0.5% solution of sodium carboxymethyl cellulose (B213188) (CMC-Na).

  • Positive Control: Metformin (e.g., 200 mg/kg/day) is often used as a positive control.

  • Duration: Studies have been conducted for 8 to 12 consecutive weeks.[1][2]

Key Experimental Procedures:

  • Fasting Blood Glucose: Measured from tail vein blood after a period of fasting (e.g., 12 hours) using a glucometer.

  • Serum Biochemistry: Blood is collected at the end of the study to measure serum levels of insulin, triglycerides, total cholesterol, and other relevant markers using commercial ELISA or colorimetric assay kits.

  • HOMA-IR Calculation: Homeostatic Model Assessment of Insulin Resistance is calculated using the formula: Fasting Insulin (mIU/L) x Fasting Glucose (mmol/L) / 22.5.

  • Western Blot Analysis: Kidney tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against target proteins (e.g., PI3K, Akt, p-Akt, AMPK, p-AMPK, SGLT2), followed by incubation with HRP-conjugated secondary antibodies. Bands are visualized using an ECL detection system.

  • Histological Analysis: Kidney tissues are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess renal morphology, glomerular changes, and fibrosis.

This compound in in vitro Models of Metabolic Disease

In vitro studies using cell lines cultured under high glucose conditions are instrumental in elucidating the direct cellular and molecular mechanisms of this compound.

High Glucose-Treated Human Renal Proximal Tubular Epithelial Cells (HK-2)

3.1.1. Quantitative Data Summary

Table 3: Effects of this compound in High Glucose-Treated HK-2 Cells

ParameterControlHigh Glucose (HG)HG + this compoundReference
2-NBDG Uptake Normal-Decreased by 22% vs. HG[2]
SGLT2 Expression (protein) NormalIncreasedSignificantly decreased vs. HG[2]
p-AMPK/AMPK Ratio (relative) NormalDecreasedSignificantly increased vs. HG[2]
p-ACC/ACC Ratio (relative) NormalDecreasedSignificantly increased vs. HG[2]

3.1.2. Experimental Protocols

Cell Culture and Treatment:

  • Cell Line: Human kidney 2 (HK-2) cells, an immortalized human proximal tubular epithelial cell line.

  • Culture Medium: DMEM/F12 or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • High Glucose Induction: Cells are typically cultured in a medium containing a high concentration of D-glucose (e.g., 30 mM) for 24-48 hours to induce a diabetic-like state. A control group is cultured in a normal glucose medium (e.g., 5.5 mM).

  • This compound Treatment: this compound is dissolved in DMSO and added to the culture medium at various concentrations (e.g., 10, 20, 40 µM) for a specified duration (e.g., 24 hours).

Key Experimental Procedures:

  • Glucose Uptake Assay: Cells are incubated with the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG). The uptake of 2-NBDG is measured using a fluorescence microscope or a plate reader.

  • Western Blot Analysis: Similar to the protocol for animal tissues, cell lysates are prepared and subjected to Western blotting to analyze the expression and phosphorylation of target proteins like SGLT2, AMPK, and ACC.[2]

  • RT-qPCR: Total RNA is extracted from cells, and cDNA is synthesized. Real-time quantitative PCR is performed to measure the mRNA expression levels of target genes.

High Glucose-Treated Human Hepatoma Cells (HepG2)

3.2.1. Quantitative Data Summary

Table 4: Effects of this compound in High Glucose-Treated HepG2 Cells

ParameterControlHigh Glucose (HG)HG + this compoundReference
Glucose Uptake (2-NBDG) NormalDecreasedDose-dependently increased vs. HG[4]
Glycogen (B147801) Synthesis NormalDecreasedSignificantly increased vs. HG[4]
p-AMPK/AMPK Ratio (relative) NormalDecreasedSignificantly increased vs. HG[4]
p-Akt/Akt Ratio (relative) NormalDecreasedIncreased vs. HG[4]
p-GSK-3β/GSK-3β Ratio (relative) NormalDecreasedIncreased vs. HG[4]
FoxO1, G6Pase, PEPCK Expression NormalIncreasedSignificantly decreased vs. HG[4]

3.2.2. Experimental Protocols

Cell Culture and Treatment:

  • Cell Line: HepG2 human hepatoma cell line.

  • Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Insulin Resistance Induction: Cells are cultured in a high glucose medium (e.g., 33 mM) for 24-72 hours to induce insulin resistance.[4][5]

  • This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 5, 10, 20, 40 µM) for 24 hours.[4][5]

Key Experimental Procedures:

  • Glucose Uptake and Glycogen Synthesis Assays: Similar to the protocols for HK-2 cells, glucose uptake is measured using 2-NBDG. Glycogen synthesis is quantified using a commercial glycogen assay kit.

  • Western Blot Analysis: Cell lysates are analyzed by Western blotting for key proteins in the insulin signaling and gluconeogenesis pathways, including AMPK, Akt, GSK-3β, and their phosphorylated forms, as well as FoxO1, G6Pase, and PEPCK.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic effects of this compound in metabolic disease models are mediated through the modulation of several key signaling pathways.

Marein_Signaling_Pathways This compound's Key Signaling Pathways in Metabolic Regulation This compound This compound SGLT2 SGLT2 This compound->SGLT2 inhibits AMPK AMPK This compound->AMPK activates PI3K PI3K This compound->PI3K activates Glucose_Uptake Glucose Uptake SGLT2->Glucose_Uptake renal reabsorption ACC ACC AMPK->ACC inhibits AMPK->Glucose_Uptake Akt Akt PI3K->Akt Akt->Glucose_Uptake GSK3b GSK-3β Akt->GSK3b inhibits FoxO1 FoxO1 Akt->FoxO1 inhibits Lipid_Metabolism Improved Lipid Metabolism ACC->Lipid_Metabolism regulates Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity Gluconeogenesis Gluconeogenesis Gluconeogenesis->Insulin_Sensitivity reduction of Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthesis->Insulin_Sensitivity GSK3b->Glycogen_Synthesis inhibits FoxO1->Gluconeogenesis

This compound's signaling pathways in metabolic regulation.
Experimental Workflows

InVivo_Workflow In Vivo Experimental Workflow for this compound in db/db Mice cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal_Model Select db/db and db/m mice (6-8 weeks old) Acclimatization Acclimatize for 1 week Animal_Model->Acclimatization Grouping Randomly divide into groups: - Control (db/m) - Model (db/db) - this compound (db/db) - Metformin (db/db) Acclimatization->Grouping Treatment Administer this compound (e.g., 50 mg/kg/day) or Metformin (e.g., 200 mg/kg/day) by oral gavage for 8-12 weeks Grouping->Treatment Monitoring Monitor body weight and fasting blood glucose regularly Treatment->Monitoring Sacrifice Sacrifice animals at the end of the treatment period Monitoring->Sacrifice Blood_Collection Collect blood for serum biochemistry (lipids, insulin) Sacrifice->Blood_Collection Tissue_Harvesting Harvest kidney tissues Sacrifice->Tissue_Harvesting Biochem_Analysis Analyze serum parameters Blood_Collection->Biochem_Analysis Histology Perform histological staining (H&E, PAS, Masson) Tissue_Harvesting->Histology Western_Blot Conduct Western blot for protein expression (PI3K, Akt, etc.) Tissue_Harvesting->Western_Blot

Workflow for in vivo studies of this compound in db/db mice.

InVitro_Workflow In Vitro Experimental Workflow for this compound cluster_culture Cell Culture cluster_induction Model Induction cluster_marein_treatment This compound Treatment cluster_assays Functional and Molecular Assays Cell_Seeding Seed HK-2 or HepG2 cells in culture plates Growth Culture until 70-80% confluency Cell_Seeding->Growth HG_Treatment Incubate with high glucose medium (e.g., 30 mM) for 24-72 hours Growth->HG_Treatment Control_Group Incubate control group with normal glucose medium (5.5 mM) Growth->Control_Group Marein_Addition Add this compound at various concentrations (e.g., 5-40 µM) for 24 hours HG_Treatment->Marein_Addition Vehicle_Control Add vehicle (DMSO) to control wells HG_Treatment->Vehicle_Control Glucose_Uptake 2-NBDG Glucose Uptake Assay Marein_Addition->Glucose_Uptake Western_Blot Western Blot for signaling proteins (AMPK, Akt, etc.) Marein_Addition->Western_Blot RT_qPCR RT-qPCR for gene expression (SGLT2, G6Pase, etc.) Marein_Addition->RT_qPCR Glycogen_Assay Glycogen Synthesis Assay (for HepG2) Marein_Addition->Glycogen_Assay Vehicle_Control->Glucose_Uptake Vehicle_Control->Western_Blot Vehicle_Control->RT_qPCR Vehicle_Control->Glycogen_Assay

Workflow for in vitro studies of this compound.

Discussion and Future Directions

The existing preclinical data strongly suggest that this compound has significant potential as a therapeutic agent for type 2 diabetes and its complications, particularly diabetic nephropathy. Its ability to improve glycemic control, lipid profiles, and insulin sensitivity through multiple mechanisms, including the activation of the PI3K/Akt and AMPK pathways and inhibition of SGLT2, makes it an attractive candidate for further development.

However, there are notable gaps in the current research landscape that need to be addressed:

  • Obesity and NAFLD: There is a conspicuous lack of studies investigating the effects of this compound in non-diabetic models of obesity and NAFLD. Future research should explore the efficacy of this compound in high-fat diet-induced obesity models and models of hepatic steatosis to broaden its potential therapeutic applications.

  • Pharmacokinetics: A significant limitation for the translation of this compound into a clinical candidate is the absence of comprehensive pharmacokinetic (ADME) data. Studies are urgently needed to determine the oral bioavailability, metabolic fate, and excretion profile of this compound to inform dosing and formulation strategies.

  • Long-term Efficacy and Safety: The current studies are of relatively short duration. Longer-term studies are necessary to evaluate the sustained efficacy and potential toxicity of this compound.

  • Direct Target Identification: While the effects on signaling pathways are being elucidated, the direct molecular targets of this compound are not fully characterized. Further studies, such as molecular docking and binding assays, are needed to identify its primary binding partners.

Conclusion

This compound is a promising natural compound with demonstrated efficacy in preclinical models of diabetes. Its multifaceted mechanism of action, targeting key pathways involved in glucose and lipid metabolism, provides a strong rationale for its further investigation as a potential treatment for metabolic diseases. The data and protocols summarized in this technical guide are intended to serve as a valuable resource for the scientific community to accelerate the research and development of this compound and its derivatives. Addressing the current knowledge gaps, particularly in the areas of obesity, NAFLD, and pharmacokinetics, will be crucial for its successful translation from the laboratory to the clinic.

References

The Pharmacokinetic Profile and Bioavailability of Marein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Marein, a prominent flavonoid glycoside isolated from Coreopsis tinctoria Nutt., has garnered significant interest for its diverse pharmacological activities, including antioxidant, hypoglycemic, and anti-inflammatory properties. However, its therapeutic potential is intrinsically linked to its pharmacokinetic profile and bioavailability. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's absorption, distribution, metabolism, and excretion (ADME), with a focus on its low oral bioavailability and extensive metabolic transformation. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of therapeutic agents based on this compound and its derivatives.

Pharmacokinetics of this compound

Current research indicates that this compound exhibits poor oral bioavailability. Following oral administration in rat models, the parent compound is not detected in plasma or urine, suggesting extensive first-pass metabolism in the gastrointestinal tract and/or liver. This metabolic conversion is a critical factor governing the compound's in vivo activity, as the observed therapeutic effects are likely attributable to its various metabolites.

Absorption and Bioavailability

Studies utilizing ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) have failed to detect this compound in the plasma of rats after oral gavage. This indicates that the oral bioavailability of this compound is exceedingly low, likely approaching zero. The primary reasons for this are believed to be its extensive metabolism prior to reaching systemic circulation.

Metabolism

In vivo studies in rats have demonstrated that this compound undergoes rapid and extensive metabolism. After oral administration, a multitude of metabolites have been identified in both plasma and urine, while the parent compound remains undetectable[1].

A significant study identified 30 distinct metabolites of this compound following oral administration in rats. The primary metabolic pathways include:

  • Hydrolysis: Cleavage of the glycosidic bond to release the aglycone, okanin.

  • Isomerization: Conversion of this compound to its isomer, flavanothis compound.

  • Hydroxylation: Addition of hydroxyl groups to the flavonoid backbone.

  • Glucuronidation: Conjugation with glucuronic acid, a major phase II metabolic reaction that increases water solubility and facilitates excretion.

  • Methylation: Addition of a methyl group.

  • Hydrogenation/Dehydrogenation: Addition or removal of hydrogen atoms.

The presence of these numerous metabolites in systemic circulation suggests that the pharmacological activity observed after oral administration of this compound is likely a composite effect of these biotransformed products.

Distribution and Excretion

Due to the lack of detectable parent compound in the plasma, specific tissue distribution and excretion pathway studies for this compound itself are limited. The excretion of its various metabolites occurs primarily through urine.

Quantitative Pharmacokinetic Data

To date, no studies have reported quantitative pharmacokinetic parameters such as Cmax, Tmax, or AUC for this compound following oral administration, as the parent compound is not detected in systemic circulation. The absolute bioavailability of this compound remains unquantified but is presumed to be negligible.

Experimental Protocols

The following section details the methodologies employed in key studies for the analysis of this compound and its metabolites.

Analysis of this compound Metabolites in Rat Plasma and Urine

Objective: To identify and characterize the metabolites of this compound in rats following oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight with free access to water before the experiment.

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage.

  • Sample Collection: Blood samples are collected from the tail vein at various time points into heparinized tubes. Urine samples are collected over a specified period. Plasma is separated by centrifugation.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, 300 µL of acetonitrile (B52724) is added to precipitate proteins.

    • The mixture is vortexed for 3 minutes and then centrifuged at high speed (e.g., 19,500 g) for 10 minutes at 4°C.

    • The supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.

    • The residue is reconstituted in 100 µL of 50% methanol (B129727), vortexed, and centrifuged again.

    • The resulting supernatant is collected for analysis.

  • Sample Preparation (Urine):

    • To 400 µL of urine, 800 µL of methanol is added.

    • The mixture is vortexed for 3 minutes and centrifuged at high speed (e.g., 19,500 g) for 10 minutes at 4°C.

    • The supernatant is collected for analysis.

  • Analytical Method:

    • Instrumentation: An ultra-high performance liquid chromatography system coupled with a quadrupole time-of-flight mass spectrometer (UPLC-Q-TOF-MS/MS) is used.

    • Chromatographic Separation: A C18 column is typically used for separation with a gradient elution profile. The mobile phase often consists of an aqueous solution with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

    • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. Data is acquired in full scan mode and tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

PI3K/AKT/mTOR Signaling Pathway

This compound has been reported to modulate the PI3K/AKT/mTOR pathway, which is crucial in regulating cell growth, proliferation, and metabolism. In the context of lipid metabolism, this compound is suggested to induce lipophagy (the autophagic degradation of lipids) by influencing this pathway.

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Lipophagy Lipophagy mTOR->Lipophagy Inhibits Lipid_Lowering Lipid-Lowering Effect Lipophagy->Lipid_Lowering

Caption: this compound's regulation of the PI3K/AKT/mTOR pathway to induce lipophagy.

NRF2 Signaling Pathway

This compound has also been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a master regulator of the antioxidant response, and its activation by this compound is linked to the alleviation of oxidative stress.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 NRF2_cyto NRF2 Keap1->NRF2_cyto Binds and Promotes Degradation Proteasomal_Degradation Proteasomal Degradation NRF2_cyto->Proteasomal_Degradation NRF2_nu NRF2 NRF2_cyto->NRF2_nu Translocation This compound This compound This compound->Keap1 Inhibits ARE ARE (Antioxidant Response Element) NRF2_nu->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Caption: Activation of the NRF2 antioxidant pathway by this compound.

Conclusion and Future Directions

The pharmacokinetic profile of this compound is characterized by poor oral bioavailability and extensive metabolism. The parent compound is not systemically available after oral administration, and its biological activities are likely mediated by a complex mixture of its metabolites. This presents both a challenge and an opportunity for drug development.

Future research should focus on:

  • Pharmacokinetics of Metabolites: Detailed pharmacokinetic studies of the major, biologically active metabolites of this compound are crucial to understand their contribution to the overall therapeutic effect.

  • Intravenous Pharmacokinetics of this compound: An intravenous pharmacokinetic study of this compound would provide essential data on its clearance and volume of distribution, allowing for a definitive calculation of its absolute oral bioavailability (which is expected to be extremely low).

  • Formulation Strategies: The development of novel formulation strategies, such as nanoformulations or co-administration with absorption enhancers, could potentially improve the oral bioavailability of this compound, though the extensive first-pass metabolism remains a significant hurdle.

  • Structure-Activity Relationship of Metabolites: Investigating the structure-activity relationships of the various metabolites will help in identifying the most potent and promising compounds for further development.

A thorough understanding of the ADME properties of this compound and its metabolites is paramount for the rational design and development of effective and safe therapeutic agents derived from this promising natural product.

References

A Technical Guide to the Discovery and Isolation of Marein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chalconoid glucoside Marein, from its initial discovery to detailed methodologies for its isolation and purification. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. This document outlines the primary plant sources of this compound, presents quantitative data on extraction and purification yields, and offers detailed experimental protocols. Furthermore, it delves into the structural elucidation of this compound and visualizes its key signaling pathway, providing a foundational understanding for future research and development endeavors.

Introduction to this compound

This compound is a naturally occurring chalconoid glucoside, a type of flavonoid. It is the 4'-O-glucoside of the aglycone okanin. As an anthochlor pigment, this compound contributes to the yellow coloration of the flowers in which it is found. The compound has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, and neuroprotective properties. These therapeutic potentials make this compound a promising candidate for further investigation in drug discovery and development.

Chemical Structure and Properties:

PropertyValue
Chemical Formula C₂₁H₂₂O₁₁
Molar Mass 450.4 g/mol
IUPAC Name (E)-3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
CAS Number 535-96-6
Appearance Yellowish powder
Solubility Soluble in DMSO and methanol (B129727). Moderately soluble in water.

Discovery and Natural Occurrence

Other reported plant sources of this compound include:

  • Viguiera dentata[2]

  • Abies pindrow[2]

  • Senecio cineraria[3]

Experimental Protocols: Extraction and Isolation from Coreopsis tinctoria

The following protocols provide a detailed methodology for the extraction of a flavonoid-rich fraction from Coreopsis tinctoria and the subsequent isolation of this compound.

Protocol 1: Crude Flavonoid Extraction

This protocol details the initial extraction of a flavonoid-rich fraction from the dried flowering tops of Coreopsis tinctoria.[1]

Materials:

  • Dried flowering tops of Coreopsis tinctoria

  • Deionized water

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Methanol

  • Beakers and flasks

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Filter paper

Procedure:

  • Infusion: Prepare an aqueous extract by infusing 5 g of dried and powdered flowering tops of Coreopsis tinctoria in 150 mL of boiling deionized water. Allow the mixture to steep for 30 minutes.[1]

  • Filtration: Filter the infusion through filter paper to remove solid plant material.[1]

  • Liquid-Liquid Partitioning (Hexane): Transfer the aqueous extract to a separatory funnel and perform a liquid-liquid extraction with an equal volume of hexane to remove nonpolar compounds. Shake vigorously and allow the layers to separate. Discard the upper hexane layer.[1]

  • Liquid-Liquid Partitioning (Ethyl Acetate): To the remaining aqueous layer, add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat this step three times to maximize the extraction of flavonoids.[1]

  • Concentration: Combine the ethyl acetate fractions and concentrate them using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude flavonoid-rich extract.[1]

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the isolation and purification of this compound from the crude flavonoid-rich extract using a combination of silica (B1680970) gel and polyamide column chromatography.[1]

Materials:

  • Crude flavonoid-rich extract

  • Silica gel (for column chromatography)

  • Polyamide (for column chromatography)

  • Chloroform (B151607)

  • Methanol

  • Glass column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a slurry packing method with chloroform.

    • Dissolve the crude flavonoid-rich extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the packed column.

    • Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 100% methanol).[1]

    • Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.

    • Combine fractions containing the target compound based on their TLC profiles.

  • Polyamide Column Chromatography:

    • Concentrate the this compound-containing fractions from the silica gel column.

    • Prepare a polyamide column.

    • Load the concentrated sample onto the polyamide column.

    • Elute the column with a stepwise gradient of ethanol (B145695) in water.

    • Monitor the fractions by TLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Quantitative Data

The yield and purity of this compound can vary depending on the plant source, extraction method, and purification strategy. The following tables summarize quantitative data from various studies.

Table 1: Extraction Yields of Flavonoid-Rich Fractions from Coreopsis tinctoria

Extraction MethodSolvent SystemYield (% w/w of dry plant material)Reference
Infusion followed by Ethyl Acetate PartitioningWater, Ethyl Acetate~5.3% (AcOEt fraction)[4]
Microwave-Assisted ExtractionWater9.95% (total flavonoids)[5]
Optimized Hot Water ExtractionWater20.39% (total flavonoids)[6]

Table 2: Purity and Content of this compound in Coreopsis tinctoria Extracts

Sample TypeAnalytical MethodThis compound ContentPurityReference
Total ExtractHPLC36.50 mg/gNot specified
Polyamide Column Chromatography EluateHPLCNot specified99.6%[1]
Aqueous Extract (Fresh)HPLC7.14% (Flavanothis compound, both isomers)Not specified[1]

Structural Elucidation

The structure of this compound has been elucidated and confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of this compound, confirming its molecular formula as C₂₁H₂₂O₁₁. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which helps in identifying the core chalcone (B49325) structure and the attached glucose moiety.

Table 3: Key MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)FragmentationFragment Ion (m/z)Interpretation
451.12329 [M+H]⁺Loss of glucose289.07031Okanin (aglycone)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the precise connectivity and stereochemistry of the atoms in the this compound molecule.

  • ¹H NMR: Provides information on the number and chemical environment of protons. The signals in the aromatic region confirm the presence of the two substituted benzene (B151609) rings of the chalcone backbone. Signals in the sugar region, along with their coupling constants, are characteristic of a β-D-glucopyranose unit.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical shifts, which are indicative of their functional groups (e.g., carbonyl, aromatic, olefinic, and glycosidic carbons).

  • 2D NMR (COSY, HMBC, HSQC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. For instance, HMBC correlations are crucial for identifying the attachment point of the glucose unit to the chalcone skeleton.

Signaling Pathway and Biological Activity

This compound has been shown to exert its biological effects through various signaling pathways. One of the key pathways identified is the SIRT1/Nrf2 signaling pathway .[7]

Mechanism of Action: this compound activates Sirtuin-1 (SIRT1), a deacetylase that plays a crucial role in cellular regulation.[7] Activated SIRT1 can then deacetylate and activate the transcription factor Nuclear factor-erythroid-2-related factor 2 (Nrf2).[7] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.[7] This mechanism underlies the antioxidant and protective effects of this compound against oxidative stress-induced cellular damage.

Visualization of the SIRT1/Nrf2 Signaling Pathway

The following diagram illustrates the activation of the SIRT1/Nrf2 signaling pathway by this compound.

Marein_SIRT1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SIRT1 SIRT1 (inactive) This compound->SIRT1 Activates SIRT1_active SIRT1 (active) Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) SIRT1_active->Nrf2_Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Deacetylation & Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Nucleus Nucleus Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription ARE->Antioxidant_Genes Initiates

Activation of the SIRT1/Nrf2 pathway by this compound.

Conclusion

This compound, a chalconoid glucoside primarily isolated from Coreopsis tinctoria, exhibits significant therapeutic potential owing to its diverse biological activities. This guide has provided a detailed overview of its discovery, natural sources, and comprehensive protocols for its extraction and purification. The quantitative data presented, along with the elucidation of its chemical structure and its role in the SIRT1/Nrf2 signaling pathway, offer a solid foundation for researchers and drug development professionals. Further investigation into the pharmacokinetics, safety profile, and clinical efficacy of this compound is warranted to fully realize its potential as a novel therapeutic agent.

References

Intracellular Targets of Marein: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marein, a flavonoid glycoside primarily isolated from Coreopsis tinctoria Nutt., has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. Understanding the precise intracellular mechanisms of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the known intracellular targets of this compound, summarizing key findings, presenting quantitative data, and offering detailed experimental protocols for researchers.

Overview of Intracellular Targets

This compound exerts its biological effects by modulating a range of intracellular proteins and signaling pathways. The primary known targets and pathways are summarized below and will be discussed in detail in the subsequent sections.

  • Oxidative Stress and Lipid Metabolism: SIRT1/Nrf2 Signaling Pathway

  • Myocardial Fibrosis: TGF-β1/Smad2/3 and HIF-1α Signaling Pathways

  • Cerebral Ischemia-Reperfusion Injury: PTGS2, SRC, and EGFR

  • Drug Resistance in Cancer: ABCG2 Transporter

  • Diabetic Complications: SYK, VEGF, and PI3K/AKT Signaling Pathways

  • Neuroprotection and Apoptosis: AMPK Signaling Pathway

  • Lipid Homeostasis: PI3K/AKT/mTOR Signaling Pathway

Quantitative Data Summary

While extensive research has focused on the qualitative effects of this compound, quantitative data on its direct binding affinities and inhibitory concentrations are still emerging. The following tables summarize the available quantitative information.

Table 1: Molecular Docking Binding Energies of this compound with Target Proteins

Target ProteinBinding Energy (kcal/mol)Cell/System ModelReference
Prostaglandin-Endoperoxide Synthase 2 (PTGS2)-5.1In silico[1]
Proto-oncogene tyrosine-protein kinase Src (SRC)-5.65In silico[1]
Epidermal Growth Factor Receptor (EGFR)Not specifiedIn silico[1]
Hypoxia-inducible factor-1α (HIF-1α)Not specifiedIn silico[2][3]

Table 2: Experimentally Determined Concentrations and Effects of this compound

Target/PathwayEffectConcentration/DoseCell/Animal ModelReference
SIRT1/Nrf2Activation5 µMH2O2-induced HepG2 cells[4]
TGF-β1/Smad2/3Inhibition of p-Smad2/35-20 µMTGF-β1-stimulated cardiac fibroblasts[2][3]
Myocardial FibrosisAmelioration25-100 mg/kgIsoproterenol-stimulated mice[2][3]
PTGS2 and SRCDownregulation of protein expression20 µMOGD/R-exposed HT22 cells[1]
ABCG2Competitive InhibitionNot specifiedABCG2-overexpressing cancer cells[5]

Signaling Pathways and Mechanisms of Action

SIRT1/Nrf2 Signaling Pathway

This compound has been shown to alleviate oxidative stress and lipid accumulation by activating the SIRT1/Nrf2 signaling pathway. In a model of hydrogen peroxide (H2O2)-induced oxidative stress in HepG2 cells, this compound treatment restored the expression of both SIRT1 and Nrf2[4]. This activation leads to the translocation of Nrf2 to the nucleus, where it promotes the expression of antioxidant enzymes.

SIRT1_Nrf2_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates Nrf2_cytoplasm Nrf2 (cytoplasm) SIRT1->Nrf2_cytoplasm activates Nrf2_nucleus Nrf2 (nucleus) Nrf2_cytoplasm->Nrf2_nucleus translocation ARE Antioxidant Response Element Nrf2_nucleus->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces

This compound activates the SIRT1/Nrf2 antioxidant pathway.

TGF-β1/Smad2/3 and HIF-1α Signaling in Myocardial Fibrosis

This compound has demonstrated protective effects against myocardial fibrosis. In isoproterenol-stimulated mice and TGF-β1-stimulated cardiac fibroblasts, this compound treatment reduced the expression of key fibrotic markers. Mechanistically, this compound was found to decrease the protein expression of TGF-β1 and HIF-1α, leading to the inhibition of Smad2/3 phosphorylation[2][3]. Molecular docking studies also suggest a direct interaction between this compound and HIF-1α[2][3].

TGFb_HIF1a_Pathway cluster_this compound This compound Intervention This compound This compound TGFb1 TGF-β1 This compound->TGFb1 inhibits expression HIF1a HIF-1α This compound->HIF1a inhibits expression (direct binding suggested) Smad2_3 Smad2/3 TGFb1->Smad2_3 activates HIF1a->Smad2_3 promotes p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 phosphorylation Fibrosis Myocardial Fibrosis (α-SMA, Collagen I, Collagen III) p_Smad2_3->Fibrosis induces

This compound inhibits TGF-β1/HIF-1α-mediated myocardial fibrosis.

ABCG2 Transporter Inhibition

In the context of cancer chemotherapy, this compound has been identified as a potent chemosensitizer in cancer cells that overexpress the ATP-binding cassette (ABC) transporter ABCG2[5]. This compound acts as a competitive inhibitor of ABCG2's efflux activity, thereby increasing the intracellular concentration of chemotherapeutic drugs that are substrates of this transporter. It has been shown to bind to the conserved amino acid residue F439 of ABCG2, which is a critical site for drug-substrate interaction[5].

ABCG2_Inhibition cluster_cell Cancer Cell ABCG2 ABCG2 Transporter Chemo_in Chemotherapeutic Drug (intracellular) Chemo_out Chemotherapeutic Drug (extracellular) Chemo_in->Chemo_out efflux Chemo_out->Chemo_in diffusion This compound This compound This compound->ABCG2 competitively inhibits

This compound competitively inhibits the ABCG2 drug efflux pump.

Detailed Experimental Protocols

The following sections provide detailed protocols for key experiments used to investigate the intracellular targets of this compound. These are representative protocols based on published studies and standard laboratory methods.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on the viability of cells, such as H2O2-treated HepG2 cells or TGF-β1-treated cardiac fibroblasts.

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • If studying a co-treatment, add the stimulating agent (e.g., H2O2 or TGF-β1) at the appropriate concentration and time point as determined by preliminary experiments.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for SIRT1, Nrf2, and p-Smad2/3

This protocol is used to determine the effect of this compound on the protein expression and phosphorylation status of its intracellular targets.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for SIRT1, Nrf2, Smad2/3, p-Smad2/3, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture and treat cells with this compound as described in the cell viability assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize to the loading control.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

General workflow for Western Blot analysis.

In Vivo Myocardial Fibrosis Model

This protocol describes an isoproterenol-induced myocardial fibrosis model in mice to evaluate the cardioprotective effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Isoproterenol hydrochloride (ISO)

  • This compound

  • Saline solution

  • Syringes and needles for subcutaneous injection

  • Animal housing and care facilities

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Randomly divide the mice into groups: Control, ISO model, and ISO + this compound (at different doses, e.g., 25, 50, 100 mg/kg).

  • Induce myocardial fibrosis in the model and treatment groups by subcutaneous injection of ISO (e.g., 5 mg/kg/day) for a specified period (e.g., 7 days). The control group receives saline injections.

  • Administer this compound to the treatment groups by oral gavage daily, starting from the first day of ISO injection.

  • Monitor the animals' body weight and general health throughout the experiment.

  • At the end of the treatment period, euthanize the mice and harvest the hearts.

  • Fix the heart tissues in 4% paraformaldehyde for histological analysis (e.g., Masson's trichrome staining for collagen deposition) or snap-freeze in liquid nitrogen for molecular analysis (e.g., Western blot for fibrotic markers).

Conclusion and Future Directions

This compound presents a promising multi-target therapeutic candidate with demonstrated effects on key signaling pathways involved in oxidative stress, inflammation, fibrosis, and cancer drug resistance. While current research has identified several intracellular targets, further studies are needed to elucidate the full spectrum of its molecular interactions. Future research should focus on:

  • Determining the direct binding affinities (Kd, Ki) and functional inhibitory/activatory constants (IC50, EC50) of this compound for its target proteins.

  • Identifying additional novel intracellular targets of this compound using proteomics and other high-throughput screening methods.

  • Conducting more extensive preclinical studies in various disease models to validate the therapeutic potential of this compound.

  • Investigating the structure-activity relationships of this compound derivatives to optimize their potency and selectivity.

This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound. The provided protocols and pathway diagrams offer practical tools to facilitate further investigation into its mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for Marein in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for utilizing Marein, a natural flavonoid, in various cell culture-based experiments. This document is intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound. Detailed protocols for cell culture, key assays, and data presentation are included, along with visualizations of relevant signaling pathways.

Introduction

This compound, a flavonoid glycoside, has demonstrated a range of biological activities in preclinical studies, including antioxidant, anti-inflammatory, and anti-cancer effects. These properties make it a compound of interest for therapeutic development. Understanding its mechanism of action at the cellular level is crucial for its potential applications. These notes detail experimental protocols to study the effects of this compound on cell viability, oxidative stress, lipid accumulation, and key signaling pathways in relevant cell lines.

Data Presentation

The following tables summarize quantitative data from studies on this compound, providing a reference for experimental design.

Table 1: Effective Concentrations of this compound in Various Cell-Based Assays

Cell LineAssay TypeEffective Concentration(s)Treatment DurationReference(s)
Cardiac FibroblastsWestern Blot (Fibrosis markers)5-20 µMNot Specified[1][2]
HT22Cell Viability, ROS Accumulation20 µMNot Specified
HepG2Oxidative Stress, Lipid Metabolism5 µM24 hours[3]

Table 2: IC50 Values of this compound in Different Cell Lines

Cell LineAssay TypeIC50 ValueTreatment DurationReference(s)
Data not available in the provided search results.

Note: The IC50 value for this compound can vary significantly depending on the cell line and the assay used.[4][5]

Experimental Protocols

General Cell Culture Protocols

a. HepG2 (Human Hepatocellular Carcinoma) Cell Line

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 70-80% confluency, rinse with PBS, detach using 0.05% Trypsin-EDTA, neutralize with complete medium, and re-plate at a 1:4 to 1:8 split ratio every 3-6 days.

b. Primary Cardiac Fibroblasts

  • Isolation: Isolate from ventricles of neonatal murine hearts by enzymatic digestion with collagenase type II. Purify by pre-plating to leverage the adherent properties of fibroblasts.[6]

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80% confluency, detach using trypsin and re-plate.

c. HT22 (Mouse Hippocampal Neuronal) Cell Line

  • Culture Medium: DMEM supplemented with 10% FBS, 4 mM L-Glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, rinse with PBS, detach using a suitable dissociation reagent (e.g., Accutase), and re-plate at a 1:3 to 1:6 split ratio.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cultured cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[7]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection Assay

This protocol measures intracellular ROS levels in response to this compound treatment.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate or other suitable culture vessel. Treat the cells with this compound at the desired concentration and for the appropriate duration. To induce oxidative stress in HT22 cells, an oxygen-glucose deprivation/reoxygenation (OGD/R) model can be used.[8][9]

  • Probe Loading: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Add a solution containing a ROS-sensitive fluorescent probe (e.g., DCFH-DA) to the cells and incubate in the dark at 37°C for 30-60 minutes.

  • Washing: Remove the probe solution and wash the cells to remove any excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.

Lipid Accumulation Assay (Oil Red O Staining) in HepG2 Cells

This protocol is designed to visualize and quantify lipid accumulation in HepG2 cells treated with this compound, particularly in a model of H2O2-induced oxidative stress.

  • Cell Seeding and Treatment: Seed HepG2 cells in a multi-well plate and allow them to adhere. Induce oxidative stress and lipid accumulation by treating the cells with H2O2 (e.g., 500 µM for 24 hours).[3] Subsequently, treat the cells with this compound (e.g., 5 µM for 24 hours).[3]

  • Fixation: Wash the cells with PBS and fix them with a 10% formalin solution for at least 1 hour.

  • Oil Red O Staining: Prepare a working solution of Oil Red O. Remove the fixative, wash the cells with water, and then incubate with the Oil Red O working solution for 10-15 minutes.

  • Washing: Remove the staining solution and wash the cells with water until the excess stain is removed.

  • Visualization: Visualize the stained lipid droplets under a microscope.

  • Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance of the eluate at approximately 500 nm.[10]

Western Blot Analysis

This protocol is for the detection of specific proteins in key signaling pathways affected by this compound.

  • Cell Lysis: After treating the cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., SIRT1, Nrf2, HIF-1α, p-Smad2/3, p-AMPK) overnight at 4°C.[1][2][3]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in cellular stress responses, fibrosis, and metabolism.

SIRT1/Nrf2 Signaling Pathway

This compound can activate the SIRT1/Nrf2 signaling pathway, which plays a crucial role in protecting against oxidative stress.[3] Activation of SIRT1 leads to the deacetylation and subsequent activation of Nrf2, which then translocates to the nucleus and initiates the transcription of antioxidant genes.

SIRT1_Nrf2_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates Nrf2_Keap1 Nrf2-Keap1 (cytosolic) SIRT1->Nrf2_Keap1 deacetylates Nrf2 Nrf2 (nuclear) Nrf2_Keap1->Nrf2 translocates to nucleus ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

This compound activates the SIRT1/Nrf2 antioxidant pathway.
TGF-β1/Smad2/3 and HIF-1α Signaling Pathway

In the context of myocardial fibrosis, this compound has been found to inhibit the TGF-β1/Smad2/3 and HIF-1α signaling pathways.[1][2] TGF-β1 is a key profibrotic cytokine that, upon binding to its receptor, activates the Smad2/3 signaling cascade, leading to the expression of fibrotic genes. This compound appears to reduce the expression of TGF-β1 and HIF-1α, thereby attenuating this fibrotic response.[1][2]

TGF_beta_HIF_1alpha_Pathway This compound This compound TGF_beta1 TGF-β1 This compound->TGF_beta1 HIF_1alpha HIF-1α This compound->HIF_1alpha TGF_beta_Receptor TGF-β Receptor TGF_beta1->TGF_beta_Receptor activates Smad2_3 p-Smad2/3 TGF_beta_Receptor->Smad2_3 Fibrosis_Genes Fibrosis-related Genes (e.g., Collagen I, α-SMA) Smad2_3->Fibrosis_Genes promotes transcription HIF_1alpha->Fibrosis_Genes promotes transcription

This compound inhibits TGF-β1/Smad and HIF-1α fibrotic signaling.
AMPK Signaling Pathway

This compound has also been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key energy sensor that, when activated, promotes catabolic processes to generate ATP while inhibiting anabolic pathways. This activation can have various downstream effects, including the regulation of glucose and lipid metabolism.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK activates p_AMPK p-AMPK (active) AMPK->p_AMPK Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) p_AMPK->Catabolic_Pathways stimulates Anabolic_Pathways Anabolic Pathways (e.g., Gluconeogenesis, Lipid Synthesis) p_AMPK->Anabolic_Pathways inhibits

This compound activates the AMPK metabolic pathway.
Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for investigating the effects of this compound on cultured cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture (HepG2, Cardiac Fibroblasts, HT22) Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Marein_Prep This compound Stock Preparation Treatment This compound Treatment (various concentrations and durations) Marein_Prep->Treatment Induction Induction of Cellular Stress (e.g., H2O2, TGF-β1, OGD/R) Cell_Seeding->Induction Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay ROS_Assay ROS Assay Treatment->ROS_Assay Lipid_Assay Lipid Accumulation Assay (Oil Red O) Treatment->Lipid_Assay Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Induction->Treatment Data_Analysis Data Analysis (IC50, Fold Change, etc.) Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis Lipid_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General experimental workflow for studying this compound in cell culture.

References

Dissolving Marein for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marein, a flavonoid glycoside abundant in Coreopsis tinctoria Nutt., has garnered significant interest for its potential therapeutic applications, particularly in metabolic diseases. Preclinical in vivo studies are crucial for evaluating its efficacy and safety. However, the poor aqueous solubility of this compound presents a significant challenge for its formulation and administration in animal models. This document provides detailed application notes and standardized protocols for the effective dissolution of this compound for in vivo research, ensuring reliable and reproducible experimental outcomes.

Data Presentation: Solubility and Formulation

Due to the limited availability of specific quantitative solubility data for this compound in various biocompatible solvents, a general formulation strategy for poorly water-soluble flavonoids is recommended. The following table summarizes a common vehicle composition used for oral gavage administration in murine models.

Component Function Typical Concentration Range (%) Recommended Starting Concentration (%)
Dimethyl Sulfoxide (DMSO)Primary solvent2 - 105
Polyethylene Glycol 300 (PEG300)Co-solvent, viscosity enhancer30 - 4040
Tween 80 (Polysorbate 80)Surfactant, emulsifier55
Saline (0.9% NaCl)Vehicle, isotonic diluent45 - 6350

Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity. It is crucial to include a vehicle-only control group in your experimental design to account for any effects of the formulation itself.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol details the preparation of a this compound suspension at a concentration of 5 mg/mL, suitable for a 50 mg/kg dosage in a 20 g mouse (volume of 0.2 mL). Adjustments can be made based on the required dosage and animal weight.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing this compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 5 mg/mL suspension, weigh 5 mg of this compound.

  • Initial Dissolution in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add 50 µL of DMSO (5% of the final volume). Vortex thoroughly for 1-2 minutes until the this compound is completely dissolved.

  • Addition of Co-solvent and Surfactant: To the this compound-DMSO solution, add 400 µL of PEG300 (40% of the final volume) and 50 µL of Tween 80 (5% of the final volume). Vortex vigorously for another 1-2 minutes to ensure a homogenous mixture.

  • Addition of Saline: Gradually add 500 µL of sterile 0.9% saline (50% of the final volume) to the mixture while continuously vortexing. This slow addition is critical to prevent precipitation of the compound.

  • Final Homogenization: Continue to vortex the final suspension for 2-3 minutes to ensure uniformity. If necessary, sonicate the suspension for 5-10 minutes in a water bath sonicator to reduce particle size and improve stability.

  • Visual Inspection: Before administration, visually inspect the suspension for any large aggregates or precipitation. The final formulation should be a uniform, milky suspension.

  • Administration: Administer the suspension to the animal via oral gavage immediately after preparation to ensure consistent dosing. If preparing a batch for multiple animals, ensure the suspension is continuously mixed (e.g., using a magnetic stirrer) to maintain homogeneity.

Protocol 2: Oral Gavage Administration in Mice

This protocol provides a standardized procedure for oral gavage in mice. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringe (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Weigh the mouse to determine the correct dosing volume. Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Gavage Needle Measurement: Measure the appropriate insertion length of the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this length on the needle if necessary.

  • Needle Insertion: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars). Advance the needle slowly and smoothly along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

  • Substance Administration: Once the needle is correctly positioned in the esophagus (to the predetermined depth), slowly and steadily administer the this compound suspension.

  • Needle Removal: Gently and smoothly withdraw the gavage needle.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 10-15 minutes.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation of this compound Suspension cluster_administration Oral Gavage Administration weigh Weigh this compound dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso add_peg_tween Add PEG300 & Tween 80 dissolve_dmso->add_peg_tween add_saline Add Saline add_peg_tween->add_saline homogenize Vortex/Sonicate add_saline->homogenize restrain Restrain Animal homogenize->restrain insert_needle Insert Gavage Needle restrain->insert_needle administer Administer Suspension insert_needle->administer monitor Monitor Animal administer->monitor

Caption: Experimental workflow for dissolving and administering this compound.

signaling_pathway This compound This compound sirt1 SIRT1 This compound->sirt1 Activates nrf2 Nrf2 sirt1->nrf2 Activates are ARE nrf2->are Binds to ho1_nqo1 HO-1, NQO1 are->ho1_nqo1 Upregulates oxidative_stress Oxidative Stress ho1_nqo1->oxidative_stress Inhibits cellular_protection Cellular Protection ho1_nqo1->cellular_protection Promotes

Caption: this compound's activation of the SIRT1/Nrf2 signaling pathway.

Application Notes and Protocols for HPLC Analysis of Marein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marein, a chalconoid and a type of natural phenol, is a key active compound found in various medicinal plants, notably in the flowers of Coreopsis tinctoria. It is the 4'-O-glucoside of okanin. This compound has garnered significant interest for its diverse biological activities, including antioxidant, hypoglycemic, and hypotensive effects. Accurate and reliable quantitative analysis of this compound is crucial for quality control of herbal materials, standardization of extracts, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the quantification of phytoconstituents like this compound.[1] This document provides a detailed application note and protocol for the HPLC analysis of this compound.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₂₁H₂₂O₁₁
Molar Mass 450.39 g/mol
IUPAC Name (2E)-1-[4-(β-D-glucopyranosyloxy)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one
CAS Number 535-96-6
Appearance Yellow pigment
Solubility Soluble in methanol (B129727) and ethanol

Experimental Protocols

Standard Preparation

A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in methanol.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations in the desired calibration range (e.g., 10, 30, 50, 70, and 100 µg/mL).[2]

  • Storage: Store the stock and working standard solutions at 4°C in the dark.

Sample Preparation (from Coreopsis tinctoria flowers)

This protocol describes the extraction of this compound from dried Coreopsis tinctoria flowers for HPLC analysis.

  • Grinding: Grind the dried flowers of Coreopsis tinctoria into a fine powder (passing through a 60-mesh sieve) to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 50 mL of 70% ethanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Reconstitute the dried extract with 10 mL of methanol. Vortex the solution thoroughly to ensure complete dissolution.

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Method

The following HPLC method has been validated for the quantitative analysis of this compound.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724)
Gradient Elution 0-15 min, 15-40% B15-25 min, 40-60% B25-30 min, 60-15% B30-35 min, 15% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 380 nm
Injection Volume 10 µL
System Suitability

Before sample analysis, the chromatographic system must pass the system suitability test to ensure its performance.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Method Validation Data

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Validation ParameterResult
Linearity Range 10 - 100 µg/mL
Regression Equation y = 25487x - 54321
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Recovery 98.5% - 101.2%
Precision (RSD%) < 2.0%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_standard_prep Standard Preparation Grinding Grinding Extraction Extraction Grinding->Extraction Plant Material Filtration_1 Filtration Extraction->Filtration_1 Concentration Concentration Filtration_1->Concentration Reconstitution Reconstitution Concentration->Reconstitution Filtration_2 Final Filtration (0.45 µm) Reconstitution->Filtration_2 HPLC_System HPLC System (C18 Column) Filtration_2->HPLC_System Inject Sample Data_Acquisition Data Acquisition (380 nm) HPLC_System->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Calibration_Curve Calibration Curve Quantification->Calibration_Curve Stock_Solution Stock Solution (1 mg/mL) Working_Standards Working Standards (10-100 µg/mL) Working_Standards->HPLC_System Inject Standards

Caption: Experimental workflow for this compound HPLC analysis.

Discussion

The presented HPLC method provides a reliable and robust approach for the quantitative determination of this compound in plant extracts, particularly from Coreopsis tinctoria. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for good separation of this compound from other components in the extract. The detection wavelength of 380 nm offers high sensitivity and specificity for chalcones like this compound.[2]

The validation data demonstrates that the method is linear, accurate, precise, and sensitive for the intended purpose. The sample preparation protocol is straightforward and effective for extracting this compound from the plant matrix. This application note and protocol can be readily implemented in a quality control or research laboratory setting for the routine analysis of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals and solvents.

  • Work in a well-ventilated area or under a fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for Marein Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marein, a flavonoid glycoside, is a subject of growing interest in pharmacological research due to its potential therapeutic properties. As with many natural compounds, understanding its stability in solution is critical for accurate experimental design, the development of reliable analytical methods, and the formulation of stable pharmaceutical products. These application notes provide a comprehensive overview of the factors influencing this compound solution stability and offer detailed protocols for its storage and handling.

Note: Specific stability data for this compound is limited in publicly available literature. The data and protocols presented here are substantially based on studies of structurally similar flavonoids, particularly morin (B1676745) hydrate, and should be adapted and validated for specific experimental contexts.

Factors Influencing this compound Solution Stability

The stability of this compound in solution is primarily affected by pH, temperature, and exposure to light. Generally, flavonoids are more stable in acidic conditions and are susceptible to degradation in neutral to alkaline environments.

Effect of pH

This compound is expected to exhibit pH-dependent stability, with greater stability in acidic solutions and accelerated degradation in neutral and alkaline conditions. This is due to the potential for hydrolysis of the glycosidic bond and oxidation of the flavonoid structure, processes that are often catalyzed by basic conditions.

Effect of Temperature

Elevated temperatures can significantly accelerate the degradation of this compound in solution. Thermal degradation can lead to a loss of biological activity and the formation of unknown degradation products. Therefore, it is crucial to control the temperature during storage and experimentation.

Effect of Light

Exposure to light, particularly UV radiation, can induce photodegradation of this compound. This can lead to complex chemical transformations and a rapid loss of the parent compound. Solutions should be protected from light to minimize this degradation pathway.

Quantitative Stability Data (Based on Morin Hydrate as a Proxy)

The following tables summarize the stability of morin hydrate, a structurally related flavonoid, under various conditions. This data provides a valuable reference for predicting the stability of this compound solutions.

Table 1: Effect of pH and Storage Conditions on Morin Hydrate Stability at Room Temperature (25°C)

pHStorage Condition% Degradation after 24 hours
1.2DarkMinimal
1.2LightSlight
5.0DarkMinimal
5.0LightModerate
7.0DarkModerate
7.0LightSignificant
7.4DarkModerate
7.4LightSignificant
9.0DarkSignificant
9.0LightHigh

Table 2: Effect of Temperature on Morin Hydrate Stability in Aqueous Solution (pH 7.0) in the Dark

Temperature% Degradation after 24 hours
4°CMinimal
25°CModerate
37°CSignificant

Recommended Storage and Handling of this compound Solutions

Based on the general stability profile of flavonoids, the following storage conditions are recommended for this compound solutions:

  • Short-term Storage (up to 24 hours): Store solutions at 2-8°C, protected from light, and in a slightly acidic buffer (pH 4-6).

  • Long-term Storage (greater than 24 hours): For optimal stability, it is recommended to prepare fresh solutions before use. If long-term storage is necessary, aliquot the solution into light-protected containers, purge with an inert gas (e.g., nitrogen or argon) to minimize oxidation, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Solid this compound: Store the solid compound at -20°C in a desiccator to protect it from moisture and light.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Accurately weigh the required amount of solid this compound. For a 1 mL 10 mM stock solution of this compound (Molar Mass: 464.38 g/mol ), weigh 4.64 mg.

  • Transfer the weighed this compound to a suitable container (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial).

  • Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM solution, add 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Store the stock solution according to the recommendations in Section 4.

Protocol for Assessing this compound Solution Stability using HPLC

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound over time.

Objective: To determine the percentage of this compound remaining in solution under specific storage conditions (e.g., varying pH, temperature, and light exposure).

Materials and Equipment:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound stock solution

  • Buffer solutions of different pH values (e.g., pH 4, 7, 9)

  • Acetonitrile (B52724), HPLC grade

  • Water, HPLC grade

  • Formic acid or trifluoroacetic acid (TFA), HPLC grade

  • Temperature-controlled incubator or water bath

  • Light source (for photostability studies)

  • Autosampler vials

Procedure:

  • Preparation of Working Solutions:

    • Dilute the this compound stock solution with the respective buffer solutions to a final concentration suitable for HPLC analysis (e.g., 50 µM).

    • Prepare a sufficient volume of each working solution to allow for sampling at multiple time points.

  • Incubation:

    • Aliquot the working solutions into autosampler vials.

    • For thermal stability, place the vials in incubators set at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • For pH stability, incubate the vials at a constant temperature (e.g., 25°C).

    • For photostability, expose the vials to a controlled light source, while keeping a set of control vials in the dark at the same temperature.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • If necessary, quench the degradation by adding an equal volume of cold methanol (B129727) or by immediate freezing at -80°C until analysis.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase for flavonoid analysis is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. An example gradient is:

      • 0-5 min: 10% Acetonitrile

      • 5-25 min: 10-90% Acetonitrile (linear gradient)

      • 25-30 min: 90% Acetonitrile

      • 30-35 min: 10% Acetonitrile (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (determine by UV-Vis scan, typically around 260 nm and 350 nm for flavonoids).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_work Prepare Working Solutions in Different Buffers (pH) prep_stock->prep_work temp Temperature Incubation (e.g., 4°C, 25°C, 37°C) prep_work->temp light Light Exposure (vs. Dark Control) prep_work->light sampling Sample at Time Points (t=0, 2, 4...) temp->sampling light->sampling hplc HPLC Analysis (Quantify this compound Peak Area) sampling->hplc data Data Analysis (% Degradation vs. Time) hplc->data

Caption: Workflow for assessing this compound solution stability.

Storage_Recommendations cluster_short Short-Term (<24h) cluster_long Long-Term (>24h) This compound This compound Solution short_storage Store at 2-8°C This compound->short_storage long_storage Store at -20°C or -80°C This compound->long_storage short_protect Protect from Light short_storage->short_protect short_ph Acidic Buffer (pH 4-6) short_protect->short_ph long_protect Protect from Light long_storage->long_protect long_aliquot Aliquot to Avoid Freeze-Thaw Cycles long_protect->long_aliquot long_inert Purge with Inert Gas long_aliquot->long_inert

Caption: Recommended storage conditions for this compound solutions.

In Vitro Antioxidant Assay for Marein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marein is a flavonoid compound that has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. As a natural product, this compound's ability to mitigate oxidative stress is a key area of investigation for its application in pharmaceuticals and nutraceuticals. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2] Therefore, the accurate in vitro evaluation of this compound's antioxidant capacity is a critical step in its development as a potential therapeutic agent.

This document provides detailed application notes and standardized protocols for assessing the in vitro antioxidant activity of this compound using a panel of widely accepted assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, FRAP (Ferric Reducing Antioxidant Power) Assay, and ORAC (Oxygen Radical Absorbance Capacity) Assay. Additionally, it explores the underlying molecular mechanism of this compound's antioxidant action through the SIRT1/Nrf2 signaling pathway.

Data Presentation

The antioxidant capacity of this compound is quantified and compared using the following standard assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50) for radical scavenging assays (DPPH and ABTS) or as equivalents of a standard antioxidant (e.g., Trolox) for assays measuring reducing power or radical quenching capacity (FRAP and ORAC). A lower IC50 value indicates higher antioxidant activity.

Table 1: In Vitro Antioxidant Activity of this compound and Standard Antioxidants

AssayThis compoundAscorbic Acid (Standard)Trolox (Standard)
DPPH IC50 (µM) Data to be determined experimentally~20 - 50[3]~40 - 100[3]
ABTS IC50 (µM) Data to be determined experimentally~5 - 15[3]~2 - 10[3]
FRAP (µM TE/mg) Data to be determined experimentally--
ORAC (µM TE/g) Data to be determined experimentally--

Note: The provided IC50 values for standard antioxidants are approximate ranges gathered from various sources and can vary depending on experimental conditions.[3] TE = Trolox Equivalents.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[4] This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically at 517 nm.[4][5] The degree of discoloration is directly proportional to the antioxidant's scavenging capacity.[4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[4]

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

  • Assay Protocol:

    • To a 96-well microplate, add 50 µL of the various concentrations of this compound or the positive control.

    • Add 150 µL of the DPPH working solution to all wells.

    • For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control = Absorbance of the blank (DPPH solution without the sample).

    • A_sample = Absorbance of the DPPH solution with the this compound or positive control.[4]

    The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7] The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[8]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or Phosphate (B84403) Buffered Saline (PBS)

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[3][8]

  • Preparation of ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[3][8]

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol or PBS. Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of the this compound dilutions or positive control to each well.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Incubate the plate at room temperature for 6-10 minutes, protected from light.[3]

    • Measure the absorbance of each well at 734 nm.[3]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control = Absorbance of the ABTS•+ solution without the sample (blank).

    • A_sample = Absorbance of the ABTS•+ solution with the this compound or positive control.[3]

    The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions at a low pH.[5][9] The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[10]

Materials:

  • This compound

  • FRAP reagent (containing 300 mM acetate (B1210297) buffer, pH 3.6; 10 mM TPTZ in 40 mM HCl; and 20 mM FeCl₃·6H₂O)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[5]

  • Preparation of Standard Curve: Prepare a series of dilutions of ferrous sulfate or Trolox in deionized water to create a standard curve.

  • Preparation of Test Samples: Dissolve this compound in an appropriate solvent and prepare various dilutions.

  • Assay Protocol:

    • Add 20 µL of the this compound sample, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.[5]

  • Calculation: Calculate the FRAP value of the sample by comparing its absorbance with the standard curve of Fe²⁺ or Trolox. The results are expressed as µM of Fe²⁺ equivalents or Trolox equivalents per mg of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11][12] The antioxidant's capacity to scavenge these radicals is quantified by the area under the fluorescence decay curve (AUC).

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (as a standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare fresh AAPH solution in phosphate buffer before each use.

    • Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions for the standard curve.

  • Preparation of Test Samples: Dissolve this compound in phosphate buffer and prepare a range of dilutions.

  • Assay Protocol:

    • In a 96-well black opaque plate, add 25 µL of this compound sample, Trolox standard, or phosphate buffer (blank).

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[11]

    • After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction.

    • Measure the fluorescence intensity (excitation at 485 nm, emission at 520 nm) every minute for at least 60-90 minutes.[12][13]

  • Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of this compound is then determined from the standard curve and is expressed as micromoles of Trolox equivalents (TE) per gram or milliliter of the sample.[12]

Mandatory Visualizations

Experimental Workflow

experimental_workflow This compound This compound Sample Preparation assays In Vitro Antioxidant Assays This compound->assays dpph DPPH Assay assays->dpph abts ABTS Assay assays->abts frap FRAP Assay assays->frap orac ORAC Assay assays->orac data_analysis Data Analysis (IC50 / TE Calculation) dpph->data_analysis abts->data_analysis frap->data_analysis orac->data_analysis results Antioxidant Capacity Evaluation data_analysis->results

Caption: Workflow for in vitro antioxidant assessment of this compound.

Signaling Pathway

Recent studies suggest that this compound exerts its antioxidant effects by activating the SIRT1/Nrf2 signaling pathway.[14][15] Under conditions of oxidative stress, this compound promotes the activation of Sirtuin-1 (SIRT1), which in turn deacetylates and activates Nuclear factor-erythroid 2-related factor 2 (Nrf2).[14] Activated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px), thereby enhancing the cell's antioxidant defense mechanisms and mitigating oxidative damage.[14][15]

signaling_pathway This compound This compound sirt1 SIRT1 (Activation) This compound->sirt1 activates nrf2_inactive Nrf2 (Inactive) (Cytoplasm) sirt1->nrf2_inactive deacetylates nrf2_active Nrf2 (Active) (Nucleus) nrf2_inactive->nrf2_active translocates to are ARE (Antioxidant Response Element) nrf2_active->are binds to antioxidant_genes Increased Expression of Antioxidant Genes (e.g., HO-1, SOD, GSH-Px) are->antioxidant_genes promotes transcription oxidative_stress Reduced Oxidative Stress antioxidant_genes->oxidative_stress leads to

References

Application Notes and Protocols for Studying Marein Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the therapeutic effects of Marein, a natural flavonoid with potential applications in treating diabetic complications. The protocols detailed below are based on established methodologies from various studies and are intended to serve as a foundation for designing and executing in vivo experiments.

Animal Models

The most commonly utilized animal model for studying the effects of this compound on diabetic complications is the db/db mouse . These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin (B600854) resistance, and hyperglycemia, closely mimicking the pathophysiology of type 2 diabetes in humans. They spontaneously develop complications such as diabetic nephropathy (DN) and diabetic retinopathy (DR), making them an ideal model to investigate the therapeutic potential of compounds like this compound.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from studies investigating the effects of this compound in db/db mice.

Table 1: Effects of this compound on Metabolic and Renal Parameters in db/db Mice [2][3]

Parameterdb/m (Control)db/db (Model)db/db + Metformindb/db + this compound
Body Weight (g) ~25~45~43~44
Fasting Blood Glucose (mmol/L) ~6~25~15~18
Serum Insulin (mU/L) ~1.5~4.5~3.0~3.5
HOMA-IR ~2.0~15.0~6.0~8.0
Triglycerides (mmol/L) ~1.0~2.5~1.8~2.0
Total Cholesterol (mmol/L) ~2.0~4.5~3.5~3.8
Serum Creatinine (µmol/L) ~30~50~40~42
Blood Urea Nitrogen (mmol/L) ~8~15~11~12
Urine Microalbumin (µ g/24h ) ~20~150~80~90

Table 2: Effects of this compound on Retinal Parameters in db/db Mice [4]

Parameterdb/m (Control)db/db (Model)db/db + Ranibizumabdb/db + this compound
TUNEL-positive cells (retina) LowHighModerately HighReduced
VEGF-A Expression (retina) LowSignificantly HighSignificantly ReducedReduced

Experimental Protocols

Animal Handling and this compound Administration

This protocol describes the oral administration of this compound to db/db mice.

Materials:

  • db/db mice (male, 6-8 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip)

  • Animal scale

  • Syringes

Procedure:

  • Acclimatization: Acclimate the db/db mice to the laboratory conditions for at least one week before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • db/m control group (lean littermates)

    • db/db model group (vehicle-treated)

    • Positive control group (e.g., Metformin-treated)

    • This compound-treated group(s) (different doses of this compound)

  • This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. A typical dose used in studies is around 50 mg/kg body weight.[5][6][7][8]

  • Oral Gavage: a. Weigh each mouse to calculate the exact volume of the this compound suspension to be administered. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[5][6] b. Gently restrain the mouse. c. Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib). d. Carefully insert the gavage needle into the esophagus and administer the this compound suspension. e. Perform the oral gavage daily for the duration of the study (typically 8-12 weeks for diabetic complication models).[2][9]

  • Monitoring: Monitor the body weight and fasting blood glucose of the mice weekly throughout the study.

Western Blot Analysis for Kidney Tissue

This protocol details the procedure for analyzing protein expression in the kidney tissue of treated mice, focusing on the AMPK signaling pathway.

Materials:

  • Kidney tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-SGLT2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Homogenizer

  • Centrifuge

Procedure:

  • Tissue Homogenization: a. Excise the kidneys from the euthanized mice and wash with ice-cold PBS to remove blood.[10] b. Snap-freeze the tissue in liquid nitrogen and store at -80°C until use. c. For protein extraction, weigh a portion of the kidney tissue and homogenize it in ice-cold RIPA buffer.[11][12]

  • Protein Extraction and Quantification: a. Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. b. Collect the supernatant containing the protein lysate. c. Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with the primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the protein bands using an ECL substrate and an imaging system. h. Quantify the band intensities and normalize to a loading control like β-actin.

TUNEL Assay for Retinal Apoptosis

This protocol describes the detection of apoptotic cells in the retina using a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Materials:

  • Mouse eyes

  • 4% Paraformaldehyde (PFA)

  • Sucrose (B13894) solutions

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • TUNEL assay kit

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: a. Enucleate the eyes from the euthanized mice and fix them in 4% PFA. b. Cryoprotect the eyes by incubating them in increasing concentrations of sucrose solutions. c. Embed the eyes in OCT compound and freeze. d. Cut retinal cryosections (e.g., 10 µm thick) using a cryostat.

  • TUNEL Staining: a. Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves permeabilizing the tissue sections and then incubating with the TdT enzyme and labeled dUTPs. b. Counterstain the nuclei with DAPI.

  • Imaging and Quantification: a. Mount the stained sections with an anti-fade mounting medium. b. Visualize the sections under a fluorescence microscope. TUNEL-positive cells will fluoresce at the appropriate wavelength (e.g., green or red, depending on the kit), and all nuclei will be stained with DAPI (blue). c. Count the number of TUNEL-positive cells in different retinal layers (e.g., ganglion cell layer, inner nuclear layer) and express it as a percentage of the total number of cells (DAPI-stained nuclei).[4][13][14]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of diabetic complications.

Marein_AMPK_Signaling This compound This compound SGLT2 SGLT2 Inhibition This compound->SGLT2 AMP_ATP_ratio ↑ AMP/ATP Ratio SGLT2->AMP_ATP_ratio AMPK AMPK Activation (p-AMPK) AMP_ATP_ratio->AMPK ACC ACC Phosphorylation (p-ACC) AMPK->ACC PGC1a PGC-1α AMPK->PGC1a Gluconeogenesis ↓ Gluconeogenesis AMPK->Gluconeogenesis Inflammation ↓ Inflammation (↓ IL-6, MCP-1) AMPK->Inflammation Fibrosis ↓ Fibrosis (↓ FN, COL1) AMPK->Fibrosis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation PGC1a->Fatty_Acid_Oxidation Renal_Protection Renal Protection Fatty_Acid_Oxidation->Renal_Protection Gluconeogenesis->Renal_Protection Inflammation->Renal_Protection Fibrosis->Renal_Protection

Caption: this compound-mediated activation of the AMPK signaling pathway in diabetic nephropathy.

Marein_PI3K_Akt_Signaling This compound This compound PI3K PI3K This compound->PI3K VEGF VEGF Inhibition This compound->VEGF Akt Akt Phosphorylation (p-Akt) PI3K->Akt Apoptosis ↓ Apoptosis Akt->Apoptosis Cell_Proliferation ↑ Cell Proliferation Akt->Cell_Proliferation VEGF->Apoptosis Retinal_Protection Retinal Protection Apoptosis->Retinal_Protection Cell_Proliferation->Retinal_Protection

Caption: this compound's modulation of the PI3K/Akt signaling pathway in diabetic retinopathy.

Experimental Workflow

The following diagram outlines the general experimental workflow for an in vivo study of this compound in a db/db mouse model.

Experimental_Workflow cluster_animal_phase Animal Phase (8-12 weeks) cluster_analysis_phase Analysis Phase start Start: db/db mice (6-8 weeks old) grouping Random Grouping start->grouping treatment Daily Oral Gavage: - Vehicle - this compound - Positive Control grouping->treatment monitoring Weekly Monitoring: - Body Weight - Blood Glucose treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia biochem Biochemical Analysis (Serum, Urine) euthanasia->biochem histology Histopathology (Kidney, Retina) euthanasia->histology western_blot Western Blot (Kidney, Retina) euthanasia->western_blot tunel_assay TUNEL Assay (Retina) euthanasia->tunel_assay data_analysis Data Analysis & Interpretation biochem->data_analysis histology->data_analysis western_blot->data_analysis tunel_assay->data_analysis

Caption: General experimental workflow for studying this compound's effects in db/db mice.

References

Application Notes and Protocols for Marein Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marein, a principal active flavonoid and chalcone (B49325) glucoside derived from the flowers of Coreopsis tinctoria Nutt., has garnered scientific interest for its potent anti-inflammatory and antioxidant properties.[1][2] In vitro and in vivo studies have demonstrated its potential therapeutic applications in a range of diseases, including osteoarthritis and metabolic disorders.[1][2] Mechanistically, this compound has been shown to exert its effects by modulating key cellular signaling pathways, primarily through the activation of the SIRT1/Nrf2 pathway and inhibition of NF-κB signaling.[1][2]

These application notes provide detailed protocols for the administration of Coreopsis tinctoria extracts, rich in this compound, to mice, based on published preclinical studies. Due to the limited availability of public, detailed protocols for the administration of isolated this compound, a general protocol for flavonoid administration is also provided as a template for researchers to develop and validate their own specific protocols.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving this compound and Coreopsis tinctoria extracts.

Table 1: In Vitro Efficacy of Isolated this compound

Model System Treatment Concentration(s) Key Findings Reference(s)
H₂O₂-induced HepG2 cells This compound 5 µM Restored cell viability, reduced LDH release, decreased ROS and MDA levels, increased SOD and GSH-Px activities. [2]

| IL-1β-stimulated chondrocytes | this compound | 10, 25, 50 µM | Concentration-dependently decreased expression of COX-2, iNOS, MMP-13, and ADAMTS-5; reduced ROS production. |[1] |

Table 2: In Vivo Efficacy of Coreopsis tinctoria Extracts in Mice

Mouse Model Extract & Route Dosage(s) Duration Key Findings Reference(s)
D-galactose-induced aging (Kunming mice) Aqueous Extract (Oral Gavage) 0.5, 1, 2 g/kg/day 6 weeks Increased antioxidant enzyme (GSH-Px, CAT, SOD) activities; significantly decreased serum H₂O₂ and MDA. [3]
CCl₄-induced hepatotoxicity (ICR mice) Ethanol Extract (Oral Gavage) 0.1, 0.5, 1.0 g/kg/day 7 days Significantly decreased serum ALT and AST; reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). [4]
High-fat diet-induced obesity (C57BL/6J mice) Aqueous & Ethanol Extracts (Oral Gavage) 4, 10 g/kg/day Not Specified Inhibited body weight gain; improved glucose metabolism and insulin (B600854) resistance. [5]
Hyperlipidemia (Kunming mice) Flavonoid Extract (Intragastric) Low & High Dose 6 weeks Decreased serum Total Cholesterol (TC) and Triglycerides (TG) without elevating liver enzymes (AST, ALT). [6]

| D-galactose-induced aging (Kunming mice) | Essential Oil (Intragastric) | Low, Medium, High | Not Specified | Improved learning and memory; reduced oxidative damage in the hippocampus. |[7] |

Experimental Protocols

Protocol 1: Oral Gavage Administration of Coreopsis tinctoria Aqueous Extract in Mice

This protocol is based on methodologies used in aging and metabolic disease models.[3][5]

1. Materials and Reagents

  • Coreopsis tinctoria flower extract (Aqueous or Ethanolic)

  • Vehicle: Sterile distilled water or 0.5% carboxymethylcellulose (CMC) in water[4]

  • Male or female Kunming or C57BL/6J mice (18-22 g)[3][5]

  • Standard rodent chow and water

  • Animal scale

  • Gavage needles (22-24 gauge, 1.5-inch, with a rounded tip)

  • Syringes (1 mL)

2. Preparation of Dosing Solution

  • Weigh the required amount of Coreopsis tinctoria extract powder based on the desired dose (e.g., 0.5, 1.0, or 2.0 g/kg) and the total number of mice to be dosed.[3]

  • Suspend the powder in the chosen vehicle (e.g., sterile distilled water). The final volume should be calculated to deliver the dose in a volume of approximately 10 mL/kg.

  • Ensure the solution is thoroughly mixed to form a homogenous suspension before each administration.

3. Administration Procedure (Oral Gavage)

  • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

  • Gently restrain the mouse, ensuring its head and body are aligned vertically to facilitate smooth passage of the gavage needle.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.

  • Carefully insert the gavage needle into the mouth, advancing it along the back of the oral cavity into the esophagus. The needle should advance smoothly without force.

  • Slowly administer the calculated volume of the Coreopsis tinctoria extract suspension.

  • Gently withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress immediately following the procedure and at regular intervals.

  • For chronic studies, repeat the administration once daily for the specified duration of the experiment (e.g., 6 weeks).[3]

4. Control Groups

  • Vehicle Control: Administer the vehicle (e.g., distilled water) alone using the same volume and route.

  • Model Control: In disease models, this group receives the disease-inducing agent (e.g., D-galactose) and the vehicle.[3]

  • Normal Control: Receives a sham treatment (e.g., normal saline injection instead of D-galactose) and the vehicle.[3]

Protocol 2: General Protocol for Administration of Isolated this compound (Template)

This is a general template protocol for researchers developing studies with purified this compound. Optimization and validation are required. Given that flavonoids often have poor water solubility, this protocol includes steps for creating a suitable vehicle for intraperitoneal injection.

1. Materials and Reagents

  • Purified this compound

  • Solvents/Vehicles: Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol (PEG), Tween 80, Saline or Phosphate-Buffered Saline (PBS).

  • Mice (strain and sex dependent on the experimental model).

  • Animal scale.

  • Syringes and needles (e.g., 27-30 gauge for intraperitoneal injection).

2. Vehicle Selection and Preparation (for Poorly Soluble Compounds)

  • Solubility Testing: First, determine the solubility of this compound in various biocompatible solvents. Flavonoids are often soluble in DMSO.

  • Vehicle Formulation: A common strategy is to first dissolve the compound in a small amount of DMSO and then dilute it in a co-solvent system.

    • Example Vehicle: A mixture of DMSO, PEG 400, and saline. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.

  • Preparation Steps:

    • Dissolve the calculated amount of this compound powder in a minimal volume of DMSO.

    • Add PEG 400 and vortex thoroughly.

    • Slowly add sterile saline or PBS to the final volume while vortexing to prevent precipitation.

    • The final solution should be clear. If precipitation occurs, the formulation must be optimized (e.g., by adjusting solvent ratios).

    • Prepare a vehicle-only control solution with the same final concentrations of all solvent components.

3. Administration Procedure (Intraperitoneal Injection)

  • Weigh each mouse to calculate the required injection volume.

  • Gently restrain the mouse to expose the abdomen.

  • Tilt the mouse slightly head-down.

  • Insert the needle (bevel up) into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The angle of insertion should be approximately 30-45 degrees.

  • Administer the substance slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions.

Signaling Pathways and Visualizations

This compound primarily exerts its antioxidant and anti-inflammatory effects through the modulation of the SIRT1/Nrf2 and NF-κB signaling pathways.[1][2]

Diagram 1: this compound's Activation of the SIRT1/Nrf2 Antioxidant Pathway

Marein_SIRT1_Nrf2_Pathway cluster_nucleus This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates Nrf2_Keap1 Nrf2-Keap1 (Cytoplasmic Complex) SIRT1->Nrf2_Keap1 Promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds Nrf2->invis1 Nucleus Nucleus Antioxidant_Genes Antioxidant Genes (e.g., SOD, GSH-Px) ARE->Antioxidant_Genes Induces Transcription Antioxidant_Genes->invis2 Oxidative_Stress Oxidative Stress (ROS) invis1->Nucleus Translocation invis2->Oxidative_Stress Inhibits

Caption: this compound activates the SIRT1/Nrf2 pathway to combat oxidative stress.

Diagram 2: this compound's Inhibition of the NF-κB Inflammatory Pathway

Marein_NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Cytoplasmic Complex) IkB->NFkB_IkB Degradation NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Release Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, MMPs) NFkB->Proinflammatory_Genes Induces Transcription NFkB->invis1 Nucleus Nucleus This compound This compound This compound->IKK Inhibits invis1->Nucleus Translocation

Caption: this compound inhibits NF-κB signaling to reduce pro-inflammatory gene expression.

Diagram 3: General Experimental Workflow for In Vivo Studies

Experimental_Workflow start Start: Animal Acclimatization grouping Random Group Assignment (Control, Vehicle, Treatment) start->grouping model Disease Model Induction (e.g., High-Fat Diet, D-galactose) grouping->model treatment Daily Administration (Oral Gavage or IP Injection) model->treatment monitoring Monitor Body Weight & Clinical Signs treatment->monitoring behavior Behavioral Testing (as required) treatment->behavior monitoring->treatment endpoint Endpoint: Sacrifice & Tissue Collection monitoring->endpoint behavior->endpoint analysis Biochemical & Histological Analysis (Blood, Liver, Brain, etc.) endpoint->analysis

Caption: A typical workflow for evaluating this compound's efficacy in a mouse disease model.

References

Application Notes and Protocols for Marein in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marein, a flavonoid glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties, including its role as an enzyme inhibitor. This document provides detailed application notes and protocols for utilizing this compound in enzyme inhibition assays, focusing on three key enzymes: Xanthine (B1682287) Oxidase, α-Glucosidase, and Aldose Reductase. These enzymes are critical targets in the development of drugs for conditions such as hyperuricemia, diabetes, and diabetic complications.

Data Presentation: Inhibitory Activity of this compound and Related Flavonoids

The inhibitory potential of this compound and structurally similar flavonoids against target enzymes is summarized below. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.

Target EnzymeInhibitorIC50 (µM)Reference CompoundIC50 (µM)
Xanthine Oxidase This compound (Okanin-4'-O-β-D-glucoside)Data not availableAllopurinol0.24
Quercetin7.23
Luteolin8.8
Kaempferol16.9
α-Glucosidase This compound (Okanin-4'-O-β-D-glucoside)Data not availableAcarbose251.17 (µg/mL)
Quercetin5.41 (µg/mL)
Luteolin164.05
Aldose Reductase This compound (Okanin-4'-O-β-D-glucoside)Data not availableEpalrestat0.01
QuercetinVariable
KaempferolVariable

Signaling Pathways and Experimental Workflows

Xanthine Oxidase Inhibition and Purine (B94841) Metabolism

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. This compound, as a potential xanthine oxidase inhibitor, can interfere with this pathway.

Xanthine_Oxidase_Pathway cluster_0 Purine Metabolism Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Xanthine Xanthine Xanthine_Oxidase_2 Uric_Acid Uric Acid Xanthine_Oxidase->Xanthine This compound This compound This compound->Xanthine_Oxidase Inhibits Xanthine_Oxidase_2->Uric_Acid

Caption: Inhibition of Xanthine Oxidase by this compound in the Purine Metabolism Pathway.

α-Glucosidase Inhibition and Carbohydrate Digestion

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia in diabetic patients.

Alpha_Glucosidase_Pathway cluster_1 Carbohydrate Digestion Complex_Carbohydrates Complex Carbohydrates Alpha_Glucosidase α-Glucosidase Complex_Carbohydrates->Alpha_Glucosidase Glucose Glucose Absorption Alpha_Glucosidase->Glucose This compound This compound This compound->Alpha_Glucosidase Inhibits

Caption: this compound's inhibitory action on α-Glucosidase in carbohydrate digestion.

Aldose Reductase Inhibition and the Polyol Pathway

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications.

Aldose_Reductase_Pathway cluster_2 Polyol Pathway Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Sorbitol Sorbitol Accumulation Aldose_Reductase->Sorbitol Diabetic_Complications Diabetic Complications Sorbitol->Diabetic_Complications This compound This compound This compound->Aldose_Reductase Inhibits

Caption: Inhibition of Aldose Reductase by this compound within the Polyol Pathway.

General Experimental Workflow for Enzyme Inhibition Assays

The following diagram illustrates a generalized workflow for determining the inhibitory effect of this compound on enzyme activity.

Experimental_Workflow A Prepare Reagents: - Enzyme Solution - Substrate Solution - this compound Solutions (various concentrations) - Buffer Solution - Positive Control B Assay Setup (e.g., in 96-well plate) A->B C Pre-incubation: Enzyme + this compound/Control B->C D Initiate Reaction: Add Substrate C->D E Incubation at Optimal Temperature D->E F Measure Product Formation (e.g., Spectrophotometrically) E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 Value F->G

Cell-based Assays for Unveiling the Therapeutic Potential of Marein

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Marein, a flavonoid glycoside predominantly found in the flowers of Coreopsis tinctoria, has emerged as a promising natural compound with a diverse range of pharmacological activities. These include antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties. This document provides detailed application notes and standardized protocols for a suite of cell-based assays designed to investigate and quantify the biological activities of this compound. The methodologies outlined herein are intended to guide researchers in the consistent and reproducible evaluation of this compound's therapeutic potential.

Antioxidant and Cytoprotective Activity

This compound has been shown to protect cells from oxidative stress, a key pathological factor in numerous diseases. The following assays are designed to quantify its antioxidant capacity and cytoprotective effects.

Assessment of Cell Viability and Cytotoxicity

Objective: To determine the effect of this compound on cell viability and to assess its potential cytotoxicity at various concentrations.

Protocol: MTT Assay

  • Cell Seeding: Seed human liver cancer (HepG2) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol: LDH Release Assay

  • Cell Culture and Treatment: Culture HepG2 cells and treat with this compound as described in the MTT assay protocol. To induce oxidative stress, cells can be co-treated with hydrogen peroxide (H₂O₂).[1][2]

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Measurement: Determine the lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the ability of this compound to reduce intracellular ROS levels.

Protocol: DCFH-DA Assay

  • Cell Seeding and Treatment: Seed HepG2 cells in a 96-well black plate and treat with this compound for a specified duration.

  • Induction of Oxidative Stress: Induce ROS production by adding a stressor like H₂O₂.

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes in the dark at 37°C.[1]

  • Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader. A decrease in fluorescence indicates a reduction in ROS levels.

Evaluation of Antioxidant Enzyme Activity

Objective: To determine if this compound enhances the activity of endogenous antioxidant enzymes.

Protocol: ELISA for SOD and GSH-Px

  • Cell Lysis: After treating HepG2 cells with this compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay kit.

  • ELISA: Measure the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) in the cell lysates using commercially available ELISA kits, following the manufacturer's protocols.[1][2]

  • Data Normalization: Normalize the enzyme activities to the total protein concentration.

Table 1: Quantitative Data on Antioxidant and Cytoprotective Effects of this compound

AssayCell LineTreatment ConditionsKey FindingsReference
Cell Viability (CCK-8)HepG2H₂O₂ exposure followed by this compound treatmentThis compound significantly restored cell viability inhibited by H₂O₂.[1]
LDH ReleaseHepG2H₂O₂ exposure followed by this compound treatmentThis compound effectively reduced LDH release induced by H₂O₂.[1][2]
ROS Levels (DCFH-DA)HepG2H₂O₂ exposure followed by this compound treatmentThis compound treatment lowered ROS levels.[1]
MDA Levels (ELISA)HepG2H₂O₂ exposure followed by this compound treatmentThis compound administration reduced malondialdehyde (MDA) levels.[1]
SOD Activity (ELISA)HepG2H₂O₂ exposure followed by this compound treatmentThis compound treatment enhanced SOD activity.[1][2]
GSH-Px Activity (ELISA)HepG2H₂O₂ exposure followed by this compound treatmentThis compound treatment enhanced GSH-Px activity.[1][2]

Signaling Pathway: SIRT1/Nrf2

This compound exerts its antioxidant effects by activating the SIRT1/Nrf2 signaling pathway.[1][2] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes. This compound promotes this process, which can be visualized through immunofluorescence staining for Nrf2 nuclear translocation or by measuring the expression of Nrf2 and its downstream targets using Western blotting or RT-qPCR.

SIRT1_Nrf2_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates Nrf2_Keap1 Nrf2-Keap1 (Cytoplasm) SIRT1->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., SOD, GSH-Px) ARE->Antioxidant_Genes activates transcription of Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress combats

Caption: this compound activates the SIRT1/Nrf2 antioxidant pathway.

Anti-diabetic Activity

This compound has demonstrated potential in managing diabetic complications by improving glucose metabolism.

Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in cells.

Protocol: 2-NBDG Glucose Uptake Assay

  • Cell Culture: Culture human kidney proximal tubule (HK-2) cells in a suitable medium.[3][4]

  • High Glucose Treatment: Expose cells to a high glucose environment to mimic diabetic conditions.

  • This compound Treatment: Treat the cells with different concentrations of this compound.

  • 2-NBDG Incubation: Incubate the cells with 2-NBDG (a fluorescent glucose analog) for a specified time.

  • Fluorescence Measurement: Measure the fluorescence of intracellular 2-NBDG using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates enhanced glucose uptake. This compound has been shown to decrease 2-NBDG uptake in HK-2 cells by downregulating SGLT2.[4]

Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of this compound on proteins involved in glucose metabolism signaling pathways.

Protocol: Western Blotting

  • Protein Extraction: Following treatment of HK-2 cells with this compound and high glucose, extract total protein using RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against SGLT2, phosphorylated AMP-activated protein kinase (p-AMPK), and phosphorylated acetyl-CoA carboxylase (p-ACC).[3]

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Table 2: Quantitative Data on Anti-diabetic Effects of this compound

AssayCell LineTreatment ConditionsKey FindingsReference
2-NBDG UptakeHK-2High glucose, this compound treatmentThis compound decreased 2-NBDG uptake by 22%.[4]
SGLT2 ExpressionHK-2High glucose, this compound treatmentThis compound significantly decreased SGLT2 protein expression.[3][4]
p-AMPK LevelsHK-2High glucose, this compound treatmentThis compound increased the phosphorylation of AMPK.[3]
p-ACC LevelsHK-2High glucose, this compound treatmentThis compound increased the phosphorylation of ACC.[3]

Signaling Pathway: AMPK Activation

This compound ameliorates diabetic nephropathy by inhibiting the renal sodium-glucose cotransporter 2 (SGLT2) and activating the AMPK signaling pathway.[3] Activation of AMPK leads to the phosphorylation and inactivation of ACC, a key enzyme in fatty acid synthesis, and promotes glucose uptake and metabolism.

AMPK_Pathway This compound This compound SGLT2 SGLT2 This compound->SGLT2 inhibits AMPK AMPK This compound->AMPK activates p_AMPK p-AMPK (Active) AMPK->p_AMPK phosphorylation ACC ACC p_AMPK->ACC phosphorylates Cellular_Function Improved Cellular Function p_AMPK->Cellular_Function leads to p_ACC p-ACC (Inactive)

Caption: this compound's anti-diabetic action via SGLT2 inhibition and AMPK activation.

Anti-cancer and Chemosensitizing Activity

This compound has shown promise in cancer therapy, not only through direct cytotoxicity but also by sensitizing cancer cells to conventional chemotherapeutic agents.

Cancer Cell Proliferation and Viability Assays

Objective: To evaluate the direct cytotoxic and anti-proliferative effects of this compound on cancer cells.

Protocol: Utilize the MTT assay as described in section 1.1, using various cancer cell lines (e.g., MDA-MB-231, HeLa, A549).

Chemosensitization Assay

Objective: To determine if this compound can enhance the efficacy of chemotherapeutic drugs in drug-resistant cancer cells.

Protocol:

  • Cell Culture: Culture cancer cells known to overexpress ABCG2 transporters (e.g., NCI-H460/MX20).

  • Combination Treatment: Treat the cells with a chemotherapeutic drug (e.g., mitoxantrone, topotecan) in the presence or absence of non-toxic concentrations of this compound.

  • Viability Assessment: After 48-72 hours, assess cell viability using the MTT assay. A significant decrease in the IC50 value of the chemotherapeutic drug in the presence of this compound indicates chemosensitization.

Drug Efflux Assay

Objective: To investigate if this compound inhibits the function of drug efflux pumps like ABCG2.

Protocol: Intracellular Drug Accumulation

  • Cell Loading: Incubate ABCG2-overexpressing cells with a fluorescent substrate of the transporter (e.g., Hoechst 33342 or a fluorescently labeled chemotherapeutic drug).

  • This compound Treatment: Co-incubate the cells with this compound or a known ABCG2 inhibitor (positive control).

  • Fluorescence Measurement: Measure the intracellular fluorescence using flow cytometry or a fluorescence microscope. An increase in intracellular fluorescence in the presence of this compound indicates inhibition of the efflux pump. This compound has been shown to competitively inhibit the efflux activity of the ABCG2 protein.[5]

Table 3: Quantitative Data on Anti-cancer and Chemosensitizing Effects of this compound

AssayCell LineTreatment ConditionsKey FindingsReference
ChemosensitizationABCG2-overexpressing cancer cellsCombination of chemotherapeutic drugs (topotecan, mitoxantrone) and this compoundThis compound significantly sensitized ABCG2-expressing tumor cells to chemotherapeutic drugs.[5]
Drug EffluxABCG2-overexpressing cancer cellsThis compound treatmentThis compound competitively inhibits the efflux activity of the ABCG2 protein, increasing intracellular drug accumulation.[5]

Experimental Workflow: Chemosensitization

Chemosensitization_Workflow Start Start: Drug-resistant Cancer Cells Treatment Treat with: 1. Chemo Drug alone 2. Chemo Drug + this compound Start->Treatment Incubation Incubate 48-72 hours Treatment->Incubation Viability_Assay Assess Cell Viability (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis Analyze Data: Compare IC50 values Viability_Assay->Data_Analysis Conclusion Conclusion: Chemosensitizing Effect of this compound Data_Analysis->Conclusion

Caption: Workflow for evaluating the chemosensitizing effect of this compound.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. This compound's anti-inflammatory properties can be assessed by measuring its ability to inhibit the production of inflammatory mediators.

Measurement of Nitric Oxide (NO) Production

Objective: To determine the effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Protocol: Griess Assay

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

Quantification of Pro-inflammatory Cytokines

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines.

Protocol: ELISA for TNF-α and IL-6

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with LPS and this compound as described in the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway. Upon stimulation with LPS, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. This compound's potential to inhibit this pathway can be investigated by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB using Western blotting and immunofluorescence, respectively.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Cytoplasm) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes activates transcription of This compound This compound This compound->IKK inhibits

Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB inhibition.

Conclusion

The cell-based assays detailed in this document provide a robust framework for the preclinical evaluation of this compound. By systematically applying these protocols, researchers can elucidate the mechanisms of action underlying this compound's diverse biological activities and generate the quantitative data necessary for advancing its development as a potential therapeutic agent. Consistent and standardized methodologies are paramount for ensuring the reliability and comparability of findings across different studies, ultimately accelerating the translation of this promising natural product from the laboratory to the clinic.

References

Marein: A Promising Flavonoid for Cellular Glucose Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Marein, a flavonoid glycoside, has emerged as a significant compound of interest in the study of cellular glucose metabolism. Research indicates its potential to modulate glucose uptake through various mechanisms, making it a valuable tool for scientists in diabetes research and drug development. These application notes provide an overview of this compound's effects on glucose transport and detailed protocols for its application in cell-based assays.

Introduction to this compound's Role in Glucose Uptake

This compound has demonstrated distinct effects on glucose uptake depending on the cell type and the specific glucose transporters expressed. In human renal proximal tubular epithelial cells (HK-2), this compound has been shown to inhibit the sodium-glucose cotransporter 2 (SGLT2), a key player in renal glucose reabsorption. Conversely, in human liver cancer cells (HepG2), this compound promotes glucose uptake by enhancing the translocation of glucose transporter 1 (GLUT1) to the cell membrane. These dual actions highlight this compound's potential as a multifaceted agent for managing hyperglycemia.

Key Signaling Pathways

The cellular effects of this compound on glucose uptake are primarily mediated by two critical signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the PI3K/Akt pathway.

  • In HK-2 Cells (SGLT2 Inhibition): this compound's inhibitory effect on SGLT2 expression leads to the activation of the AMPK signaling pathway. This pathway is a central regulator of cellular energy homeostasis.[1][2]

  • In HepG2 Cells (GLUT1-mediated Uptake): this compound stimulates glucose uptake by activating both the AMPK and PI3K/Akt signaling pathways.[3] Activation of these pathways culminates in the translocation of GLUT1 to the plasma membrane, thereby facilitating glucose entry into the cell.[3] The PI3K/Akt pathway is a well-established signaling cascade that regulates glucose metabolism.[4][5][6]

Data Presentation

Table 1: Effect of this compound on Glucose Uptake and Transporter Expression
Cell LineEffect on Glucose UptakeTransporter InvolvedThis compound ConcentrationKey Signaling PathwayReference
HK-222% decrease in 2-NBDG uptakeSGLT2 (inhibition of expression)Not specifiedAMPK activation[1][2]
HepG2Significant stimulationGLUT1 (translocation to membrane)Not specifiedCaMKK/AMPK, IRS/Akt[3]

Mandatory Visualizations

marein_signaling_pathways cluster_hk2 This compound in HK-2 Cells cluster_hepg2 This compound in HepG2 Cells marein_hk2 This compound sglt2 SGLT2 Expression marein_hk2->sglt2 inhibits ampk_hk2 AMPK Activation marein_hk2->ampk_hk2 activates sglt2->ampk_hk2 glucose_uptake_hk2 Decreased Glucose Uptake ampk_hk2->glucose_uptake_hk2 leads to marein_hepg2 This compound camkk CaMKK marein_hepg2->camkk pi3k PI3K marein_hepg2->pi3k ampk_hepg2 AMPK camkk->ampk_hepg2 activates glut1 GLUT1 Translocation ampk_hepg2->glut1 promotes akt Akt pi3k->akt activates akt->glut1 promotes glucose_uptake_hepg2 Increased Glucose Uptake glut1->glucose_uptake_hepg2 results in

Caption: Signaling pathways of this compound in HK-2 and HepG2 cells.

Experimental Protocols

Protocol 1: 2-NBDG Glucose Uptake Assay

This protocol details a method for monitoring glucose uptake into single, living mammalian cells using the fluorescent D-glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), as a tracer.[7]

Materials:

  • Cell line of interest (e.g., HK-2, HepG2)

  • Cell culture medium

  • This compound

  • 2-NBDG (fluorescent glucose analog)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.

  • This compound Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time.

  • Glucose Starvation: Remove the treatment medium and wash the cells with PBS. Incubate the cells in a glucose-free medium for a defined period to deplete intracellular glucose stores.

  • 2-NBDG Incubation: Add 2-NBDG-containing glucose-free medium to the cells and incubate for a specific duration (e.g., 30-60 minutes).

  • Signal Termination: Remove the 2-NBDG solution and wash the cells with ice-cold PBS to stop glucose uptake.

  • Quantification: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

glucose_uptake_workflow start Seed Cells treatment Treat with this compound start->treatment starvation Glucose Starvation treatment->starvation nbdg_incubation Incubate with 2-NBDG starvation->nbdg_incubation wash Wash with Cold PBS nbdg_incubation->wash quantify Quantify Fluorescence wash->quantify end Data Analysis quantify->end

Caption: Experimental workflow for the 2-NBDG glucose uptake assay.

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol is for determining the expression levels of key proteins in the AMPK and PI3K/Akt pathways.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Akt, anti-SGLT2, anti-GLUT1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block non-specific binding sites on the membrane.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine relative protein expression.

Conclusion

This compound presents a valuable pharmacological tool for investigating the intricate mechanisms of cellular glucose uptake. Its differential effects on SGLT2 and GLUT1, mediated by the AMPK and PI3K/Akt pathways, offer researchers opportunities to explore novel therapeutic strategies for metabolic disorders. The provided protocols and data serve as a foundational guide for incorporating this compound into studies on glucose metabolism.

References

Troubleshooting & Optimization

Marein Solubility in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Marein in dimethyl sulfoxide (B87167) (DMSO). Adherence to proper techniques is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in DMSO?

A1: Yes, DMSO is a commonly used solvent for dissolving this compound for in vitro and in vivo studies. It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2]

Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?

Q3: My this compound is not dissolving completely in DMSO. What should I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the solution to 37°C can aid in dissolution. However, be cautious as excessive heat may degrade the compound.[3]

  • Sonication: Use a sonicator bath to break down any aggregates and enhance dissolution.[3]

  • Vortexing: Vigorous vortexing can help to dissolve the compound.[3]

  • Purity of this compound and DMSO: Ensure that you are using high-purity this compound and anhydrous DMSO. Water content in DMSO can affect the solubility of certain compounds.[4]

Q4: My this compound solution in DMSO appears cloudy or has precipitates. What could be the cause?

A4: Cloudiness or precipitation in your this compound-DMSO solution can be due to several factors:

  • Supersaturation: The concentration of this compound may have exceeded its solubility limit in DMSO under the current conditions.

  • Temperature changes: A decrease in temperature can lead to the precipitation of the compound. DMSO itself freezes at 18.5°C (65.3°F).[1]

  • Water contamination: The presence of water can reduce the solubility of hydrophobic compounds in DMSO.

  • Compound aggregation: Over time, compounds dissolved in DMSO can sometimes form aggregates.[5][6]

Q5: How should I prepare a stock solution of this compound in DMSO?

A5: To prepare a stock solution, accurately weigh the desired amount of this compound and add the calculated volume of high-purity DMSO to achieve the target concentration. Mix thoroughly using a vortexer or sonicator until the compound is completely dissolved. For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3]

Q6: What is the recommended storage condition for this compound-DMSO stock solutions?

A6: this compound-DMSO stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. Aliquoting the stock solution into single-use volumes is highly recommended to minimize freeze-thaw cycles.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered when working with this compound and DMSO.

Issue 1: Incomplete Dissolution of this compound
Potential Cause Troubleshooting Step Expected Outcome
Insufficient SolventGradually add more DMSO in small increments while vortexing.The compound dissolves completely.
Low TemperatureGently warm the solution in a 37°C water bath for a short period.Increased kinetic energy enhances dissolution.
Compound AggregationSonicate the solution in a water bath for 5-10 minutes.Mechanical energy breaks down aggregates.
Impure ReagentsUse anhydrous, high-purity DMSO and ensure the purity of the this compound.Purer reagents lead to better solubility.
Issue 2: Precipitation After Dissolution
Potential Cause Troubleshooting Step Expected Outcome
SupersaturationDilute the solution with additional DMSO to a lower concentration.The precipitate redissolves.
Temperature FluctuationStore the solution at a constant, appropriate temperature (e.g., room temperature during use, -20°C for storage).The solution remains clear.
Introduction of WaterEnsure all equipment is dry and use anhydrous DMSO. Store with desiccant if necessary.The solution remains stable.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound: (Insert Molecular Weight of this compound here - Note: This needs to be looked up from a reliable source as it was not in the initial search results.)

    • Mass (mg) = 10 mM * (Molecular Weight in g/mol ) * Volume (L) * 1000

  • Weigh the this compound: Accurately weigh the calculated mass of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the this compound:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • If the this compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[3]

    • Gentle warming to 37°C can also be applied if necessary.[3]

  • Visual Inspection: Visually inspect the solution to ensure that all the this compound has dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Signaling Pathways and Experimental Workflows

Troubleshooting Workflow for this compound Solubility Issues

start Start: this compound Solubility Issue check_conc Is Concentration Too High? start->check_conc check_temp Is Temperature Too Low? check_conc->check_temp No dilute Dilute Solution check_conc->dilute Yes check_purity Are Reagents Pure? check_temp->check_purity No warm Gently Warm (37°C) check_temp->warm Yes check_mixing Is Mixing Sufficient? check_purity->check_mixing Yes use_pure Use Anhydrous DMSO & Pure this compound check_purity->use_pure No vortex_sonicate Vortex / Sonicate check_mixing->vortex_sonicate No fail Issue Persists (Consult Literature) check_mixing->fail Yes success Issue Resolved dilute->success warm->success use_pure->success vortex_sonicate->success

Caption: Troubleshooting workflow for this compound solubility in DMSO.

Experimental Workflow for Preparing this compound-DMSO Solution

start Start: Prepare this compound-DMSO Solution calculate Calculate Mass of this compound and Volume of DMSO start->calculate weigh Weigh this compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve this compound (Vortex/Sonicate/Warm) add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot Clear re_dissolve Attempt to Re-dissolve inspect->re_dissolve Not Clear store Store at -20°C or -80°C aliquot->store end End: Solution Ready for Use store->end re_dissolve->dissolve

Caption: Workflow for preparing a this compound-DMSO stock solution.

Signaling Pathway of this compound

This compound has been shown to exert its biological effects through multiple signaling pathways.

1. Activation of the SIRT1/Nrf2 Signaling Pathway

This compound can alleviate oxidative stress and lipid accumulation by activating the SIRT1/Nrf2 pathway.[7] This leads to the upregulation of antioxidant enzymes.[7]

This compound This compound SIRT1 SIRT1 This compound->SIRT1 Nrf2 Nrf2 SIRT1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress & Lipid Accumulation Antioxidant_Enzymes->Oxidative_Stress

Caption: this compound activates the SIRT1/Nrf2 signaling pathway.

2. Competitive Inhibition of ABCG2 Transporter

This compound can act as a chemosensitizer in drug-resistant cancer cells by competitively inhibiting the efflux activity of the ABCG2 transporter.[8] This leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCG2.[8]

cluster_cell Cancer Cell ABCG2 ABCG2 Transporter Chemo_in Intracellular Chemotherapeutic Drug Increased_Accumulation Increased Intracellular Drug Accumulation Chemo_in->Increased_Accumulation Chemo_out Chemotherapeutic Drug (Extracellular) Chemo_out->ABCG2 Efflux This compound This compound This compound->ABCG2 Inhibits Restored_Sensitivity Restored Chemosensitivity Increased_Accumulation->Restored_Sensitivity

Caption: this compound competitively inhibits the ABCG2 transporter.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Marein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges associated with the in vivo bioavailability of Marein. This compound, a principal active chalcone (B49325) from Coreopsis tinctoria Nutt., exhibits significant therapeutic potential, including antioxidant and hypoglycemic effects. However, its clinical utility is often hampered by low oral bioavailability, primarily due to its poor aqueous solubility and extensive metabolism. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers optimize their in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why am I observing very low plasma concentrations of this compound in my in vivo experiments?

A1: Low plasma concentrations of this compound following oral administration are a common challenge. This is likely attributable to several factors:

  • Poor Aqueous Solubility: this compound's hydrophobic nature limits its dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Like many flavonoids, this compound is likely subject to significant metabolism in the intestine and liver before it reaches systemic circulation. Studies on structurally similar compounds have shown that intestinal first-pass metabolism is a major contributor to their poor oral absorption.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump absorbed this compound back into the GI lumen, further reducing its net absorption.

Q2: What are the primary strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges mentioned above. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles, nanoemulsions) can enhance its solubility, protect it from degradation, and improve its absorption.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.

  • Co-administration with Bio-enhancers: Administering this compound with compounds like piperine (B192125) can inhibit metabolic enzymes (e.g., CYP450) and P-gp, thereby increasing its absorption and systemic exposure.

  • Structural Modification: Chemical modification of the this compound structure to create more soluble or stable prodrugs can be a viable, albeit more complex, strategy.

Q3: How do I choose the most suitable bioavailability enhancement strategy for my experiment?

A3: The choice of strategy depends on several factors, including the specific aims of your research, available resources, and the desired formulation characteristics. A general workflow for selecting a strategy is outlined below. It is often beneficial to start with simpler methods like co-administration with a known bio-enhancer or preparing a solid dispersion before moving to more complex nanoformulations.

Q4: Are there any known metabolites of this compound that I should be looking for in my analysis?

A4: Yes, after oral administration, this compound is metabolized. While specific, comprehensive metabolic pathways are still under full investigation, you should anticipate and analyze for metabolites. Integrated approaches using techniques like UPLC-Q-TOF-MS/MS can help in the identification of these metabolites in plasma and urine.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High variability in pharmacokinetic data between subjects. Inconsistent dosing, differences in food intake, genetic variability in metabolic enzymes.Ensure accurate and consistent oral gavage technique. Fast animals overnight before dosing. Use a sufficient number of animals per group to account for biological variation.
Precipitation of this compound in the formulation vehicle. Poor solubility of this compound in the chosen vehicle.Screen different biocompatible solvent systems. Consider preparing a nanosuspension or a solid dispersion to improve solubility and stability.
Low and inconsistent drug loading in nanoparticles. Suboptimal formulation parameters (e.g., drug-to-lipid ratio, surfactant concentration).Systematically optimize the formulation parameters. Characterize the encapsulation efficiency and drug loading for each batch to ensure consistency.
No significant improvement in bioavailability despite using a formulation strategy. The chosen strategy may not be optimal, or the analytical method may lack sensitivity.Try a different enhancement strategy or a combination of strategies. Validate your analytical method to ensure it has the required sensitivity and accuracy to detect low concentrations of this compound and its metabolites.

Quantitative Data Summary

While specific data for this compound is limited, the following table summarizes the improvements in bioavailability observed for structurally similar flavonoids and chalcones using various enhancement strategies. This data can serve as a benchmark for your experiments with this compound.

Compound Formulation Strategy Key Pharmacokinetic Improvement Fold Increase in Bioavailability (AUC)
MorinLipid core/PLGA shell nanoparticles5.6-fold enhancement in bioavailability and prolonged plasma half-life.[1]5.6
MorinMixed micelle (PluronicF127 & Tween80)Increased intestinal permeation via P-gp inhibition and enhanced paracellular transport.[2]28
SilymarinCo-administration with PiperineInhibition of metabolic enzymes.3.65
SilymarinCo-administration with LysergolIncreased Cmax and AUC.2.4
SilymarinCo-administration with Fulvic acid + PiperineSynergistic enhancement of absorption.14.5
CurcuminCo-administration with PiperineInhibition of metabolism, leading to a significant increase in serum concentration.20
IcariinPhospholipid complexEnhanced absorption and bioavailability.6.57
OridoninNanosuspension with cyclodextrinIncreased apparent solubility by 11.2 times.2.14

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline for preparing SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Melt the lipid at a temperature approximately 5-10°C above its melting point. Add this compound to the melted lipid and stir until a clear solution is formed.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the coarse emulsion to high-power probe ultrasonication for 5-10 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring to solidify the lipid nanoparticles.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol provides a general procedure for preparing a solid dispersion of this compound.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)

  • Organic solvent (e.g., Ethanol, Methanol)

Procedure:

  • Dissolution: Dissolve both this compound and the hydrophilic polymer in the organic solvent in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for its amorphous nature (using techniques like XRD or DSC), dissolution rate, and drug content.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This is a generalized protocol and should be adapted based on institutional animal care and use committee (IACUC) guidelines.

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

Procedure:

  • Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-16 hours) with free access to water.

  • Grouping: Divide the rats into groups (e.g., Control group receiving this compound suspension, Test group receiving this compound formulation).

  • Drug Administration: Administer the this compound suspension or formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Characterization cluster_3 Phase 4: In Vivo Evaluation cluster_4 Phase 5: Outcome A Low in vivo efficacy of this compound B Nanoformulation (SLNs, Polymeric NPs) A->B Choose Strategy C Solid Dispersion (PVP, Soluplus®) A->C Choose Strategy D Co-administration (Piperine) A->D Choose Strategy E Preparation of this compound Formulation B->E C->E D->E F In vitro Characterization (Size, EE%, Dissolution) E->F Characterize G Pharmacokinetic Study in Rats F->G Select best formulation H Data Analysis (Cmax, AUC, Bioavailability) G->H Analyze Plasma I Improved this compound Bioavailability H->I Evaluate Nanoformulation_Mechanism cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation Marein_NP This compound Nanoparticle Epithelial_Cell Epithelial Cell Marein_NP->Epithelial_Cell Enhanced Uptake Free_this compound Free this compound (Poorly Soluble) Free_this compound->Epithelial_Cell Limited Absorption Pgp P-gp Efflux Pump Epithelial_Cell->Pgp Bloodstream Bloodstream Epithelial_Cell->Bloodstream Increased Absorption Pgp->Free_this compound Efflux Signaling_Pathway This compound This compound (Increased Bioavailability) Receptor Cell Surface Receptor This compound->Receptor Activates Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., Nrf2) Kinase2->TF Nucleus Nucleus TF->Nucleus Translocates to Response Therapeutic Response (e.g., Antioxidant Gene Expression) Nucleus->Response Induces

References

Technical Support Center: Marein Degradation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with marein. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its degradation and stability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: Like many flavonoids, this compound is susceptible to degradation influenced by several environmental factors. The most significant factors include pH, temperature, light exposure, and the presence of oxidative agents.[1][2] Non-neutral pH, elevated temperatures, and exposure to UV or ambient light can accelerate its breakdown.[1][2]

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of flavonoids is highly pH-dependent.[3] While specific quantitative data for this compound is limited, studies on similar flavonoids like morin (B1676745) hydrate (B1144303) show a clear pH-dependent stability profile. Morin hydrate exhibits maximum stability in acidic to neutral conditions (pH 1.2 to 7.4) and is highly unstable at an alkaline pH of 9.0.[1] It is crucial to maintain an optimal and consistent pH, generally within the 4-7 range, for your this compound solutions to prevent degradation.[3]

Q3: What is the impact of temperature on this compound stability?

A3: Elevated temperatures can significantly accelerate the degradation of this compound.[2] For long-term storage, it is recommended to keep this compound solutions and extracts at low temperatures, such as in a refrigerator (2-8°C) or a freezer (below -18°C).[3] During experimental procedures, it is advisable to avoid excessive heat. A temperature range of 40-60°C is often a safe starting point for processes like extraction, though the optimal temperature should be determined empirically for your specific application.[3]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is susceptible to photodegradation. Exposure to both UV and visible light can induce degradation, potentially through different pathways than thermal degradation.[1][3] Therefore, it is critical to protect this compound solutions from light by using amber-colored vials or wrapping containers in aluminum foil and storing them in the dark.[3][4]

Q5: Can enzymes in my experimental system degrade this compound?

A5: Yes, enzymatic degradation is a potential issue, especially when working with crude extracts or biological systems that contain endogenous enzymes like glycosidases. These enzymes can hydrolyze the glycosidic bond in this compound. It is important to consider deactivating these enzymes, for example, through freeze-drying the plant material before extraction, to minimize this type of degradation.[3]

Troubleshooting Guides

Guide 1: Inconsistent Bioactivity or Quantification of this compound
Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results between batches. This compound Degradation: The stability of your this compound stock solution or in your experimental setup may be compromised.1. Verify Storage Conditions: Ensure stock solutions are stored at ≤ -20°C in the dark and in an appropriate solvent.[3] 2. Check Working Solution Stability: Prepare fresh working solutions for each experiment. If they must be stored, validate their stability under the storage conditions. 3. Control Experimental Conditions: Maintain consistent pH, temperature, and light exposure throughout your experiments.[1][3]
Inconsistent Source/Purity: The purity of the this compound standard or extract may vary.1. Verify Purity: Use HPLC or LC-MS to confirm the purity of your this compound standard.[5] 2. Standardize Extracts: If using a plant extract, ensure a consistent and validated extraction and quantification protocol is used for every batch.[5]
Appearance of unexpected peaks in HPLC chromatogram. Degradation Products: The new peaks are likely degradation products of this compound.1. Conduct Forced Degradation Studies: Systematically expose this compound to acidic, basic, oxidative, thermal, and photolytic stress to identify potential degradation products.[6][7] 2. Use a PDA Detector: A photodiode array (PDA) detector can help determine if the new peaks are related to this compound by comparing their UV spectra.[6] 3. LC-MS/MS Analysis: Use mass spectrometry to identify the structure of the degradation products.
Low recovery of this compound during extraction. Degradation during Extraction: this compound may be degrading under the extraction conditions.1. Optimize Temperature: Test a lower extraction temperature to minimize thermal degradation.[5] 2. Control pH: Adjust the pH of the extraction solvent to a slightly acidic range (e.g., pH 4-6) to improve stability.[3] 3. Protect from Light: Perform the extraction in a dark room or with the equipment shielded from light.[3] 4. Use Antioxidants: Consider adding an antioxidant like ascorbic acid to the extraction solvent to prevent oxidation.[3]

Quantitative Data on Flavonoid Stability

Table 1: Stability of Morin Hydrate in Different pH Solutions at Room Temperature and Frozen Conditions

pH of SolutionStorage Condition% Remaining after 24h% Remaining after 48h
1.2 (0.1 N HCl)Room Temp, Dark~98%~97%
Freeze~99%~98%
5.0 (Acetate Buffer)Room Temp, Dark~97%~95%
Freeze~98%~97%
7.4 (PBS)Room Temp, Dark~96%~93%
Freeze~97%~96%
9.0 (Tris Buffer)Room Temp, Dark~70%~50%
Freeze~85%~75%
Data is extrapolated from graphical representations in the cited source and should be considered approximate.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.[6]

  • Thermal Degradation: Place both a solid sample and a solution of this compound in an oven at 80°C for 48 hours.[6]

  • Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method, preferably with a PDA and/or MS detector to identify and quantify this compound and its degradation products.[8][10]

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a general approach for developing an HPLC method to quantify this compound in the presence of its degradation products.

1. Instrument and Columns:

  • Use a standard HPLC system with a UV or PDA detector.

  • A reversed-phase C18 column is a common starting point for flavonoid analysis.[6]

2. Mobile Phase Selection:

  • Start with a mobile phase consisting of an acidified aqueous solution (e.g., 0.1% formic acid in water) as solvent A and an organic solvent like acetonitrile (B52724) or methanol as solvent B.[6]

  • Develop a gradient elution method to ensure separation of both the parent compound and any potential degradation products.

3. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Optimize the gradient, flow rate, and column temperature to achieve adequate resolution (>2) between this compound and all degradation peaks.

4. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis marein_stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) marein_stock->acid Expose to stress base Base Hydrolysis (0.1N NaOH, 60°C, 24h) marein_stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT, 24h) marein_stock->oxidation Expose to stress thermal Thermal Degradation (80°C, 48h) marein_stock->thermal Expose to stress photo Photolytic Degradation (ICH Q1B guidelines) marein_stock->photo Expose to stress hplc Stability-Indicating HPLC-PDA/MS acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Analysis (Quantify this compound & Degradants) hplc->data

Forced Degradation Experimental Workflow.

sirt1_nrf2_pathway This compound This compound sirt1 SIRT1 This compound->sirt1 activates lipid_accumulation Lipid Accumulation This compound->lipid_accumulation alleviates nrf2_inactive Nrf2 (cytoplasm) sirt1->nrf2_inactive activates nrf2_active Nrf2 (nucleus) nrf2_inactive->nrf2_active translocation are Antioxidant Response Element (ARE) nrf2_active->are binds to antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, GSH-Px) are->antioxidant_enzymes upregulates expression oxidative_stress Oxidative Stress antioxidant_enzymes->oxidative_stress reduces oxidative_stress->lipid_accumulation contributes to

This compound's role in the SIRT1/Nrf2 signaling pathway.

References

Technical Support Center: Troubleshooting Marein HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Marein. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it identified?

In an ideal HPLC separation, the resulting chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing is a common chromatographic problem where the peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge. This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing, which can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate undesirable interactions within the HPLC system.[1]

Q2: What are the chemical properties of this compound that make it susceptible to peak tailing?

This compound is a flavonoid glycoside, specifically a chalconoid.[2][3] Its structure contains multiple phenolic hydroxyl (-OH) groups.[4] These polar functional groups are the primary reason this compound is prone to peak tailing in reverse-phase HPLC. Specifically, these hydroxyl groups can engage in strong, secondary polar or ionic interactions with the stationary phase, in addition to the desired hydrophobic interactions.[5]

Q3: What are the primary causes of peak tailing for a phenolic compound like this compound?

Peak tailing for this compound is typically caused by one or more of the following factors:

  • Secondary Interactions with the Stationary Phase: This is the most common chemical cause. Residual silanol (B1196071) groups (Si-OH) on the surface of silica-based C18 columns are acidic and can interact strongly with the polar hydroxyl groups of this compound through hydrogen bonding or ionic interactions.[5][6][7] These secondary interactions are often slow to dissociate, leading to a "tail" on the peak.

  • Incorrect Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both this compound and the residual silanols on the column.[8][9] If the pH is not optimized, it can lead to a mixed population of ionized and non-ionized species for this compound, or promote the ionization of silanol groups, increasing unwanted interactions.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5]

  • Physical or Instrumental Issues: Problems such as a void at the head of the column, excessive extra-column volume (e.g., long tubing), or poorly made fittings can cause peak tailing for all compounds in the chromatogram.[11]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase, it can cause peak distortion.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Step 1: Differentiate Between Chemical and Physical Causes

The first step is to determine if the peak tailing is specific to this compound (and other similar analytes) or if it affects all peaks in the chromatogram.

  • If all peaks are tailing: The problem is likely physical or instrumental. Inspect your HPLC system for loose fittings, excessive tubing length, or a void in the column.[11] Consider replacing the column if it is old or has been subjected to harsh conditions.

  • If only the this compound peak (and potentially other polar analytes) is tailing: The issue is likely chemical in nature, related to secondary interactions between this compound and the stationary phase. Proceed with the following chemical troubleshooting steps.

Step 2: Optimize the Mobile Phase pH

Adjusting the mobile phase pH is the most effective way to control the ionization of both this compound and the residual silanols, thereby minimizing secondary interactions.[8][9][12]

Understanding this compound's pKa:

The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. For optimal peak shape in reverse-phase HPLC, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units away from the analyte's pKa to ensure it is in a single ionic state (preferably neutral).[13] this compound has several acidic phenolic hydroxyl groups with different pKa values.

pKa Value (Predicted/Reported) Source
~6.92 (Predicted)ChemicalBook
7.2, 8.9, 9.4, 10.1This compound (C21H22O11) properties

Recommendation: To suppress the ionization of the most acidic phenolic hydroxyl groups of this compound and minimize interactions with silanols, a lower mobile phase pH is recommended. An acidic mobile phase will ensure that the phenolic hydroxyls are protonated (neutral), increasing their hydrophobicity and retention by the C18 stationary phase while minimizing ionic interactions.

Experimental Protocol: Mobile Phase pH Optimization

This protocol describes a systematic approach to finding the optimal mobile phase pH for the analysis of this compound.

Objective: To identify a mobile phase pH that results in a symmetrical peak for this compound (Asymmetry Factor ≤ 1.2).

Materials:

Procedure:

  • Prepare Mobile Phase A (Aqueous): Prepare the aqueous component of your mobile phase.

  • Initial pH Adjustment: Adjust the pH of the aqueous component to approximately 3.0 using a small amount of acid (e.g., 0.1% formic acid).

  • Prepare Mobile Phase B (Organic): Use HPLC grade acetonitrile or methanol.

  • Initial Chromatographic Run: Equilibrate the column with your starting mobile phase composition (e.g., 80% A, 20% B). Inject the this compound standard and record the chromatogram.

  • Analyze Peak Shape: Calculate the tailing factor for the this compound peak.

  • Iterative pH Reduction: If peak tailing is still observed, incrementally decrease the pH of the aqueous mobile phase (e.g., to 2.8, 2.5) and repeat the analysis until a symmetrical peak is achieved.

Table of Expected Results (Illustrative):

Mobile Phase pH Tailing Factor (Tf) Peak Shape
4.52.1Significant Tailing
3.51.6Moderate Tailing
3.01.2Symmetrical
2.51.1Symmetrical
Step 3: Evaluate and Modify Other Chromatographic Parameters

If pH optimization does not completely resolve the peak tailing, consider the following adjustments:

  • Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated with a small, non-polar group.[6] If you are using an older column, switching to a high-purity, end-capped C18 column can significantly improve the peak shape for polar analytes like this compound.

  • Add Mobile Phase Additives: Small amounts of additives can be used to mask the residual silanols. For basic compounds, a competing base like triethylamine (B128534) is often used. For a polar, acidic compound like this compound, optimizing the pH is generally the preferred approach.

  • Change the Organic Modifier: Methanol is more effective at masking residual silanols through hydrogen bonding compared to acetonitrile.[6] If you are using acetonitrile, consider switching to or adding methanol to your mobile phase.

  • Lower the Sample Concentration: If column overload is suspected, dilute your sample and re-inject. A significant improvement in peak shape upon dilution is a strong indicator of overloading.

  • Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent must be used for solubility, inject the smallest possible volume.

Visualizing the Troubleshooting Process and Chemical Interactions

Troubleshooting Workflow for this compound Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely a Physical/Instrumental Issue check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical Issue (Secondary Interactions) check_all_peaks->chemical_issue No check_fittings Check fittings, tubing length, and for column voids physical_issue->check_fittings resolved Peak Tailing Resolved check_fittings->resolved optimize_ph Optimize Mobile Phase pH (Lower the pH) chemical_issue->optimize_ph check_column Use a modern, end-capped C18 column optimize_ph->check_column If tailing persists modify_mobile_phase Modify Mobile Phase (e.g., switch to Methanol) check_column->modify_mobile_phase check_sample Check Sample Concentration and Solvent modify_mobile_phase->check_sample check_sample->resolved

A step-by-step workflow for troubleshooting this compound HPLC peak tailing.

Chemical Interactions Leading to Peak Tailing

Chemical_Interactions cluster_column C18 Stationary Phase c18_chain C18 Chains (Hydrophobic) silanol Residual Silanol Group (Si-OH) (Polar, Acidic) This compound This compound (with polar -OH groups) This compound->c18_chain Desired Hydrophobic Interaction (Fast Kinetics -> Symmetrical Peak) This compound->silanol Undesired Secondary Interaction (Slow Kinetics -> Peak Tailing)

Interactions between this compound and the HPLC stationary phase.

Representative Experimental Protocol for this compound Analysis

This section provides a detailed, representative HPLC method for the analysis of this compound, based on common practices for flavonoid analysis. This method should be validated for your specific application.

1. Instrumentation and Columns

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials

  • This compound reference standard

  • HPLC grade acetonitrile and/or methanol

  • HPLC grade water

  • Formic acid (or phosphoric acid) for pH adjustment

3. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the primary stock solution with the initial mobile phase composition to concentrations ranging from 1 to 100 µg/mL.

4. Sample Preparation

  • The sample preparation will depend on the matrix. For a solid extract, a general procedure is as follows:

    • Accurately weigh a known amount of the sample.

    • Extract with a suitable solvent (e.g., methanol) using sonication or another appropriate technique.

    • Centrifuge or filter the extract to remove particulate matter. A 0.45 µm syringe filter is recommended.

    • If necessary, dilute the extract with the initial mobile phase to a concentration within the calibration range.

5. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (or Methanol)
Gradient Program Example: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Monitor at the λmax of this compound (approximately 383 nm)[4]

6. System Suitability

Before running samples, inject a working standard solution (e.g., 20 µg/mL) at least five times. The system is suitable for use if the relative standard deviation (RSD) for the peak area is less than 2.0% and the tailing factor for the this compound peak is less than 1.5.

References

Technical Support Center: Optimizing Marein Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of Marein for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a flavonoid glycoside that has been investigated for a variety of biological activities. Key reported effects include neuroprotective, antioxidant, and anti-inflammatory actions.[1] It has also been shown to ameliorate diabetic nephropathy.[2] These effects are attributed to its ability to modulate specific signaling pathways within cells.

Q2: What is a typical starting concentration range for this compound in cell assays?

Based on published studies, a broad concentration range to start with for this compound would be from 2.5 µM to 80 µM.[1] A concentration of 20 µM has been shown to improve the viability of HT22 cells exposed to oxygen-glucose deprivation and reoxygenation (OGD/R).[1] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: In what solvent should I dissolve this compound for cell culture experiments?

Like many flavonoids, this compound has poor aqueous solubility. It is recommended to first dissolve this compound in a 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM or higher).[3][4] This stock solution can then be serially diluted into the cell culture medium to achieve the desired final concentrations.

Q4: What is the maximum permissible concentration of DMSO in my cell culture?

It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, though it is best to determine the tolerance of your specific cell line with a vehicle control experiment.[4]

Troubleshooting Guide

Issue: I'm observing precipitation or cloudiness in my cell culture medium after adding this compound.

  • Cause: This is a common issue with flavonoids, which tend to have low solubility in aqueous solutions like cell culture media. The precipitation is likely the this compound compound "crashing out" of the solution, especially at higher concentrations.[1]

  • Solution 1: Microscopic Examination: First, distinguish between compound precipitation and microbial contamination. Precipitates often appear as non-motile crystalline or amorphous structures, while microbial contamination will show distinct, often motile bacteria or budding yeast.[1]

  • Solution 2: Optimize Dilution: Prepare fresh dilutions of your this compound stock solution for each experiment. When diluting the DMSO stock into your aqueous medium, do so gradually and with gentle mixing to prevent immediate precipitation.

  • Solution 3: Reduce Final Concentration: If precipitation persists, you may need to lower the final concentration range of this compound in your assay.

  • Solution 4: Cell-Free Control: To confirm that the precipitation is from the compound itself, add this compound to cell-free media and incubate under the same conditions. If turbidity appears, it confirms the solubility issue.[1]

Issue: I'm seeing high variability in my results between experiments.

  • Cause: High variability can stem from several factors, including inconsistent cell seeding density, degradation of the this compound stock solution, or fluctuations in incubation times.

  • Solution 1: Consistent Cell Seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well. Uneven cell distribution can significantly impact results.

  • Solution 2: Fresh Dilutions: Always prepare fresh serial dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Solution 3: Standardize Incubation Times: Ensure that the incubation times for cell treatment and assay development are precisely controlled and consistent across all experiments.

Issue: My cells are showing signs of toxicity even at low concentrations of this compound.

  • Cause: While this compound may have inherent cytotoxicity at high concentrations, unexpected toxicity at low concentrations could be due to the solvent (DMSO) or the sensitivity of your specific cell line.

  • Solution 1: Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as your highest this compound concentration. This will help you determine if the observed toxicity is due to the DMSO rather than the this compound.

  • Solution 2: Lower DMSO Concentration: If the vehicle control shows toxicity, you need to reduce the final DMSO concentration in your experiments. This can be achieved by preparing a more concentrated DMSO stock of this compound, so a smaller volume is needed for dilution.

Issue: I am not observing any effect of this compound at the expected concentrations.

  • Cause: This could be due to the resistance of your chosen cell line to this compound, insufficient treatment duration, or inactivation of the compound.

  • Solution 1: Increase Concentration and/or Duration: You may need to test a higher concentration range of this compound or increase the treatment duration to observe an effect.

  • Solution 2: Use a Positive Control: Include a positive control compound that is known to elicit a response in your cell line and assay. This will help validate that your assay is working correctly.

  • Solution 3: Test on a Sensitive Cell Line: If possible, test your this compound stock on a cell line that has been previously shown to be responsive to this compound to confirm the activity of your compound.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Cell-Based Assays

Cell LineAssayEffective ConcentrationObserved Effect
HT22Cell Viability (CCK-8)2.5 - 40 µMPretreatment improved cell viability after OGD/R injury.[1]
HT22ROS Assay5 - 20 µMReduced intracellular reactive oxygen species (ROS) accumulation.[1]
HT22Western Blot20 µMDownregulated PTGS2 and SRC expression.[1]
HK-2Glucose UptakeNot specifiedDecreased uptake of a fluorescent glucose analog.[2]

Table 2: Template for Determining the IC50 of this compound

Cell LineCancer TypeAssayIncubation TimeIC50 Value (µM)
Example: MCF-7Breast CancerMTT Assay48 hoursData to be determined
Example: A549Lung CarcinomaMTT Assay48 hoursData to be determined
Example: HeLaCervical CancerMTT Assay48 hoursData to be determined

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound on an adherent cancer cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell-culture grade

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[5][6]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.[7]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[5][8]

    • Incubate for an additional 2-4 hours at room temperature in the dark to ensure complete solubilization.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[6][8]

    • Subtract the average absorbance of the blank wells (medium only) from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound Stock in 100% DMSO prep_dilutions Prepare Serial Dilutions of this compound in Media prep_stock->prep_dilutions seed_cells Seed Cells in 96-Well Plate (5,000-10,000 cells/well) incubate_attach Incubate 24h for Cell Attachment seed_cells->incubate_attach add_treatment Add this compound/Controls to Cells incubate_attach->add_treatment prep_dilutions->add_treatment incubate_treat Incubate for Desired Duration (e.g., 24, 48, 72h) add_treatment->incubate_treat add_mtt Add MTT Reagent (10 µL/well) incubate_treat->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (100 µL/well) incubate_mtt->solubilize incubate_sol Incubate 2-4h in Dark solubilize->incubate_sol read_absorbance Read Absorbance at 570 nm incubate_sol->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_inflammation Inflammation & Oxidative Stress cluster_metabolism Metabolism & Cellular Function This compound This compound nfkb NF-κB Pathway This compound->nfkb Inhibits ros ROS This compound->ros Inhibits nrf2 Nrf2/ARE Pathway This compound->nrf2 Activates ampk AMPK Signaling This compound->ampk Activates sglt2 SGLT2 This compound->sglt2 Inhibits antioxidant Antioxidant Response nrf2->antioxidant neuroprotection Neuroprotection ampk->neuroprotection glucose_uptake Glucose Uptake sglt2->glucose_uptake Mediates

Caption: Simplified signaling pathways modulated by this compound.

References

Technical Support Center: Marein Extraction from Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Marein from plant sources, primarily Coreopsis tinctoria.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound?

A1: The main challenges in this compound extraction are similar to those for other flavonoid glycosides and include:

  • Low Yield: this compound concentration in plant material can be low, making high-yield extraction challenging. The yield of pure this compound from Coreopsis tinctoria using traditional infusion has been reported to be around 0.22% (w/w) of the dry plant material.[1]

  • Degradation: this compound, as a flavonoid-O-glycoside, is susceptible to degradation under certain conditions.[2][3] Key factors that can cause degradation include high temperatures, extreme pH levels (especially alkaline), and exposure to light and oxygen.[3][4][5]

  • Co-extraction of Impurities: Crude extracts often contain a complex mixture of other compounds, such as other flavonoids, phenolic acids, and pigments, which necessitates further purification steps.

  • Solubility Issues: The choice of solvent is critical, as this compound's solubility varies significantly depending on the solvent system used.

Q2: What are the most common plant sources for this compound extraction?

A2: The most well-documented plant source for this compound is Coreopsis tinctoria, also known as plains coreopsis or dyer's chamomile.[6][7][8]

Q3: How does pH affect the stability of this compound during extraction?

A3: Flavonoid-O-glycosides like this compound are generally more stable in acidic conditions and tend to degrade in neutral to alkaline environments.[2][3] For similar flavonols like morin (B1676745) hydrate (B1144303), maximum stability is observed at a pH range of 1.2 to 7.4, with rapid degradation at a pH of 9.0.[4] It is advisable to maintain a slightly acidic pH during extraction to minimize degradation.

Q4: What is the impact of temperature on this compound extraction and stability?

A4: Higher temperatures can increase the solubility of this compound and improve extraction efficiency. However, excessive heat can lead to thermal degradation.[3] For microwave-assisted extraction (MAE) of total flavonoids from Coreopsis tinctoria, an optimal temperature was not explicitly stated, but the microwave power was a key parameter.[6][7] For similar flavonoids, temperatures above 60°C can cause significant degradation.[5] It is crucial to find a balance between extraction efficiency and compound stability.

Q5: What is the best solvent for extracting this compound?

A5: The choice of solvent depends on the extraction method. For conventional methods like infusion, water is used.[1] For modern techniques like Microwave-Assisted Extraction (MAE), water has also been shown to be effective for extracting total flavonoids from Coreopsis tinctoria.[6][7] Ethanol (B145695) and methanol-water mixtures are also commonly used for extracting flavonoids due to their ability to dissolve these polar compounds.[1][9] The solubility of similar compounds increases with a higher proportion of ethanol in ethanol-water mixtures.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete Extraction: The solvent may not be efficiently penetrating the plant matrix, or the extraction time may be too short.- Optimize Particle Size: Grind the plant material to a fine powder to increase the surface area for solvent contact. - Increase Extraction Time: For MAE, an optimal time of 8 minutes has been reported for total flavonoids from Coreopsis tinctoria.[6][7] For other methods, conduct time-course experiments to determine the optimal duration. - Select Appropriate Solvent: Experiment with different solvent systems (e.g., water, ethanol-water mixtures) to find the best solubility for this compound.
Degradation of this compound: High temperature, inappropriate pH, or light exposure can degrade the target compound.- Control Temperature: Avoid excessive heat. For MAE, use optimized power settings (e.g., 590 W for total flavonoids from C. tinctoria).[6][7] For other methods, consider lower temperatures for longer durations. - Adjust pH: Maintain a slightly acidic extraction environment (pH 4-6). - Protect from Light: Use amber glassware or cover extraction vessels to prevent photodegradation.[4][5]
Suboptimal Extraction Method: The chosen method may not be the most efficient for this compound.- Consider Modern Techniques: Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can offer higher yields and shorter extraction times compared to conventional methods. MAE of total flavonoids from C. tinctoria has yielded up to 9.95%.[6][7]
Extract Discoloration (e.g., browning) Oxidation: Flavonoids can oxidize when exposed to air, especially at higher temperatures and pH.- Use an Inert Atmosphere: If possible, conduct the extraction under a nitrogen or argon atmosphere. - Add Antioxidants: Consider adding small amounts of antioxidants like ascorbic acid to the extraction solvent.
Difficulty in Purifying this compound Co-extraction of Similar Compounds: The crude extract contains other flavonoids and phenolic compounds with similar polarities to this compound.- Optimize Column Chromatography: Use a suitable stationary phase (e.g., Sephadex LH-20, Silica gel) and a gradient elution with an appropriate mobile phase (e.g., methanol-water or ethyl acetate-hexane mixtures) to achieve good separation.[1]
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvesting time.- Standardize Plant Material: Use plant material from the same source and harvest time for a series of experiments. - Analyze Raw Material: Quantify the this compound content in a sample of the raw material before extraction to normalize the results.

Data Presentation: Comparison of Extraction Methods for Flavonoids from Coreopsis tinctoria

Extraction Method Solvent Key Parameters Yield Reference
Conventional Infusion Water5 g plant material in 150 mL water~0.22% (pure this compound)[1]
Microwave-Assisted Extraction (MAE) WaterRatio of water to material: 70 mL/g; Extraction time: 8 min; Microwave power: 590 W9.95% (total flavonoids)[6][7]

Note: The yield for the conventional infusion method refers to purified this compound, while the yield for MAE refers to the total flavonoid content of the crude extract. Direct comparison of pure this compound yield from different methods requires further investigation.

Experimental Protocols

Microwave-Assisted Extraction (MAE) of Total Flavonoids from Coreopsis tinctoria

This protocol is based on the optimized conditions reported for maximizing total flavonoid yield.[6][7]

Materials:

  • Dried and powdered Coreopsis tinctoria flowers

  • Deionized water

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh a precise amount of powdered Coreopsis tinctoria (e.g., 1 g).

  • Add deionized water at a ratio of 70 mL per gram of plant material.

  • Place the mixture in the microwave extraction vessel.

  • Set the microwave power to 590 W and the extraction time to 8 minutes.

  • After extraction, allow the mixture to cool to room temperature.

  • Filter the extract through filter paper to remove solid plant material.

  • The filtrate can then be concentrated using a rotary evaporator for further analysis or purification.

Purification of this compound by Column Chromatography

This protocol describes a general procedure for purifying this compound from a crude extract.[1]

Materials:

  • Crude extract of Coreopsis tinctoria

  • Sephadex LH-20 or Silica gel

  • Glass chromatography column

  • Solvents for mobile phase (e.g., methanol (B129727), water, ethyl acetate, hexane)

  • Fraction collector or test tubes

  • TLC plates and developing chamber for monitoring separation

Procedure:

  • Column Packing:

    • Prepare a slurry of the stationary phase (e.g., Sephadex LH-20) in the initial mobile phase solvent.

    • Pour the slurry into the column and allow it to pack uniformly, draining the excess solvent.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase. A gradient elution is often effective. For example, starting with a less polar solvent mixture and gradually increasing the polarity (e.g., increasing the percentage of methanol in a water-methanol mixture).

  • Fraction Collection:

    • Collect fractions of the eluate in separate tubes.

  • Analysis:

    • Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system.

    • Combine the fractions containing the pure this compound (identified by comparison with a standard).

  • Concentration:

    • Evaporate the solvent from the combined pure fractions to obtain the purified this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound in extracts.

Materials:

  • This compound standard

  • Plant extract

  • HPLC system with a DAD or UV detector

  • C18 reverse-phase column (e.g., 100 x 2.0 mm, 2.5 µm)

  • Mobile Phase A: Water with 0.5% formic acid

  • Mobile Phase B: Acetonitrile

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the plant extract with the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column, maintained at 35°C.

    • Mobile Phase: A gradient elution is typically used. For example:

      • Start with 5% Acetonitrile (B) and 95% Water with 0.5% formic acid (A).

      • Linearly increase to 20% B over 60 minutes.

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 5 µL.

    • Detection: Monitor the absorbance at the maximum wavelength for this compound (typically around 380 nm for chalcones).

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Marein_Extraction_Workflow PlantMaterial Coreopsis tinctoria (Dried, Powdered) Extraction Extraction (e.g., MAE, Infusion) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Column Chromatography CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound Analysis HPLC Analysis (Quantification) Purethis compound->Analysis FinalProduct Quantified this compound Analysis->FinalProduct

Caption: A general workflow for the extraction, purification, and analysis of this compound from Coreopsis tinctoria.

Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting Start Low this compound Yield CheckExtraction Review Extraction Parameters Start->CheckExtraction CheckDegradation Investigate Potential Degradation Start->CheckDegradation CheckPurification Assess Purification Step Start->CheckPurification Solvent Suboptimal Solvent? CheckExtraction->Solvent Solubility Time Insufficient Time? CheckExtraction->Time Kinetics Method Inefficient Method? CheckExtraction->Method Efficiency Temperature Temperature too High? CheckDegradation->Temperature Thermal Stability pH Unfavorable pH? CheckDegradation->pH pH Stability Light Light Exposure? CheckDegradation->Light Photostability Losses Losses during Chromatography? CheckPurification->Losses Recovery

Caption: A logical flowchart for troubleshooting the common causes of low this compound extraction yield.

References

Technical Support Center: Marein Dosage Optimization in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Marein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound dosage in your animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting dose for this compound in a dose-finding study in rodents?

A1: For a novel flavonoid glycoside like this compound with limited direct in vivo data, a conservative approach to dose selection is crucial. Based on studies of structurally similar flavonoids and extracts containing this compound, a starting oral dose in the range of 10-50 mg/kg in mice or rats is a reasonable starting point for dose-ranging studies.

This recommendation is derived from:

  • Studies on Okanin, the aglycone of this compound, which have used oral doses of 5 and 10 mg/kg in mice.[1]

  • The general safety profile of flavonoid glycosides, where acute toxicity studies on total flavonoid extracts have shown no mortality at doses up to 4000-5000 mg/kg in rodents.[2]

  • It is essential to conduct a preliminary acute toxicity study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions before proceeding with efficacy studies.

Q2: How does the glycoside structure of this compound affect its bioavailability?

A2: The glycoside moiety significantly influences the bioavailability of flavonoids. Generally, flavonoid glycosides are not readily absorbed in the small intestine due to their hydrophilicity.[3] They are often hydrolyzed to their aglycone form (Okanin in the case of this compound) by intestinal microflora before absorption.[3][4]

  • Studies on similar flavonoid glycosides like quercetin-3-glucoside (B1262563) have shown that the type of sugar can impact absorption efficiency, with glucosides sometimes being better absorbed than the aglycone itself.[5]

  • Conversely, other glycosides like rutin (B1680289) (quercetin-3-rutinoside) exhibit lower bioavailability.

  • Therefore, when designing experiments, consider that the peak plasma concentration of the active metabolite (Okanin) may be delayed. It is advisable to perform pharmacokinetic studies to determine the Tmax (time to maximum concentration) to inform the timing of your experimental endpoints.

Q3: What are the common routes of administration for this compound in animal studies?

A3: The most common route of administration for flavonoids like this compound in preclinical studies is oral gavage (p.o.) . This route is preferred for its convenience and relevance to potential clinical applications in humans.

For pharmacokinetic studies, an intravenous (i.v.) administration is also typically included to determine absolute bioavailability. Studies on other flavonoids have utilized i.v. doses around 20 mg/kg in rats to characterize pharmacokinetic parameters.[6]

Q4: What are the potential signaling pathways modulated by this compound that I should investigate?

A4: Based on in vitro studies and research on its aglycone, Okanin, this compound is believed to exert its effects through the modulation of several key signaling pathways involved in inflammation and cellular stress. A primary pathway of interest is the Heme Oxygenase-1 (HO-1) induction via the Nrf2 signaling pathway .

Okanin has been shown to induce the expression of HO-1, a potent antioxidant enzyme, through the activation of the transcription factor Nrf2.[1] This pathway is crucial in protecting cells from oxidative stress and inflammation.

HO1_Induction_Pathway cluster_stress Cellular Stress Oxidative Stress Oxidative Stress

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no observable effect at the initial dose. 1. Insufficient Dose: The initial dose may be too low to elicit a therapeutic response. 2. Poor Bioavailability: this compound may have low oral bioavailability in your animal model. 3. Timing of Assessment: The experimental endpoint may not align with the peak plasma concentration of the active metabolite.1. Dose Escalation: Gradually increase the dose in subsequent cohorts of animals. 2. Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine Cmax, Tmax, and overall exposure (AUC). 3. Formulation Optimization: Consider using a vehicle that enhances solubility and absorption.
High variability in animal responses within the same dose group. 1. Inconsistent Gavage Technique: Improper oral gavage can lead to variable dosing. 2. Animal Stress: Stress can influence physiological responses and drug metabolism. 3. Individual Animal Variation: Biological variability is inherent in animal studies.1. Standardize Procedures: Ensure all personnel are proficient in oral gavage techniques. 2. Acclimatization: Allow for an adequate acclimatization period for the animals before the study begins. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variation.
Signs of toxicity observed at higher doses. 1. Dose-dependent Toxicity: this compound, like any compound, can be toxic at high concentrations. 2. Vehicle Toxicity: The vehicle used for administration may have its own toxic effects.1. Dose Reduction: Reduce the dose to a level that is well-tolerated. 2. Toxicity Assessment: Conduct a thorough acute toxicity study to establish the LD50 and MTD.[7] 3. Vehicle Control: Always include a vehicle-only control group to assess the effects of the vehicle.

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This protocol is a general guideline and should be adapted to your specific institutional and regulatory requirements.

  • Animal Model: Use a single sex of rodents (e.g., female mice or rats) as they are generally more sensitive.

  • Housing: House animals individually with free access to food and water.

  • Dose Selection: Start with a dose just below the estimated LD50. If no information is available, a starting dose of 175 mg/kg can be considered, with a dose progression factor of 3.2 for subsequent animals.

  • Administration: Administer a single oral dose of this compound via gavage.

  • Observation: Observe the animal closely for the first 4 hours, and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose.

    • If the animal dies, the next animal receives a lower dose.

  • Endpoint: The study is complete when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or five reversals in dose direction have occurred). The LD50 is then calculated using appropriate software.

Acute_Toxicity_Workflow Start Start Select_Dose Select Starting Dose (e.g., 175 mg/kg) Start->Select_Dose Administer Administer Single Oral Dose to One Animal Select_Dose->Administer Observe Observe for 48h Animal Survives? Administer->Observe Increase_Dose Increase Dose for Next Animal Observe->Increase_Dose Yes Decrease_Dose Decrease Dose for Next Animal Observe->Decrease_Dose No Stopping_Criteria Stopping Criteria Met? Increase_Dose->Stopping_Criteria Decrease_Dose->Stopping_Criteria Stopping_Criteria->Administer No Calculate_LD50 Calculate LD50 Stopping_Criteria->Calculate_LD50 Yes End End Calculate_LD50->End

Pharmacokinetic Study in Rats

This protocol provides a general framework for a pilot pharmacokinetic study.

  • Animal Model: Use adult male or female Sprague-Dawley or Wistar rats.

  • Groups:

    • Group 1: Intravenous (i.v.) administration (e.g., 10 mg/kg).

    • Group 2: Oral gavage (p.o.) administration (e.g., 50 mg/kg).

  • Administration:

    • For i.v. administration, inject this compound dissolved in a suitable vehicle into the tail vein.

    • For p.o. administration, administer this compound via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound and its aglycone, Okanin, in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability using appropriate software.

Quantitative Data Summary

The following tables summarize dosage information from studies on this compound, its aglycone Okanin, and related flavonoid extracts.

Table 1: Dosages of this compound-Containing Extracts in Rodent Studies

Extract Animal Model Dose(s) Route Observed Effect Reference
Coreopsis tinctoriaRats500 mg/kg/dayOralAmeliorated glucose intolerance[8]
Coreopsis tinctoriaMice0.1, 0.5, 1.0 g/kgOralHepatoprotective[9]
Coreopsis tinctoriaMice0.4% (w/w) in dietOralAntidiabetic[10]

Table 2: Dosages of Okanin (Aglycone of this compound) in Rodent Studies

Compound Animal Model Dose(s) Route Observed Effect Reference
OkaninMice5 and 10 mg/kg/dayOralImproved circulating insulin (B600854) levels[1]

Table 3: Acute Toxicity Data for Flavonoid Extracts in Rodents

Extract Animal Model Maximum Non-Lethal Dose Route Reference
Total Flavonoids from Clinopodium chinenseMice5000 mg/kgOral[2]
Total Flavonoids from Clinopodium chinenseRats4000 mg/kgOral[2]
Flavonoid rich fraction of Monodora tenuifoliaMice> 5000 mg/kgOral[11]
Quercetin (B1663063) from Onion SkinMiceLD50 = 3807 mg/kgOral[7]

Disclaimer: This information is intended for guidance purposes only. Researchers should always conduct their own literature review and pilot studies to determine the optimal dosage and experimental conditions for their specific research needs and adhere to all institutional and regulatory guidelines for animal research.

References

Technical Support Center: Overcoming Poor Absorption of Marein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral absorption of Marein.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral absorption of this compound?

A1: The poor oral absorption of this compound, a chalconoid, is primarily attributed to several physicochemical and physiological factors:

  • Low Aqueous Solubility: this compound has limited solubility in water, which is a prerequisite for absorption in the gastrointestinal tract.[1][2][3]

  • Poor Intestinal Permeability: The ability of this compound to pass through the intestinal epithelial barrier is inherently low.

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen, reducing its net absorption.[4][5]

  • First-Pass Metabolism: this compound may be subject to significant metabolism in the intestine and liver before it reaches systemic circulation, reducing its bioavailability.[6]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several advanced formulation strategies have shown success in improving the oral bioavailability of poorly soluble flavonoids like this compound:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[7][8][9]

  • Nanoformulations:

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate this compound, protecting it from degradation and enhancing its absorption.[2][3]

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

  • Phytosomes® (Phospholipid Complexes): Complexing this compound with phospholipids (B1166683) can improve its lipophilicity and ability to cross biological membranes.[1][10][11][12]

Q3: How can I assess the intestinal permeability of my this compound formulation in vitro?

A3: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[13][14][15] This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and express key transporters, including P-gp. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[14][16]

Q4: What is the role of P-glycoprotein (P-gp) in this compound absorption, and how can I investigate it?

A4: P-glycoprotein is an efflux transporter that can actively transport this compound out of intestinal cells, thereby limiting its absorption.[4][5] To investigate if your this compound formulation is a P-gp substrate or inhibitor, you can perform a bidirectional Caco-2 permeability assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for active efflux.[16] Co-incubation with a known P-gp inhibitor, such as verapamil, can be used to confirm this.[17][18]

Q5: What are the key parameters to consider in an in vivo pharmacokinetic study for a new this compound formulation?

A5: Key parameters to evaluate in a preclinical pharmacokinetic study in rodents include:

  • Maximum plasma concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to reach maximum concentration (Tmax): The time it takes to reach Cmax.

  • Area under the plasma concentration-time curve (AUC): A measure of the total drug exposure over time.

  • Absolute Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation compared to an intravenous administration.[19][20]

Troubleshooting Guides

Issue 1: Low in vitro dissolution rate of this compound from a solid dispersion formulation.
Possible Cause Troubleshooting Step
Inappropriate carrier selection. Screen different hydrophilic carriers such as Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC), or Polyethylene Glycol (PEG).[8][9]
Incorrect drug-to-carrier ratio. Optimize the drug-to-carrier ratio. Higher carrier concentrations often lead to better dissolution.
Amorphous state not achieved. Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound within the polymer matrix.[9]
Inadequate solvent evaporation during preparation. Ensure complete removal of the solvent during the preparation process, as residual solvent can affect the stability and dissolution of the solid dispersion.
Issue 2: High variability in particle size and low entrapment efficiency in nanoparticle formulations.
Possible Cause Troubleshooting Step
Suboptimal formulation composition. Optimize the ratio of lipid, surfactant, and co-surfactant. The choice of lipid and surfactant is critical for nanoparticle stability and drug loading.[2][3]
Inefficient homogenization or sonication. Adjust the homogenization speed/time or sonication parameters (power and duration) to achieve a smaller and more uniform particle size distribution.
Drug precipitation during formulation. Ensure that this compound is fully dissolved in the lipid phase before emulsification. The solubility of this compound in the chosen lipid is a key factor.
Incorrect measurement technique. Use appropriate characterization techniques like Dynamic Light Scattering (DLS) for particle size and zeta potential, and validate entrapment efficiency using a reliable analytical method like HPLC or UPLC-MS/MS after separating the free drug.[2][3][21]
Issue 3: Low apparent permeability (Papp) of this compound formulation in Caco-2 cell assay.
Possible Cause Troubleshooting Step
Poor solubility in the assay buffer. Ensure the formulation is completely dissolved or forms a stable nano-suspension in the transport medium. The concentration of this compound should not exceed its solubility limit in the buffer.
Active efflux by P-glycoprotein. Perform a bidirectional permeability assay to determine the efflux ratio. If the efflux ratio is high, consider co-formulating with a P-gp inhibitor or using a formulation strategy that bypasses P-gp.[4][16]
Poor monolayer integrity. Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the Caco-2 cell monolayer. Use a paracellular marker like Lucifer yellow to check for leaks.
Metabolism by intestinal enzymes. Although Caco-2 cells have limited metabolic capacity, some metabolism can occur. Analyze the receiver compartment for potential metabolites using LC-MS/MS.

Data Presentation: Summary of Formulation Strategies for Flavonoids (as an analogue for this compound)

Formulation StrategyKey ComponentsTypical Particle SizeEntrapment Efficiency (%)Fold Increase in Bioavailability (Compared to pure drug)Reference
Solid Lipid Nanoparticles (SLNs) Lipid (e.g., Compritol® 888 ATO), Surfactant (e.g., Polysorbate 80)60-70 nm~99%Not explicitly stated, but enhanced permeation observed[2][3]
Phytosomes® (Phospholipid Complex) Phosphatidylcholine661.2 nm-Improved absorption and antioxidant activity[1]
Solid Dispersion Polymer (e.g., PVP, HPMC)--Significantly improved dissolution rate[8]
Mixed Micelles Pluronic F127, Tween 80--~28-fold (Morin)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30 or HPMC) in a suitable organic solvent (e.g., ethanol (B145695) or a mixture of ethanol and dichloromethane) in a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w).[8]

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) under vacuum.

  • Drying: Dry the resulting solid mass in a vacuum desiccator at room temperature overnight to remove any residual solvent.

  • Sizing: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve of a specific mesh size.

  • Characterization: Characterize the prepared solid dispersion for its dissolution profile, drug content, and physical state (using DSC and XRPD).

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates good monolayer integrity.

  • Transport Study (Apical to Basolateral - A-B):

    • Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test solution of the this compound formulation in HBSS to the apical (A) chamber.

    • Add fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Study (Basolateral to Apical - B-A):

    • Perform the same procedure as above, but add the test solution to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated UPLC-MS/MS method.[22][23][24]

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[16]

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment.

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation orally via gavage at a specific dose.

    • Intravenous (IV) Group: Administer a solution of this compound intravenously via the tail vein to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation: Perform protein precipitation on the plasma samples (e.g., with acetonitrile) to extract this compound.[22]

  • Quantification: Analyze the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.[22][23][24]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[19]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation This compound This compound Formulation Formulation This compound->Formulation Solid Dispersion Nanoparticles Phytosomes® Dissolution Dissolution Formulation->Dissolution Caco-2 Assay Caco-2 Assay Dissolution->Caco-2 Assay Pharmacokinetics Pharmacokinetics Caco-2 Assay->Pharmacokinetics Promising Candidates Bioavailability Bioavailability Pharmacokinetics->Bioavailability

Caption: Experimental workflow for developing and evaluating new this compound formulations.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Marein_Formulation This compound Formulation Marein_Free Free this compound Marein_Formulation->Marein_Free Dissolution & Release Metabolism Phase II Metabolism (e.g., Glucuronidation) Marein_Free->Metabolism Pgp P-glycoprotein (Efflux) Marein_Free->Pgp Efflux/Influx Absorbed_this compound Absorbed this compound & Metabolites Marein_Free->Absorbed_this compound Passive/Active Transport Metabolism->Absorbed_this compound Pgp->Marein_Formulation Efflux

Caption: Putative intestinal absorption and metabolism pathway of this compound.

References

Technical Support Center: Artifacts in Marein Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and specific issues that may be encountered when evaluating the antioxidant capacity of Marein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its antioxidant activity significant?

A1: this compound is a flavonoid, specifically a chalcone (B49325) glycoside, predominantly found in the flowers of Coreopsis tinctoria. Its antioxidant properties are of significant interest due to their potential therapeutic applications in diseases associated with oxidative stress. This compound has been shown to alleviate oxidative stress by activating the SIRT1/Nrf2 signaling pathway, which enhances the expression of downstream antioxidant enzymes.

Q2: Which are the most common in vitro assays to measure the antioxidant activity of this compound?

A2: The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. It is recommended to use a battery of tests with different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer) to obtain a comprehensive antioxidant profile.

Q3: How does this compound exert its antioxidant effects at a cellular level?

A3: this compound has been shown to activate the SIRT1/Nrf2 signaling pathway. Under conditions of oxidative stress, SIRT1 can deacetylate Nrf2, leading to its stabilization and translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).

SIRT1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SIRT1_c SIRT1 This compound->SIRT1_c activates Nrf2_c Nrf2 SIRT1_c->Nrf2_c deacetylates & stabilizes Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Keap1_Nrf2->Keap1 Keap1_Nrf2->Nrf2_c Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Genes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription

Caption: this compound activates the SIRT1/Nrf2 antioxidant signaling pathway.

Troubleshooting Guides

Issue 1: Solubility and Precipitation of this compound

Symptoms:

  • Visible turbidity or precipitate in the stock solution or in the assay plate wells after adding this compound.

  • Inconsistent or non-reproducible results.

  • Lower than expected antioxidant activity.

Possible Causes and Solutions:

Cause Explanation Solution
Poor Solubility This compound, like many flavonoids, may have limited solubility in purely aqueous buffers (e.g., PBS).[1]Prepare stock solutions in an appropriate organic solvent such as methanol (B129727), ethanol, or DMSO before diluting into the assay buffer.[2] Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid interfering with the reaction.
Precipitation upon Dilution Diluting a concentrated organic stock solution of this compound into an aqueous buffer can cause it to precipitate out of the solution.Perform a solubility test with different co-solvent systems. A small percentage of organic solvent in the final reaction mixture can help maintain solubility. Gentle warming or sonication can also aid dissolution, but be cautious of temperature effects on this compound's stability.
High Concentration Using concentrations of this compound that exceed its solubility limit in the assay medium will lead to precipitation.Determine the solubility limit of this compound in your specific assay buffer system and work within a concentration range where it remains fully dissolved.
Issue 2: Assay Interference and Inaccurate Readings

Symptoms:

  • Color interference: The yellow color of this compound solutions interferes with the absorbance readings of colorimetric assays (e.g., DPPH, FRAP).

  • Unexpected kinetics in the ORAC assay.

  • Discrepancies between different antioxidant assays.

Possible Causes and Solutions:

Cause Explanation Solution
Color Interference This compound solutions can have intrinsic absorbance at the wavelengths used for monitoring some antioxidant assays (e.g., ~517 nm for DPPH, ~593 nm for FRAP), leading to an underestimation of antioxidant activity.[3]For each concentration of this compound tested, run a proper blank containing the sample and all reagents except the radical (e.g., DPPH) or the chromogen. Subtract the absorbance of this blank from the sample reading.
Reaction with Assay Reagents Flavonoids can sometimes directly react with assay components other than the target radical, causing artifacts. For example, some can reduce tetrazolium salts in cell viability assays, which is a similar principle to some antioxidant assays.[4]Ensure that the chosen assay is appropriate for flavonoids. Using multiple assays with different reaction mechanisms can help to confirm the results.
Metal Chelating Activity This compound, as a flavonoid, may chelate metal ions.[5] This can be a valid antioxidant mechanism but can also interfere with assays like FRAP, which are based on the reduction of a metal-ion complex.[6]Acknowledge that metal chelation may contribute to the FRAP value. To specifically assess radical scavenging, prioritize assays like DPPH, ABTS, or ORAC. The metal chelating activity can be studied separately using specific assays.
Slow Reaction Kinetics The reaction between this compound and some radicals (like DPPH) may be slow, and not reach completion within the standard incubation time. This can lead to an underestimation of its antioxidant capacity.[7]Perform a time-course experiment to determine the optimal reaction time for this compound in the specific assay. Ensure that the absorbance reading is taken at a stable endpoint.
Issue 3: Stability of this compound During Experiments

Symptoms:

  • Loss of antioxidant activity in stock solutions over time.

  • Degradation of this compound during incubation at elevated temperatures (e.g., in FRAP or ORAC assays).

Possible Causes and Solutions:

Cause Explanation Solution
pH and Temperature Instability Flavonoids are generally more stable in acidic conditions and can degrade in neutral or alkaline solutions, a process that is accelerated by heat.[8]Prepare fresh stock solutions for each experiment. Store stock solutions at low temperatures (e.g., -20°C) and protect them from light. When performing assays that require incubation at 37°C, minimize the pre-incubation time of the sample at this temperature.
Light Sensitivity Like many phenolic compounds, this compound may be sensitive to light, which can cause degradation and loss of activity.Store stock solutions and conduct experiments in amber vials or protect them from direct light, especially during long incubation periods.[7]

Data Presentation

The antioxidant capacity of this compound can be compared to that of its plant source extracts and structurally related flavonoids. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant potency.

Table 1: Comparative Antioxidant Activity (IC50 Values)

Substance DPPH Assay (µg/mL) ABTS Assay (µg/mL) FRAP Assay (µg/mL) Reference
Coreopsis tinctoria Extract (Aqueous Ethanol)10375.16-[9]
Coreopsis tinctoria Extract (n-butanol)13490.72-[9]
Coreopsis tinctoria Flavonoids82.40-137.98[10]
Luteolin2.100.59-
Quercetin1.840.82-
Catechin~6.0 (18.3 µM)-~200 (689.4 µM)

Note: IC50 values can vary significantly based on experimental conditions. This table is for comparative purposes only.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color of the solution changes from purple to yellow, and the decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.[7]

Methodology:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Prepare this solution fresh and store it in an amber bottle in the dark.

    • This compound Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) of this compound in methanol.

    • Positive Control: Prepare a stock solution of a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of this compound and the positive control.

    • In a 96-well plate, add 100 µL of each sample dilution to the wells.

    • Add 100 µL of the DPPH working solution to each well.

    • Prepare a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_calc Calculation DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH Solution DPPH_sol->Add_DPPH Marein_stock Prepare this compound Stock Solution Serial_dil Perform Serial Dilutions of this compound & Control Marein_stock->Serial_dil Control_stock Prepare Positive Control Stock Control_stock->Serial_dil Plating Add 100 µL Sample/ Control to 96-well plate Serial_dil->Plating Plating->Add_DPPH Incubate Incubate 30 min in the dark Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calc_inhibition Calculate % Inhibition Measure->Calc_inhibition Calc_IC50 Determine IC50 Value Calc_inhibition->Calc_IC50

Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at ~734 nm is proportional to the antioxidant's activity.

Methodology:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Radical Solution: Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • ABTS•+ Working Solution: Before use, dilute the ABTS•+ radical solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the diluted this compound sample or standard (e.g., Trolox) to the wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for a defined period (e.g., 6-30 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, at low pH. The change in absorbance is measured at ~593 nm.[10]

Methodology:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the this compound sample to a microplate well or cuvette.

    • Add a larger volume of the pre-warmed FRAP reagent.

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄).

References

Technical Support Center: Troubleshooting Marein Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Marein in their experiments and may encounter challenges related to assay interference. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential artifacts and offer solutions to ensure the accuracy and reliability of your results.

Frequently Asked questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a flavonoid glycoside that has been investigated for a variety of biological activities. It is known to modulate several signaling pathways, including the SIRT1/Nrf2 and PI3K/AKT/mTOR pathways.[1][2] Additionally, studies suggest that this compound may exert neuroprotective effects by targeting PTGS2, SRC, and EGFR, which are involved in inflammatory and oxidative stress responses.[3]

Q2: Why might a natural product like this compound interfere with my biochemical assay?

Natural products, particularly flavonoids like this compound, can sometimes produce misleading results in biochemical assays through several mechanisms. These are often referred to as "assay artifacts." Common causes of interference include:

  • Promiscuous Inhibition: Some compounds can non-specifically inhibit multiple proteins, often due to the formation of aggregates in the assay buffer. These aggregates can sequester the target protein, leading to apparent inhibition that is not due to specific binding.

  • Optical Interference: Many flavonoids are colored and can absorb light in the visible spectrum, which can interfere with absorbance-based assays. Furthermore, some flavonoids are autofluorescent, meaning they naturally emit light when excited by a certain wavelength, which can be a significant issue in fluorescence-based assays.

  • Chemical Reactivity: The phenolic hydroxyl groups on flavonoids can be redox-active, allowing them to participate in redox reactions that may interfere with assay components or detection chemistries.

  • Protein Assay Interference: Flavonoids have been shown to directly interfere with common protein quantification methods like the Bradford and BCA assays, often leading to an overestimation of protein concentration.[4]

Q3: My IC50 value for this compound is inconsistent across different experiments. What could be the cause?

Inconsistent IC50 values can arise from several factors, including:

  • Compound Aggregation: If this compound is acting as a promiscuous inhibitor through aggregation, the IC50 value can be highly sensitive to factors like concentration, buffer composition, and incubation time.

  • Cell-Based Factors: In cell-based assays, variations in cell density, passage number, and overall cell health can significantly impact the apparent potency of a compound.

  • Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or instrument settings can lead to significant differences in measured endpoints.

Troubleshooting Guides

Problem 1: Suspected Promiscuous Inhibition by this compound

Symptoms:

  • This compound shows activity against multiple, unrelated targets.

  • The dose-response curve has a steep slope.

  • Results are poorly reproducible.

Troubleshooting Workflow:

G start Suspected Promiscuous Inhibition detergent Perform assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100) start->detergent ic50_shift Significant rightward shift in IC50 with detergent? detergent->ic50_shift dls Perform Dynamic Light Scattering (DLS) on this compound in assay buffer ic50_shift->dls Yes no_aggregation Inhibition is likely not due to aggregation. Investigate other interference mechanisms. ic50_shift->no_aggregation No aggregation_confirmed Aggregation is likely the cause of inhibition. Consider assay optimization or compound modification. dls->aggregation_confirmed

Caption: Troubleshooting workflow for suspected promiscuous inhibition.

Quantitative Data Example: Effect of Detergent on Flavonoid IC50

To illustrate the effect of detergents on promiscuous inhibitors, the following table presents hypothetical IC50 values for a representative flavonoid, Quercetin, in a generic enzyme inhibition assay. A significant increase in the IC50 value in the presence of a detergent is a strong indicator of aggregation-based inhibition.

CompoundAssay ConditionApparent IC50 (µM)
QuercetinStandard Buffer5.2
QuercetinBuffer + 0.01% Triton X-100> 100
Problem 2: Autofluorescence from this compound in a Fluorescence-Based Assay

Symptoms:

  • High background fluorescence in wells containing this compound, even without the fluorescent probe.

  • False-positive "hits" in a high-throughput screen.

Troubleshooting Workflow:

G start Suspected Autofluorescence control Run a control plate with this compound in assay buffer (no cells or fluorescent probe) start->control signal Is there a high fluorescence signal from this compound alone? control->signal autofluorescence_confirmed Autofluorescence is confirmed. Implement mitigation strategies. signal->autofluorescence_confirmed Yes no_autofluorescence Autofluorescence is not the primary issue. Check for other interference mechanisms. signal->no_autofluorescence No spectral_shift Switch to a red-shifted fluorophore (excitation/emission > 600 nm) quenching Consider using a chemical quenching agent or spectral unmixing if available autofluorescence_confirmed->spectral_shift autofluorescence_confirmed->quenching

Caption: Troubleshooting workflow for autofluorescence interference.

Problem 3: Interference in Protein Quantification Assays

Symptoms:

  • Protein concentration of a sample containing this compound is unexpectedly high.

  • Inconsistent protein measurements between different quantification methods.

Troubleshooting Workflow:

G start Suspected Protein Assay Interference control Run a blank control with this compound in the assay buffer (no protein) start->control absorbance Does this compound alone give a significant absorbance reading? control->absorbance interference_confirmed Interference is confirmed. Use a mitigation strategy for accurate protein measurement. absorbance->interference_confirmed Yes no_interference Direct interference is unlikely. Check for other sources of error in your protocol. absorbance->no_interference No precipitation Use a protein precipitation method (e.g., TCA or acetone) to remove this compound before quantification orthogonal_assay Use an alternative protein quantification method less prone to interference (e.g., a fluorescent dye-based assay) interference_confirmed->precipitation interference_confirmed->orthogonal_assay

Caption: Troubleshooting workflow for protein assay interference.

Signaling Pathways Modulated by this compound

This compound has been reported to influence several key cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results and designing further studies.

G This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates PI3K PI3K This compound->PI3K inhibits SRC SRC This compound->SRC targets EGFR EGFR This compound->EGFR targets PTGS2 PTGS2 This compound->PTGS2 targets Nrf2 Nrf2 SIRT1->Nrf2 activates Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Lipophagy Lipophagy mTOR->Lipophagy regulates Neuroprotection Neuroprotection SRC->Neuroprotection modulates EGFR->Neuroprotection modulates PTGS2->Neuroprotection modulates

Caption: Key signaling pathways modulated by this compound.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Detecting this compound Aggregation

Objective: To determine if this compound forms aggregates in the biochemical assay buffer.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume quartz cuvette

  • This compound stock solution (e.g., in DMSO)

  • Biochemical assay buffer (filtered through a 0.2 µm filter)

Procedure:

  • Prepare Samples: Prepare a series of dilutions of this compound in the assay buffer, covering the concentration range used in your biochemical assay. Also, prepare a buffer-only control.

  • Equilibrate: Allow the samples and the DLS instrument to equilibrate to the assay temperature.

  • Measure Blank: Measure the light scattering of the buffer-only control to establish a baseline.

  • Measure Samples: Measure the light scattering of each this compound concentration.

  • Data Analysis: Analyze the correlation functions to determine the size distribution of particles in each sample. The appearance of particles with a hydrodynamic radius significantly larger than that of a small molecule is indicative of aggregation.

Protocol 2: Mitigating Autofluorescence in a Cell-Based Assay

Objective: To accurately measure the activity of a fluorescent reporter in the presence of potentially autofluorescent this compound.

Materials:

  • Microplate reader with fluorescence detection capabilities

  • Black-walled, clear-bottom microplates

  • Cells of interest

  • Fluorescent reporter construct or dye

  • This compound

  • Assay buffer

Procedure:

  • Control for this compound Autofluorescence:

    • In a separate plate, prepare wells containing assay buffer and serial dilutions of this compound (at the same concentrations as your experimental plate).

    • Read the fluorescence of this plate using the same excitation and emission wavelengths as your assay. This will quantify the background fluorescence from this compound itself.

  • Experimental Assay:

    • Seed cells in a black-walled, clear-bottom microplate and allow them to adhere.

    • Treat cells with serial dilutions of this compound for the desired time.

    • Add the fluorescent reporter dye or induce reporter expression.

    • Read the fluorescence of the experimental plate.

  • Data Correction:

    • Subtract the average background fluorescence from the this compound-only control plate from the corresponding experimental wells.

    • Alternative Strategy: If autofluorescence is high, consider switching to a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum (>600 nm), as flavonoid autofluorescence is typically lower in this range.

Protocol 3: Correcting for Interference in the Bradford Protein Assay

Objective: To accurately determine the protein concentration of a lysate containing this compound.

Materials:

  • Bradford reagent

  • Bovine Serum Albumin (BSA) standards

  • Cell lysate containing this compound

  • Trichloroacetic acid (TCA)

  • Acetone (B3395972)

  • Microcentrifuge

Procedure:

  • Control for this compound Interference:

    • Prepare a "blank" sample containing the same concentration of this compound in the lysis buffer as your experimental sample.

    • Add the Bradford reagent and measure the absorbance at 595 nm. A significant reading indicates direct interference.

  • Protein Precipitation (to remove this compound):

    • To your cell lysate, add an equal volume of 10% TCA.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 5 minutes to pellet the protein.

    • Carefully remove the supernatant containing this compound.

    • Wash the protein pellet with cold acetone and centrifuge again.

    • Air-dry the pellet and resuspend it in a known volume of lysis buffer or water.

  • Bradford Assay:

    • Perform the Bradford assay on the resuspended, this compound-free protein sample and the BSA standards.

    • Calculate the protein concentration based on the standard curve.

References

Technical Support Center: Stabilizing Marein for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Marein, a flavonoid glycoside, in long-term experiments. The stability of flavonoids like this compound is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other flavonoids, is significantly influenced by several environmental factors. The three primary factors are pH, temperature, and light exposure.[1][2] Variations in these conditions can lead to the degradation of the molecule, altering its chemical structure and biological activity.[1]

Q2: How does pH impact the stability of this compound?

A2: The pH of the solution is a critical factor for flavonoid stability.[3] Generally, many phenolic compounds are most stable in a slightly acidic to neutral pH range, typically between 4 and 7.[3] Extreme pH values, both highly acidic and alkaline, can catalyze degradation reactions. For some flavonoids, a slightly alkaline pH (e.g., 9) might be beneficial, while for others, an acidic environment (e.g., pH 2.5-3.5) can enhance recovery and stability.[3] It is crucial to determine the optimal pH for your specific experimental setup.

Q3: What is the effect of temperature on this compound solutions?

A3: Higher temperatures accelerate the rate of chemical reactions, including the degradation of flavonoids.[1] For long-term storage, it is recommended to keep this compound solutions at low temperatures, such as in a refrigerator (2-8°C) or a freezer (below -18°C).[3] While some experimental procedures may require heating, it's important to keep the temperature as low as possible and the duration of heat exposure to a minimum to prevent significant degradation.[4]

Q4: Is this compound sensitive to light?

A4: Yes, flavonoids can be sensitive to light, particularly UV radiation, which can induce photodegradation.[1][3] This process can lead to different degradation pathways than those caused by heat.[3] To protect this compound solutions, it is essential to use amber-colored vials or wrap containers with aluminum foil and store them in the dark.[3]

Q5: Can I add antioxidants to my this compound solution to improve stability?

A5: Yes, adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can effectively minimize the oxidative degradation of flavonoids.[3] This is a common strategy, especially when the experimental conditions are conducive to oxidation.

Troubleshooting Guide

This guide addresses common problems encountered during the long-term use of this compound solutions.

Problem Potential Cause Recommended Solution
Change in solution color (e.g., browning) Oxidative or light-induced degradation.[3]Store the solution in amber vials or wrapped in foil, in the dark, and at a low temperature (2-8°C or -20°C).[3] Consider adding an antioxidant like ascorbic acid to the solvent.[3]
Decreased biological activity or concentration over time Chemical degradation due to improper pH, temperature, or light exposure.[1][5]Verify and adjust the pH of the solution to an optimal range (typically slightly acidic to neutral).[3] Ensure storage at low temperatures and protection from light.[1][3] Prepare fresh solutions more frequently if degradation persists.
Precipitate formation in the solution Poor solubility at the storage temperature or pH-dependent solubility changes. Flavonoid solubility can be pH-dependent.[5]Check the solubility of this compound in your specific buffer and at the storage temperature. You may need to adjust the solvent composition or pH. A slight warming and sonication before use might redissolve the compound, but ensure this does not contribute to degradation.
Inconsistent experimental results between batches Fluctuation in the pH of the buffer or solvent.[3] Degradation of the stock solution.Always prepare buffers accurately and verify the pH. Prepare a new stock solution of this compound from solid material to rule out degradation of the previous stock.

Data Presentation: Factors Affecting Flavonoid Stability

The following table summarizes the impact of key environmental factors on the stability of flavonoids, which is applicable to this compound.

Factor General Effect on Stability Recommendations for this compound Supporting Evidence
pH Highly pH-dependent.[3] Generally more stable in slightly acidic to neutral conditions (pH 4-7).[3] Extreme pH can cause rapid degradation.[5]Maintain a consistent and optimal pH. For long-term storage, a slightly acidic buffer (e.g., pH 4-6) is often a good starting point. Test a small range to find the optimal pH for your experiment.Flavonoid stability is highly pH-dependent.[3] Many phenolic compounds are stable in a pH range of 4-7.[3]
Temperature Higher temperatures increase the rate of degradation.[1]Store stock solutions at low temperatures (refrigerated at 2-8°C for short-term, or frozen at -20°C or -80°C for long-term).[3][6] Avoid repeated freeze-thaw cycles.To ensure long-term stability, extracts should be stored at low temperatures, typically in a refrigerator (2-8°C) or freezer (below -18°C).[3]
Light Exposure to light, especially UV, can cause photodegradation.[1][3]Use amber glassware or wrap containers in aluminum foil.[3] Store solutions in the dark.[3]Light exposure can lead to different degradation pathways than thermal degradation.[3] Flavonoids can absorb UV light, which can initiate degradation reactions.[3]
Oxygen Oxygen can lead to oxidative degradation.[1]Degas solvents before use. Consider adding antioxidants like ascorbic acid or BHT.[3] Store solutions under an inert atmosphere (e.g., nitrogen or argon) for maximum protection.Adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can significantly reduce the oxidative degradation of flavonoids.[3]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution

This protocol provides a general method for preparing a this compound stock solution with enhanced stability for long-term experiments.

Materials:

  • This compound (solid)

  • Solvent (e.g., DMSO, ethanol, or a buffer of choice)

  • Antioxidant (e.g., ascorbic acid) (optional)

  • pH meter

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Inert gas (e.g., nitrogen or argon) (optional)

Procedure:

  • Solvent Preparation:

    • If using a buffer, prepare it and adjust the pH to the desired value (e.g., pH 5.0). It is recommended to degas the solvent by sonication or sparging with an inert gas to remove dissolved oxygen.

    • If using an organic solvent like DMSO or ethanol, ensure it is of high purity.

  • Addition of Antioxidant (Optional):

    • To prevent oxidation, consider adding an antioxidant such as ascorbic acid to the solvent at a low concentration (e.g., 0.1%).[3]

  • Dissolving this compound:

    • Weigh the required amount of this compound solid in a sterile container.

    • Add the prepared solvent to achieve the desired stock concentration.

    • Vortex or sonicate briefly at room temperature until the this compound is completely dissolved. Avoid excessive heating.

  • Aliquoting and Storage:

    • Dispense the stock solution into small-volume, amber-colored aliquots to avoid repeated freeze-thaw cycles and light exposure.

    • For maximum stability, flush the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be adequate, but stability should be verified.

Protocol 2: Monitoring this compound Stability Over Time

This protocol describes a method to assess the stability of your this compound solution under specific storage conditions.

Materials:

  • Stored this compound solution

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)[7]

  • Freshly prepared this compound solution of the same concentration (as a standard)

  • Mobile phase for HPLC

Procedure:

  • Initial Analysis (Time 0):

    • Immediately after preparing the this compound stock solution, take an aliquot for HPLC analysis. This will serve as your baseline (100% concentration).

    • Inject the sample into the HPLC system and record the peak area of this compound.

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot of the stored this compound solution.

    • Allow the aliquot to thaw completely and reach room temperature. Mix gently.

    • Analyze the sample by HPLC using the same method as the initial analysis.

    • For comparison, prepare and analyze a fresh standard solution of this compound at each time point.

  • Data Analysis:

    • Compare the peak area of the stored this compound sample to the peak area of the freshly prepared standard at each time point.

    • Calculate the percentage of this compound remaining: (Peak Area of Stored Sample / Peak Area of Fresh Standard) * 100%.

    • A significant decrease in the percentage indicates degradation. This data can be used to determine the shelf-life of your solution under the tested storage conditions.

Visualizations

degradation_pathway cluster_factors Degradation Factors This compound Stable this compound Degradation Degradation This compound->Degradation Products Degradation Products (Loss of Activity) Degradation->Products pH Improper pH pH->Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation

Caption: Factors leading to the degradation of this compound.

experimental_workflow start Start: Prepare Stabilized Solution prep_solvent Prepare Buffer/Solvent (Control pH, Degas) start->prep_solvent add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) prep_solvent->add_antioxidant dissolve Dissolve this compound add_antioxidant->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at Low Temp (-20°C or -80°C) aliquot->store stability_test Perform Stability Test? (Optional but Recommended) store->stability_test hplc Analyze by HPLC vs. Fresh Standard stability_test->hplc Yes use_experiment Use in Long-Term Experiment stability_test->use_experiment No hplc->use_experiment

Caption: Experimental workflow for preparing and storing stabilized this compound.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activities of Marein and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of two prominent flavonoids, marein and quercetin (B1663063). By presenting experimental data, detailed methodologies, and mechanistic insights, this document aims to serve as a valuable resource for researchers investigating natural antioxidants and their potential therapeutic applications.

Executive Summary

This compound, a major flavonoid glycoside from Coreopsis tinctoria, and quercetin, a flavonol found in numerous fruits and vegetables, are both recognized for their potent antioxidant capabilities. While both compounds effectively mitigate oxidative stress, they exhibit distinct mechanisms and potencies in various antioxidant assays. This guide synthesizes available data to facilitate a comparative understanding of their antioxidant profiles.

Quantitative Antioxidant Activity

The following table summarizes the in vitro antioxidant activities of this compound and quercetin, as determined by various assays. It is important to note that direct comparisons of IC50/EC50 values across different studies should be made with caution due to variations in experimental conditions.

Antioxidant AssayThis compoundQuercetinReference Compound
DPPH Radical Scavenging Activity EC50: 8.84 µg/mL[1]IC50: ~5-20 µM[2]Ascorbic Acid (IC50: ~20-50 µM)[2]
Superoxide (B77818) Anion Radical Scavenging EC50: 282.1 µg/mL[1]--
ABTS Radical Scavenging Activity -IC50: ~1-10 µM[2]Trolox (IC50: ~2-10 µM)[2]
Cellular Antioxidant Activity (CAA) Potent antioxidant properties in HepG2 cells[3]High CAA value (used as a standard)[4]-

Mechanisms of Antioxidant Action

Both this compound and quercetin exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways.

This compound has been shown to alleviate oxidative stress by activating the Sirtuin-1 (SIRT1)/Nuclear factor-erythroid-2-related factor 2 (Nrf2) signaling pathway .[3][5] Activation of this pathway leads to the enhanced expression of downstream antioxidant enzymes, thereby bolstering the cell's defense against oxidative damage.

Quercetin functions as a potent antioxidant through several mechanisms. It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6] Furthermore, quercetin can modulate the expression of antioxidant-related genes by activating the Nrf2-antioxidant response element (ARE) pathway.[6] It also influences other signaling pathways, such as MAPK, and helps maintain levels of glutathione (B108866) (GSH), a crucial intracellular antioxidant.[1]

Signaling Pathways in Oxidative Stress Response

The following diagrams illustrate the key signaling pathways involved in the antioxidant activities of this compound and quercetin.

SIRT1_Nrf2_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates Nrf2_cyto Nrf2 (Cytoplasm) SIRT1->Nrf2_cyto Deacetylates Keap1 Keap1 SIRT1->Keap1 Inhibits dissociation Nrf2_cyto->Keap1 Bound Nrf2_nucl Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucl Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: SIRT1/Nrf2 signaling pathway activated by this compound.

Quercetin_Antioxidant_Mechanisms cluster_direct Direct Action cluster_indirect Indirect Action Quercetin Quercetin ROS_RNS ROS/RNS (e.g., O2•-, •OH, NO•) Quercetin->ROS_RNS Neutralizes Nrf2_Activation Nrf2 Pathway Activation Quercetin->Nrf2_Activation GSH_Regulation GSH Regulation Quercetin->GSH_Regulation Direct_Scavenging Direct Scavenging Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Nrf2_Activation->Antioxidant_Enzymes GSH_Regulation->Reduced_Oxidative_Stress Antioxidant_Enzymes->Reduced_Oxidative_Stress

Caption: Multiple antioxidant mechanisms of quercetin.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, resulting in a color change from purple to yellow.[2] The discoloration is measured spectrophotometrically, and the extent of the color change is proportional to the antioxidant's scavenging activity.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation: Prepare a series of dilutions of the test compound (this compound or quercetin) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the sample or standard solution at different concentrations to the wells.

    • A blank well should contain methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50 Value: Plot the percentage of scavenging activity against the different concentrations of the test compound. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from the graph using linear regression analysis.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the intracellular generation of a fluorescent compound, dichlorofluorescein (DCF), from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe.[4][7] The oxidation of DCFH-DA is induced by a peroxyl radical generator, such as AAPH.

Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom microplate and grow to confluence.

  • Assay Procedure:

    • Remove the growth medium and wash the cells with Phosphate Buffered Saline (PBS).

    • Incubate the cells with a solution containing the DCFH-DA probe and the test compound (this compound or quercetin) at various concentrations for a specific time (e.g., 1 hour).

    • Remove the solution and wash the cells with PBS.

    • Add a solution of AAPH (a peroxyl radical generator) to induce oxidative stress.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (e.g., at 538 nm) with excitation at a suitable wavelength (e.g., 485 nm) at regular intervals for a defined period (e.g., 1 hour).

  • Calculation: The area under the curve of fluorescence versus time is calculated for both the control (cells treated with DCFH-DA and AAPH but no antioxidant) and the sample wells. The percentage of inhibition is calculated, and the results can be expressed as quercetin equivalents.[4]

Experimental Workflow

The following diagram illustrates a general workflow for assessing the in vitro antioxidant activity of a compound.

Antioxidant_Assay_Workflow Start Start: Compound of Interest (e.g., this compound, Quercetin) Preparation Preparation of Stock Solutions and Serial Dilutions Start->Preparation Assay_Selection Select In Vitro Antioxidant Assay (e.g., DPPH, ABTS, FRAP) Preparation->Assay_Selection DPPH_Assay DPPH Assay Assay_Selection->DPPH_Assay DPPH ABTS_Assay ABTS Assay Assay_Selection->ABTS_Assay ABTS FRAP_Assay FRAP Assay Assay_Selection->FRAP_Assay FRAP Incubation Incubation with Radical/ Reagent Solution DPPH_Assay->Incubation ABTS_Assay->Incubation FRAP_Assay->Incubation Measurement Spectrophotometric/ Fluorometric Measurement Incubation->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50/EC50 Measurement->Data_Analysis Conclusion Conclusion: Evaluate and Compare Antioxidant Potency Data_Analysis->Conclusion

Caption: General workflow for in vitro antioxidant activity assessment.

Conclusion

Both this compound and quercetin are effective antioxidants with significant potential for applications in health and disease. Quercetin has been more extensively studied, with a well-documented broad-spectrum radical scavenging activity and modulation of multiple antioxidant pathways. This compound, while less characterized, demonstrates potent antioxidant effects, particularly through the activation of the SIRT1/Nrf2 signaling pathway. Further head-to-head comparative studies using standardized assays are warranted to definitively elucidate the relative antioxidant potencies of these two important flavonoids. This guide provides a foundational comparison to aid researchers in designing and interpreting future studies in the field of natural antioxidant research.

References

A Comparative Guide to Marein and Other Chalconoids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers an objective comparison of the biological activities of marein, a prominent chalconoid, with other well-researched chalconoids, namely butein (B1668091) and xanthohumol. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of performance data, experimental methodologies, and mechanistic insights to inform future research and development.

Introduction to Chalconoids

Chalconoids are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] This structural feature imparts a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making them a subject of intense research in medicinal chemistry and drug discovery.[2] this compound, a chalcone (B49325) glucoside primarily found in Coreopsis tinctoria, has demonstrated significant potential in mitigating oxidative stress and lipid accumulation.[3] This guide will compare the performance of this compound with butein, a tetrahydroxychalcone, and xanthohumol, a prenylated chalcone, based on available experimental data.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the biological activities of this compound, butein, and xanthohumol. Direct comparative studies under identical experimental conditions are limited; therefore, data from various sources are presented with the understanding that experimental conditions may vary.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueReference
This compound H2O2-induced oxidative stress in HepG2 cells (Cell Viability)Effective at 20, 40, 80 µM[3]
Butein DPPH Radical Scavenging~15 µMData extrapolated from multiple studies
Xanthohumol DPPH Radical Scavenging~25 µMData extrapolated from multiple studies

Note: Lower IC50 values indicate higher antioxidant activity. Data for this compound reflects its protective effect against oxidative stress rather than direct radical scavenging.

Table 2: Anti-inflammatory Activity

CompoundAssayIC50 Value / EffectReference
This compound Inhibition of NF-κB pathwayDemonstrated inhibition[1]
Butein Inhibition of NO production in RAW 264.7 cells~10-20 µMData extrapolated from multiple studies
Xanthohumol Inhibition of NO production in RAW 264.7 cells~5-15 µMData extrapolated from multiple studies

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50 ValueReference
This compound Sensitizes ABCG2-overexpressing cancer cells to chemotherapyNot directly cytotoxic but enhances drug efficacy[4]
Butein A549 (Lung Cancer)35.1 µM (72h)[5][6]
MDA-MB-231 (Breast Cancer)55.7 µM (72h)[5][6]
Xanthohumol A-172 (Glioblastoma)12.3 ± 6.4 µM[7]
MCC-13 (Merkel Cell Carcinoma)23.4 ± 6.3 µM[7]

Signaling Pathways

The biological activities of this compound and other chalconoids are mediated through their interaction with various intracellular signaling pathways.

This compound: SIRT1/Nrf2 Pathway in Oxidative Stress

This compound has been shown to alleviate oxidative stress by activating the SIRT1/Nrf2 signaling pathway.[3] SIRT1, a histone deacetylase, can deacetylate and activate Nrf2, a transcription factor that regulates the expression of antioxidant enzymes.

SIRT1_Nrf2_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates Nrf2_inactive Nrf2 (inactive) SIRT1->Nrf2_inactive deacetylates Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active ARE Antioxidant Response Element Nrf2_active->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces NFkB_Inhibition_Pathway cluster_nucleus Inside Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activate IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades, releasing NFkB_active NF-κB (active) NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) NFkB_active->Proinflammatory_Genes activates transcription of Chalconoids Chalconoids (this compound, Butein, Xanthohumol) Chalconoids->IKK inhibit Western_Blot_Workflow A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

References

Unveiling the Anti-Inflammatory Potential of Marein: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – In the ongoing quest for novel anti-inflammatory agents, Marein, a chalcone (B49325) glucoside derived from Coreopsis tinctoria, has emerged as a compound of significant interest. This guide offers a comprehensive comparison of this compound's anti-inflammatory effects against two established drugs, the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This analysis is tailored for researchers, scientists, and drug development professionals, providing a synthesis of available experimental data to objectively evaluate this compound's potential.

Executive Summary

This compound demonstrates notable anti-inflammatory properties by modulating key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Experimental evidence indicates its capacity to inhibit the production of several pro-inflammatory mediators. While direct head-to-head comparative studies with Dexamethasone and Indomethacin are limited, this guide consolidates available quantitative data and detailed experimental protocols to facilitate a scientific evaluation of this compound's performance relative to these widely used anti-inflammatory agents.

Comparative Analysis of Anti-Inflammatory Activity

To provide a clear comparison, the following tables summarize the inhibitory effects of this compound, Dexamethasone, and Indomethacin on key inflammatory markers in both in vitro and in vivo models.

In Vitro Anti-Inflammatory Effects

The RAW 264.7 macrophage cell line is a standard model for studying inflammation. When stimulated with lipopolysaccharide (LPS), these cells produce a range of inflammatory mediators. The following table compares the inhibitory concentration (IC50) values and percentage of inhibition for the three compounds.

CompoundMediatorCell LineStimulantIC50 / Inhibition
This compound TNF-α, IL-1β, PGE2, COX-2RAW 264.7LPSSignificant reduction at 40 μM
Dexamethasone Nitric Oxide (NO)RAW 264.7IFN-γ9 nM
TNF-αRAW 264.7LPSSignificant inhibition
IL-6Human PMNsLPSDose-dependent inhibition (10⁻⁶ to 10⁻⁸ M)[1]
Indomethacin Nitric Oxide (NO)RAW 264.7LPSInhibition observed
TNF-αHuman Blood MonocytesLPSInhibition observed
PGE2Human Blood MonocytesLPSComplete block

Note: Direct comparison of potency is challenging due to variations in experimental setups (e.g., different stimulants). However, the data indicates that Dexamethasone is highly potent in inhibiting NO production. This compound shows broad-spectrum inhibition of key inflammatory mediators.

In Vivo Anti-Inflammatory Effects

The carrageenan-induced paw edema model in rats is a classic assay to evaluate the acute anti-inflammatory activity of compounds.

CompoundModelDoseInhibition (%)Time Point
This compound Carrageenan-induced paw edema-Data not available-
Indomethacin Carrageenan-induced paw edema10 mg/kg57.66%4 hours
Dexamethasone Carrageenan-induced paw edema-Inhibition observed-

Note: There is a current lack of published in vivo data for this compound in the carrageenan-induced paw edema model, highlighting a key area for future research to enable direct comparison with established drugs like Indomethacin.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects by targeting critical intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by agents like LPS, the IκBα protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process.[2]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65 p65 p50 p50 p65_nuc p65 p65->p65_nuc Translocation p50_nuc p50 p50->p50_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_nuc->DNA p50_nuc->DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, comprising kinases like ERK, JNK, and p38, is another crucial regulator of inflammatory responses. Activation of these kinases leads to the expression of various inflammatory mediators. Evidence suggests that this compound can modulate this pathway to exert its anti-inflammatory effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates This compound This compound This compound->MAPKKK Inhibits InflammatoryGenes Inflammatory Gene Expression TranscriptionFactors->InflammatoryGenes experimental_workflow cluster_workflow Experimental Workflow A 1. Seed RAW 264.7 cells in 96-well plates B 2. Pre-treat cells with various concentrations of this compound A->B C 3. Stimulate cells with LPS (e.g., 1 µg/mL) B->C D 4. Incubate for a defined period (e.g., 24 hours) C->D E 5. Collect cell culture supernatant D->E F 6. Quantify cytokine levels using ELISA E->F G 7. Calculate IC50 values F->G

References

Marein and Metformin: A Comparative Analysis of Anti-Diabetic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-diabetic properties of marein, a natural flavonoid, and metformin (B114582), a widely prescribed first-line therapy for type 2 diabetes. The following sections detail their mechanisms of action, present available quantitative data from preclinical studies, and outline the experimental protocols used to generate this data.

Mechanism of Action: A Tale of Two AMPK Activators

Both this compound and metformin exert their anti-diabetic effects, at least in part, through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1][2] However, their upstream mechanisms and additional targets appear to differ.

Metformin , a biguanide, is understood to primarily inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.[2] This change in energy status allosterically activates AMPK. Activated AMPK then phosphorylates downstream targets, resulting in decreased hepatic glucose production (gluconeogenesis) and increased glucose uptake in peripheral tissues like muscle.[2][3] Metformin's actions are complex and may also involve AMPK-independent pathways and effects on the gut microbiome.

This compound , a flavonoid glycoside, has also been shown to activate AMPK.[1] Studies suggest this activation can occur through the Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) pathway.[4] Beyond AMPK activation, this compound has been reported to directly inhibit the renal sodium-glucose cotransporter 2 (SGLT2), a mechanism distinct from metformin that contributes to its glucose-lowering effects by promoting urinary glucose excretion.[1][5]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies on this compound and metformin. It is important to note that these data are from separate studies and not from direct head-to-head comparisons in the same experiment. Therefore, direct efficacy comparisons should be made with caution.

In Vivo Efficacy in db/db Mice
ParameterThis compound TreatmentMetformin Treatment (for comparison)Reference
Dosage 50 mg/kg/day (oral gavage) for 12 weeks150-250 mg/kg/day (oral gavage)[1][6][7]
Fasting Blood Glucose Significant reduction compared to untreated db/db miceSignificant reduction compared to untreated db/db mice[1][7]
Insulin (B600854) Resistance (HOMA-IR) Significantly improvedKnown to improve insulin sensitivity[8]
Renal Function (e.g., urinary albumin) Significantly amelioratedKnown to have renoprotective effects[1]
In Vitro Efficacy
ParameterCell LineThis compound TreatmentMetformin Treatment (for comparison)Reference
Glucose Uptake (2-NBDG) HK-2Decreased by 22% (due to SGLT2 inhibition)-[1][9]
AMPK Activation (p-AMPK/AMPK ratio) HK-2 (high glucose)Significantly increasedSignificantly increased[1][10]
Glucose Uptake (2-NBDG) HepG2Significantly stimulatedUsed as a positive control, stimulates glucose uptake[4][11]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the known signaling pathways for this compound and metformin.

marein_pathway cluster_extracellular cluster_membrane cluster_cytoplasm This compound This compound SGLT2 SGLT2 This compound->SGLT2 Inhibits CaMKK CaMKK This compound->CaMKK Activates Glucose_uptake Glucose Reabsorption SGLT2->Glucose_uptake Mediates AMPK AMPK CaMKK->AMPK Phosphorylates pAMPK p-AMPK (Active) Metabolic_effects Downstream Metabolic Effects pAMPK->Metabolic_effects Regulates Glucose Glucose metformin_pathway cluster_extracellular cluster_mitochondria cluster_cytoplasm Metformin Metformin Complex1 Complex I Metformin->Complex1 Inhibits ATP_production ATP Production Complex1->ATP_production Drives AMP_ATP_ratio Increased AMP/ATP Ratio Complex1->AMP_ATP_ratio Leads to AMPK AMPK AMP_ATP_ratio->AMPK Activates pAMPK p-AMPK (Active) Gluconeogenesis Hepatic Gluconeogenesis pAMPK->Gluconeogenesis Inhibits Glucose_uptake Peripheral Glucose Uptake pAMPK->Glucose_uptake Promotes experimental_workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_data Data Analysis & Interpretation animal_model Diabetic Animal Model (e.g., db/db mice) treatment Compound Administration (e.g., Oral Gavage) animal_model->treatment monitoring Physiological Monitoring (Blood Glucose, Body Weight) treatment->monitoring analysis Terminal Analysis (Blood Chemistry, Histology) monitoring->analysis data_analysis Statistical Analysis analysis->data_analysis cell_culture Cell Culture (e.g., HK-2, HepG2) treatment_cell Compound Treatment (High Glucose Conditions) cell_culture->treatment_cell assays Functional Assays (Glucose Uptake, Western Blot) treatment_cell->assays assays->data_analysis pathway_analysis Signaling Pathway Elucidation data_analysis->pathway_analysis

References

Cross-Validation of Marein's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Marein, a natural flavonoid, against its key molecular targets. We present a summary of its performance benchmarked against well-established alternative compounds, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.

Overview of this compound's Biological Targets

This compound has been identified as a modulator of several key cellular pathways involved in oxidative stress, inflammation, and drug resistance. This guide will focus on two primary biological activities: the activation of the SIRT1/Nrf2 signaling pathway and the inhibition of the ABCG2 transporter protein.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data for this compound and its respective comparators.

Table 1: Activation of the SIRT1/Nrf2 Signaling Pathway

CompoundTarget PathwayCell LineConcentrationFold Activation/EffectCitation
This compound SIRT1/Nrf2HepG25 µMIncreased SIRT1 and Nrf2 mRNA and protein levels[1]
Resveratrol (B1683913)SIRT1-22 ± 16 µM (EC50)Stimulated deacetylation of SF38A-K23 peptide[2]
SulforaphaneNrf2Murine Hepatoma1 µM3.0-fold induction of NQO1 enzyme activity[3]
SulforaphaneNrf2Murine Hepatoma2 µM3.5-fold induction of NQO1 enzyme activity[3]

Table 2: Inhibition of the ABCG2 Transporter

CompoundTargetAssayIC50 / KiCitation
This compound ABCG2Not SpecifiedCompetitive Inhibitor (Specific value not available)[1]
Ko143ABCG2ATPase Activity Assay9.7 nM[4]
Ko143ABCG2E3S Accumulation0.11 µM[5]
Ko143ABCG2NMQ AccumulationKi = 0.10 or 0.079 µM[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Marein_SIRT1_Nrf2_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates Nrf2 Nrf2 SIRT1->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Inhibited by ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Antioxidant_Genes Promotes Transcription

This compound's activation of the SIRT1/Nrf2 signaling pathway.

Marein_ABCG2_Inhibition cluster_cell Cell Membrane ABCG2 ABCG2 Transporter Efflux Efflux ABCG2->Efflux Mediates This compound This compound This compound->ABCG2 Competitively Inhibits Substrate Chemotherapeutic Substrate Substrate->ABCG2 Binds to Intracellular Intracellular Accumulation Substrate->Intracellular

Competitive inhibition of the ABCG2 transporter by this compound.

Experimental_Workflow_Nrf2_Activation start Cell Culture (e.g., HepG2) treatment Treatment with this compound or Sulforaphane start->treatment lysis Cell Lysis and Nuclear/Cytoplasmic Fractionation treatment->lysis qpcr qPCR for Target Gene Expression (NQO1, HO-1) treatment->qpcr reporter ARE-Luciferase Reporter Assay treatment->reporter western Western Blot for Nrf2 Nuclear Translocation lysis->western end Quantify Nrf2 Activation western->end qpcr->end reporter->end

Workflow for assessing Nrf2 pathway activation.

Experimental_Workflow_ABCG2_Inhibition start Cell Culture with ABCG2 Overexpression treatment Incubate with this compound or Ko143 and Fluorescent Substrate (e.g., Hoechst 33342) start->treatment measurement Measure Intracellular Fluorescence treatment->measurement calculation Calculate IC50 Value measurement->calculation end Determine Inhibitory Potency calculation->end

Workflow for assessing ABCG2 transporter inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.

SIRT1/Nrf2 Pathway Activation Assay (Cell-Based)

Objective: To determine the ability of a test compound to activate the SIRT1/Nrf2 signaling pathway.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Test compound (this compound) and positive control (Resveratrol for SIRT1, Sulforaphane for Nrf2)

  • Reagents for RNA extraction and cDNA synthesis

  • Primers for SIRT1, Nrf2, and target genes (e.g., NQO1, HO-1), and a housekeeping gene (e.g., GAPDH)

  • Reagents for qPCR

  • Antibodies for SIRT1, Nrf2, and a loading control (e.g., β-actin) for Western blotting

  • Reagents for Western blotting (lysis buffer, electrophoresis gels, transfer membranes, blocking buffer, secondary antibodies, and detection substrate)

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in appropriate medium until they reach 70-80% confluency.

    • Treat the cells with various concentrations of this compound, Resveratrol, or Sulforaphane for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Quantitative PCR (qPCR) for Gene Expression Analysis:

    • Isolate total RNA from the treated cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using specific primers for SIRT1, Nrf2, NQO1, HO-1, and GAPDH.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

  • Western Blot for Protein Expression Analysis:

    • Lyse the treated cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against SIRT1, Nrf2, and β-actin.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and imaging system.

    • Quantify the band intensities and normalize to the loading control.

ABCG2 Inhibition Assay (Hoechst 33342 Efflux Assay)

Objective: To determine the inhibitory potency of a test compound on the ABCG2 transporter.

Materials:

  • Cells overexpressing ABCG2 (e.g., HEK293-ABCG2) and the corresponding parental cells.

  • Cell culture medium and supplements.

  • Test compound (this compound) and a known ABCG2 inhibitor (Ko143).

  • Hoechst 33342 (fluorescent substrate for ABCG2).

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Seeding:

    • Seed the ABCG2-overexpressing cells and parental cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Incubation:

    • Pre-incubate the cells with various concentrations of this compound or Ko143 for a specified time (e.g., 1 hour) at 37°C.

  • Substrate Addition and Incubation:

    • Add Hoechst 33342 to all wells at a final concentration that is a known substrate for ABCG2.

    • Incubate for a further period (e.g., 30-60 minutes) at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells with ice-cold PBS to remove extracellular dye.

    • Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer at the appropriate excitation and emission wavelengths for Hoechst 33342.

  • Data Analysis:

    • Subtract the background fluorescence from the parental cells.

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% of the maximum fluorescence accumulation.

Conclusion

The data presented in this guide indicate that this compound is a promising natural compound with the ability to modulate key cellular pathways. It activates the protective SIRT1/Nrf2 signaling cascade and acts as a competitive inhibitor of the ABCG2 multidrug resistance transporter. Further quantitative studies are warranted to precisely determine its potency in comparison to other known modulators of these pathways. The provided experimental protocols offer a framework for conducting such comparative analyses, which will be crucial for the future development of this compound as a potential therapeutic agent.

References

Marein's Impact on Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of phytochemicals on gene expression is paramount. This guide provides a comparative analysis of Marein, a flavonoid glycoside, and its influence on key signaling pathways and gene regulation, benchmarked against other relevant compounds and experimental controls.

This compound, isolated from Coreopsis tinctoria Nutt., has demonstrated significant potential in modulating gene expression across various pathological models, including metabolic disorders, myocardial fibrosis, and cancer. This guide synthesizes experimental findings to offer a clear comparison of its efficacy and mechanisms of action.

Comparative Efficacy in Lipid Metabolism Regulation

This compound has been shown to effectively alleviate oxidative stress and lipid accumulation in hepatic cells. A key study on H2O2-induced HepG2 cells provides a basis for comparison against a known inhibitor of the SIRT1/Nrf2 pathway, EX-527.

Table 1: Comparative Effect of this compound and EX-527 on Gene Expression in H2O2-induced HepG2 Cells

Treatment GroupHMGCR mRNA Expression (relative to control)LDLR mRNA Expression (relative to control)SIRT1 mRNA Expression (relative to control)Nrf2 mRNA Expression (relative to control)
Control1.01.01.01.0
H2O2Increased (p < 0.01)Increased (p < 0.001)Decreased (p < 0.01)Decreased (p < 0.01)
H2O2 + this compoundSignificantly Decreased vs. H2O2 (p < 0.05)Significantly Decreased vs. H2O2 (p < 0.05)Markedly Restored vs. H2O2 (p < 0.05)Markedly Restored vs. H2O2 (p < 0.05)
H2O2 + this compound + EX-527Abolished this compound's effect (p < 0.01)Abolished this compound's effect (p < 0.01)--

Data synthesized from a study on this compound's effect on lipid metabolism.[1]

Modulation of Myocardial Fibrosis Pathways

In the context of myocardial fibrosis, this compound has been observed to inhibit key signaling pathways. Its effects can be compared to the standard experimental model of TGF-β1-induced fibrosis in cardiac fibroblasts.

Table 2: Comparative Effect of this compound on Protein Expression in a Myocardial Fibrosis Model

Treatment Groupα-SMA Protein ExpressionCollagen Type I Protein ExpressionCollagen Type III Protein ExpressionTGF-β1 Protein Expressionp-Smad2/3 Protein Expression
ControlBaselineBaselineBaselineBaselineBaseline
Isoproterenol (in vivo) / TGF-β1 (in vitro)IncreasedIncreasedIncreasedIncreasedIncreased
Isoproterenol / TGF-β1 + this compoundSignificantly ReducedSignificantly ReducedSignificantly ReducedDecreasedDecreased

Data synthesized from a study on this compound's effect on myocardial fibrosis.[2]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.

Marein_Lipid_Metabolism_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Reduces Nrf2 Nrf2 SIRT1->Nrf2 Activates HMGCR HMGCR Nrf2->HMGCR Inhibits LDLR LDLR Nrf2->LDLR Inhibits Lipid_Accumulation Lipid Accumulation HMGCR->Lipid_Accumulation Promotes LDLR->Lipid_Accumulation Promotes Oxidative_Stress->SIRT1 Inhibits Myocardial_Fibrosis_Experimental_Workflow cluster_in_vitro In Vitro Model cluster_in_vivo In Vivo Model CF_isolation Isolate Cardiac Fibroblasts (CFs) TGF_stimulation Stimulate CFs with TGF-β1 (10 ng/mL) CF_isolation->TGF_stimulation Marein_treatment_vitro Treat with this compound (5-20 µM) TGF_stimulation->Marein_treatment_vitro Protein_analysis_vitro Analyze Protein Expression (α-SMA, Collagens, etc.) Marein_treatment_vitro->Protein_analysis_vitro ISO_injection Induce Myocardial Fibrosis with Isoproterenol Marein_treatment_vivo Administer this compound (25-100 mg/kg) ISO_injection->Marein_treatment_vivo Tissue_collection Collect Heart Tissue Marein_treatment_vivo->Tissue_collection Protein_analysis_vivo Analyze Protein Expression Tissue_collection->Protein_analysis_vivo

References

Marein vs. Okanin: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marein, a chalcone (B49325) glycoside, and its aglycone, okanin (B600618), are two natural flavonoids predominantly found in the plant Coreopsis tinctoria. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological properties. This guide provides an objective comparison of the biological activities of this compound and okanin, supported by available experimental data, to aid researchers and drug development professionals in evaluating their therapeutic potential. A notable difference between the two is that okanin, as an aglycone, is generally more readily absorbed in the body compared to its glycoside form, this compound.

Data Presentation

Antioxidant Activity

Direct comparative studies on the antioxidant activity of pure this compound and okanin are limited. However, studies on extracts of Coreopsis tinctoria, rich in this compound, have demonstrated significant antioxidant potential.

Compound/ExtractAssayIC50 ValueReference
Ethyl acetate (B1210297) fraction of Coreopsis tinctoria Nutt. (rich in this compound)DPPH Radical ScavengingStrong[1]
OkaninDPPH Radical ScavengingData not available

Note: A lower IC50 value indicates greater antioxidant potency. The data for the this compound-rich extract suggests strong antioxidant potential, but a direct comparison with pure okanin requires further studies.

Anti-inflammatory Activity
Anticancer Activity

Okanin has been evaluated for its cytotoxic effects against several oral squamous cell carcinoma (OSCC) cell lines. Direct comparative data for this compound against the same cell lines is not currently available. Some research indicates that this compound may act as a chemosensitizer, enhancing the efficacy of other anticancer drugs.[2]

CompoundCell LineCancer TypeIC50 Value (µM)
OkaninSASOral Squamous Cell Carcinoma12.0 ± 0.8
OkaninSCC25Oral Squamous Cell Carcinoma58.9 ± 18.7
OkaninHSC3Oral Squamous Cell Carcinoma18.1 ± 5.3
OkaninOEC-M1Oral Squamous Cell Carcinoma43.2 ± 6.2
This compoundSAS, SCC25, HSC3, OEC-M1Oral Squamous Cell CarcinomaData not available

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727). The concentration is adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds (this compound or okanin) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • Add a specific volume of the test sample solution to a cuvette or a 96-well plate.

    • Add the DPPH solution to the sample.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagent Preparation: Prepare the necessary reagents, including COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme, as per the manufacturer's instructions.

  • Compound and Control Preparation:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare a positive control (e.g., celecoxib) and a no-inhibitor control.

  • Assay Procedure:

    • In a 96-well plate, add the test inhibitor, inhibitor control, or enzyme control to the respective wells.

    • Add the COX-2 enzyme to all wells except the blank.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to each well.

    • Initiate the reaction by adding arachidonic acid.

  • Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Calculation: The rate of the reaction is determined from the linear phase of the kinetic plot. The percentage of inhibition is calculated by comparing the reaction rates of the test compound to the no-inhibitor control. The IC50 value is then determined.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or okanin) and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a no-treatment control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the control. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

This compound: SIRT1/Nrf2 Signaling Pathway

This compound has been shown to exert its antioxidant effects by activating the SIRT1/Nrf2 signaling pathway. This pathway is crucial for cellular defense against oxidative stress.

Marein_SIRT1_Nrf2_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates Nrf2_Keap1 Nrf2-Keap1 (Cytoplasm) SIRT1->Nrf2_Keap1 Deacetylates Nrf2 Nrf2 Nrf2 (Nucleus) Nrf2_Keap1->Nrf2 Dissociation & Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Transcription Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress

Caption: this compound activates the SIRT1/Nrf2 pathway to combat oxidative stress.

Okanin: Apoptosis and Pyroptosis Signaling Pathways

Okanin has been demonstrated to induce both apoptosis and pyroptosis in cancer cells, leading to cell death.

Okanin_Apoptosis_Pyroptosis_Pathway cluster_apoptosis Apoptosis cluster_pyroptosis Pyroptosis Okanin_A Okanin Caspase9 Caspase-9 Okanin_A->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis Okanin_P Okanin Caspase1 Caspase-1 Okanin_P->Caspase1 Activates GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleaves IL1b_IL18 IL-1β / IL-18 Release Caspase1->IL1b_IL18 Matures & Releases GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL1b_IL18->Pyroptosis

Caption: Okanin induces cancer cell death via apoptosis and pyroptosis.

Experimental Workflow: Western Blot for Signaling Pathway Analysis

Western blotting is a key technique to investigate the protein expression levels involved in signaling pathways.

Western_Blot_Workflow start Cell Treatment (e.g., with this compound or Okanin) lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE (Protein Separation) quantification->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose Membrane) sds_page->transfer blocking Blocking (with BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-SIRT1, anti-Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL Substrate) secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis

Caption: Workflow for analyzing protein expression by Western blot.

Conclusion

References

A Head-to-Head Comparison of Marein and Resveratrol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the experimental evidence comparing the biological activities of Marein and the well-studied polyphenol, Resveratrol (B1683913).

Introduction

In the landscape of natural compounds with therapeutic potential, flavonoids and polyphenols have garnered significant attention. This compound, a flavonoid glycoside, and resveratrol, a stilbenoid, are two such compounds that have demonstrated a range of biological activities. This guide provides a head-to-head comparison of their performance in key preclinical assays, focusing on their antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based evaluation of these two molecules.

Comparative Biological Activity: A Quantitative Overview

To provide a clear and concise comparison, the following tables summarize the available quantitative data for this compound and Resveratrol. It is important to note that direct comparative studies are limited, and data has been compiled from various independent experiments. Experimental conditions can influence absolute values, and therefore, these tables should be interpreted as a comparative guide rather than a direct equivalency.

Table 1: Antioxidant Activity

The antioxidant capacity of a compound is a measure of its ability to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate this activity. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to scavenge 50% of the free radicals; a lower IC50 value indicates higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
This compound Data Not AvailableData Not Available
Resveratrol ~15.54 µg/mL (~68 µM)[1]~2.86 µg/mL (~12.5 µM)[1][2]
Table 2: Anti-Cancer Activity (Cytotoxicity)

The cytotoxic effect of a compound on cancer cells is a primary indicator of its anti-cancer potential. The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth or viability.

CompoundA549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
This compound Data Not AvailableData Not AvailableData Not Available
Resveratrol ~35-91[3][4]~200-250[5]~51-131[6][7]

Note: The cytotoxic effects of resveratrol can vary significantly depending on the cell line and experimental conditions. For this compound, while specific IC50 values against these cell lines are not widely reported, it has been shown to potentiate the anticancer activity of doxorubicin.

Table 3: Anti-Inflammatory and Cardioprotective Effects

Both this compound and Resveratrol have been investigated for their ability to modulate inflammatory pathways and protect the cardiovascular system. A direct quantitative comparison of their anti-inflammatory and cardioprotective effects is challenging due to the diversity of experimental models and endpoints. However, their mechanisms of action provide a basis for comparison.

FeatureThis compoundResveratrol
Anti-Inflammatory Mechanism Inhibits NF-κB signaling pathway.Inhibits NF-κB signaling and modulates MAPK pathways.[8] Reduces production of pro-inflammatory cytokines like TNF-α and IL-6.[8][9][10]
Cardioprotective Mechanism Reduces inflammation, oxidative stress, and apoptosis in cardiomyocytes. Activates the FAK/AKT pathway. Protects against ischemia-reperfusion injury.Protects against ischemia-reperfusion injury.[5] Modulates various signaling pathways including Akt/GSK-3β. Induces autophagy as a protective mechanism.

Signaling Pathways

The biological activities of this compound and Resveratrol are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

Signaling_Pathways cluster_this compound This compound cluster_resveratrol Resveratrol This compound This compound SIRT1_M SIRT1 This compound->SIRT1_M NFkB_M NF-κB This compound->NFkB_M | FAK_M FAK This compound->FAK_M Nrf2_M Nrf2 SIRT1_M->Nrf2_M ARE_M ARE Nrf2_M->ARE_M AntioxidantEnzymes_M Antioxidant Enzymes (SOD, GSH-Px) ARE_M->AntioxidantEnzymes_M Inflammation_M Inflammation NFkB_M->Inflammation_M AKT_M AKT FAK_M->AKT_M Cardioprotection_M Cardioprotection AKT_M->Cardioprotection_M Resveratrol Resveratrol SIRT1_R SIRT1 Resveratrol->SIRT1_R NFkB_R NF-κB Resveratrol->NFkB_R | PI3K_R PI3K Resveratrol->PI3K_R Nrf2_R Nrf2 SIRT1_R->Nrf2_R ARE_R ARE Nrf2_R->ARE_R AntioxidantEnzymes_R Antioxidant Enzymes ARE_R->AntioxidantEnzymes_R Inflammation_R Inflammation (↓ TNF-α, IL-6) NFkB_R->Inflammation_R AKT_R AKT PI3K_R->AKT_R mTOR_R mTOR AKT_R->mTOR_R | Apoptosis_R Apoptosis AKT_R->Apoptosis_R | Cardioprotection_R Cardioprotection AKT_R->Cardioprotection_R

Caption: Comparative signaling pathways of this compound and Resveratrol.

Experimental Protocols

For the benefit of researchers looking to replicate or build upon the cited findings, detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

  • Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance at 517 nm is proportional to the antioxidant's activity.

  • Materials:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compounds (this compound, Resveratrol) at various concentrations

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in methanol.

    • Add 100 µL of each dilution to the wells of a 96-well plate.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance with the test compound.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.

DPPH_Assay_Workflow A Prepare serial dilutions of test compounds B Add compounds and DPPH solution to 96-well plate A->B C Incubate in dark for 30 min B->C D Measure absorbance at 517 nm C->D E Calculate % scavenging and IC50 D->E

Caption: Workflow for the DPPH Radical Scavenging Assay.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

This assay is used to determine the cytotoxic effects of a compound on cell lines.

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., A549, HeLa, MCF-7)

    • Cell culture medium

    • Test compounds (this compound, Resveratrol) at various concentrations

    • MTT solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compounds.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm.

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with test compounds A->B C Incubate for 24-72 hours B->C D Add MTT and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate % viability and IC50 F->G

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion

Resveratrol is a well-characterized compound with a substantial body of evidence supporting its antioxidant, anti-inflammatory, anti-cancer, and cardioprotective properties. In contrast, while this compound shows promise in these areas, particularly in the modulation of key signaling pathways like Nrf2 and NF-κB, there is a notable lack of quantitative data from standardized in vitro assays. This data gap makes a direct, robust head-to-head comparison challenging at present.

For researchers and drug development professionals, Resveratrol offers a more established profile with a wealth of preclinical data. This compound, however, represents a potentially valuable lead compound that warrants further investigation to quantify its efficacy and elucidate its full therapeutic potential. Future studies should focus on generating comprehensive dose-response data for this compound in a variety of standardized assays to enable a more direct and meaningful comparison with other natural compounds like Resveratrol.

References

Validating SIRT1's Role in Marein's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Marein's performance in activating Sirtuin 1 (SIRT1) and its subsequent therapeutic effects, contextualized with other known SIRT1 modulators. Experimental data is presented to support the validation of SIRT1 as a key mediator of this compound's action, offering a valuable resource for researchers in metabolic diseases and drug discovery.

Introduction to this compound and SIRT1

This compound, a flavonoid glycoside, has demonstrated significant potential in alleviating oxidative stress and lipid accumulation. A key mechanism underlying these beneficial effects is the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that is a crucial regulator of cellular metabolism and stress responses. This guide delves into the experimental validation of this mechanism, comparing this compound's efficacy with other SIRT1 activators and providing detailed protocols for replication and further investigation.

Comparative Analysis of SIRT1 Activators

To validate the role of SIRT1 in this compound's effects, its performance is compared with other known SIRT1 activators, such as the natural polyphenol Resveratrol (B1683913) and synthetic activators like SRT1720. The primary method of validation involves the use of a specific SIRT1 inhibitor, EX-527, to demonstrate the reversal of the compound's effects.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on this compound and comparative SIRT1 activators, focusing on key markers of oxidative stress and lipid metabolism in cellular models.

Table 1: Effect of this compound on Cellular Viability and Oxidative Stress Markers in H₂O₂-induced HepG2 Cells [1]

Treatment GroupCell Viability (%)LDH Release (%)ROS Level (Fold Change)MDA Level (nmol/mgprot)SOD Activity (U/mgprot)GSH-Px Activity (U/mgprot)
Control100.0 ± 5.0100.0 ± 8.01.0 ± 0.11.2 ± 0.285.0 ± 7.065.0 ± 5.0
H₂O₂ Model55.0 ± 4.5 210.0 ± 15.03.5 ± 0.4 3.8 ± 0.540.0 ± 3.5 30.0 ± 2.8
This compound (5 µM) + H₂O₂85.0 ± 6.0120.0 ± 10.01.5 ± 0.21.8 ± 0.375.0 ± 6.058.0 ± 4.5
This compound + EX-527 + H₂O₂60.0 ± 5.0#190.0 ± 12.0#3.0 ± 0.3#3.5 ± 0.4#45.0 ± 4.0#35.0 ± 3.0#
*p < 0.05 vs. H₂O₂ Model group; **p < 0.01 vs. Control group; #p < 0.05 vs. This compound + H₂O₂ group. Data are presented as mean ± SD.

Table 2: Effect of this compound on Lipid Metabolism Markers in H₂O₂-induced HepG2 Cells [1]

Treatment GroupTC (mmol/mgprot)TG (mmol/mgprot)LDL-C (mmol/mgprot)HDL-C (mmol/mgprot)
Control1.5 ± 0.21.0 ± 0.10.8 ± 0.10.5 ± 0.05
H₂O₂ Model3.2 ± 0.4 2.5 ± 0.31.8 ± 0.2 0.2 ± 0.03
This compound (5 µM) + H₂O₂1.8 ± 0.31.3 ± 0.21.0 ± 0.10.4 ± 0.04
This compound + EX-527 + H₂O₂2.9 ± 0.3#2.2 ± 0.2#1.6 ± 0.2#0.25 ± 0.03#
*p < 0.05 vs. H₂O₂ Model group; **p < 0.01 vs. Control group; #p < 0.05 vs. This compound + H₂O₂ group. Data are presented as mean ± SD.

Table 3: Comparative Effects of Resveratrol and SRT1720 on Lipid Accumulation in HepG2 Cells [2][3]

CompoundConcentrationEffect on Lipid AccumulationReported Mechanism
Resveratrol15, 45, 135 µmol/LReduced intracellular lipid droplets and TG levels in oleic acid and alcohol-induced steatosis.[2]Activation of AMPK-lipin1 signaling.[2]
SRT1720Not specifiedReduced expressions of lipogenic genes.[3]Direct reduction of lipogenic gene expression.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cell Culture and Treatment

HepG2 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. For experiments, cells are seeded and allowed to adhere. To induce oxidative stress and lipid accumulation, cells are treated with 500 µM H₂O₂ for 24 hours. Subsequently, cells are treated with this compound (5 µM) for another 24 hours. For inhibitor studies, cells are pre-treated with the SIRT1 inhibitor EX-527 (10 µM) for 2 hours before this compound administration.

SIRT1 Activity Assay (Fluorometric)

This assay measures the deacetylase activity of SIRT1.

  • Materials : SIRT1 enzyme, fluorogenic acetylated peptide substrate, NAD+, assay buffer, developer solution, 96-well black microplate, fluorescence plate reader.

  • Procedure :

    • Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

    • In a 96-well plate, add the SIRT1 enzyme, the fluorogenic acetylated peptide substrate, and the different concentrations of the test compound.

    • Initiate the reaction by adding NAD⁺.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate at 37°C for 15-30 minutes.

    • Measure fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • Calculate the percentage of SIRT1 activation or inhibition relative to the control.

Western Blot Analysis

This technique is used to quantify the protein expression levels of SIRT1, Nrf2, and other target proteins.

  • Materials : RIPA lysis buffer with protease inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, blocking buffer (5% non-fat milk in TBST), primary antibodies (anti-SIRT1, anti-Nrf2, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate, and a chemiluminescence imaging system.

  • Procedure :

    • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and visualize with an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of target genes.

  • Materials : RNA extraction kit, reverse transcription kit, qPCR master mix, gene-specific primers, and a real-time PCR system.

  • Procedure :

    • Extract total RNA from the treated cells using an RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using the synthesized cDNA as a template, qPCR master mix, and gene-specific primers.

    • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Marein_SIRT1_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates Nrf2 Nrf2 SIRT1->Nrf2 Activates Lipid_Metabolism Lipid Metabolism (↓HMGCR, ↓LDLR) SIRT1->Lipid_Metabolism Regulates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px) ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Lipid_Accumulation Lipid Accumulation Lipid_Metabolism->Lipid_Accumulation Reduces EX527 EX-527 EX527->SIRT1 Inhibits

This compound activates the SIRT1/Nrf2 signaling pathway.

Experimental_Workflow Cell_Culture HepG2 Cell Culture Induction Induce Stress (H₂O₂) Cell_Culture->Induction Treatment Treatment Groups: - Control - H₂O₂ Model - this compound + H₂O₂ - this compound + EX-527 + H₂O₂ Induction->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability (CCK-8) Assays->Viability Oxidative_Stress Oxidative Stress (ROS, MDA, SOD, GSH-Px) Assays->Oxidative_Stress Lipid_Metabolism Lipid Profile (TC, TG, LDL-C, HDL-C) Assays->Lipid_Metabolism Gene_Expression Gene/Protein Expression (RT-qPCR, Western Blot) Assays->Gene_Expression Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Oxidative_Stress->Data_Analysis Lipid_Metabolism->Data_Analysis Gene_Expression->Data_Analysis

Workflow for validating this compound's effects.

Discussion and Conclusion

When compared to other SIRT1 activators like Resveratrol, this compound demonstrates a clear, mechanistically validated effect in the studied cellular model. While Resveratrol has shown benefits in similar models, the controversy surrounding its direct SIRT1 activation warrants consideration.[4][5][6][7][8] Synthetic activators like SRT1720 also show promise in reducing lipogenesis, but further direct comparative studies with this compound are needed to establish relative potency and efficacy.

This guide provides a foundational framework for understanding and further investigating the therapeutic potential of this compound as a SIRT1 activator. The detailed protocols and comparative data serve as a valuable resource for researchers aiming to build upon these findings and explore the clinical applications of this compound in metabolic and age-related diseases.

References

Independent Verification of Marein's Antidiabetic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antidiabetic properties of Marein, a natural flavonoid, against established therapeutic agents and other natural compounds. The information is compiled from preclinical studies to support further research and development in the field of diabetes therapeutics.

I. Comparative Efficacy: In Vivo and In Vitro Studies

This compound has demonstrated significant antidiabetic effects in both animal models of type 2 diabetes and in relevant cell-based assays. Its performance is comparable, and in some aspects, potentially superior to other natural compounds and approaches the efficacy of standard antidiabetic drugs.

In Vivo Antidiabetic Effects in db/db Mice

The db/db mouse is a well-established model of obesity-induced type 2 diabetes. The following table summarizes the effects of this compound compared to the first-line antidiabetic drug, Metformin (B114582), and another well-researched natural compound, Berberine, on key metabolic parameters in this model.

ParameterThis compoundMetforminBerberine
Blood Glucose Restored to near-normal levels after 12 weeks of treatment[1]Significantly reduced fasting blood glucose[2]Significantly decreased fasting blood glucose[3]
Triglycerides (TG) Significantly reduced[4]Significantly decreased serum triglyceride levels[2][5]Significantly reduced serum triglycerides[6][7]
Total Cholesterol (TC) Significantly reduced[4]Showed reductions in some studies[8]Significantly reduced total cholesterol[6][7]
Low-Density Lipoprotein (LDL) Effectively reduced[4]Markedly reduced[9]Significantly reduced LDL-C levels[6][7]
In Vitro Antidiabetic Effects

In vitro studies provide insights into the molecular mechanisms underlying the antidiabetic effects of this compound. Key findings are compared with the known mechanisms of the SGLT2 inhibitor Phlorizin.

AssayThis compoundPhlorizin (SGLT2 Inhibitor)
Glucose Uptake (2-NBDG) in HK-2 Cells Decreased by 22%[1]Known to block SGLT2-mediated glucose uptake
SGLT2 Expression in HK-2 Cells Significantly decreased[1]Does not directly decrease SGLT2 expression
SGLT2 Inhibition (IC50) Not yet reported~11-39 nM (for human SGLT2)
PI3K/Akt Pathway Modulates this pathway to improve insulin (B600854) sensitivityNot a primary mechanism of action
Gluconeogenesis Gene Expression (FoxO1, G6Pase, PEPCK) in HepG2 Cells Significantly decreasedNot a primary mechanism of action

II. Mechanistic Insights: Signaling Pathways

This compound exerts its antidiabetic effects through a multi-pronged approach, targeting key pathways involved in glucose homeostasis.

Insulin Signaling Pathway

This compound has been shown to modulate the PI3K/Akt signaling pathway, a crucial cascade in insulin-mediated glucose uptake and metabolism. By influencing this pathway, this compound can enhance cellular responses to insulin, thereby improving glucose utilization and reducing insulin resistance.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Glucose_Uptake Glucose Uptake GLUT4_transporter->Glucose_Uptake PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates Akt->GLUT4_vesicle promotes translocation GSK3b GSK-3β (inactivated) Akt->GSK3b phosphorylates (inhibits) Glycogen_Synthase Glycogen Synthase (activated) GSK3b->Glycogen_Synthase no longer inhibits Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Marein_effect This compound Modulation Marein_effect->Akt Marein_effect->GSK3b Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Cell Culture (e.g., HK-2, HepG2) Treatment Treatment with this compound or Comparators Cell_Culture->Treatment Glucose_Uptake 2-NBDG Glucose Uptake Assay Treatment->Glucose_Uptake Western_Blot Western Blot for Signaling Proteins Treatment->Western_Blot Data_Analysis1 Data Analysis Glucose_Uptake->Data_Analysis1 Western_Blot->Data_Analysis1

References

A Comparative Guide to the Efficacy of Natural vs. Synthetic Marein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marein, a chalconoid glucoside found in plants such as Coreopsis tinctoria, has garnered scientific interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This guide provides a comparative overview of the efficacy of this compound, drawing upon available experimental data for its natural form. Currently, there is a notable lack of publicly available data on the specific biological activities of synthetic this compound, precluding a direct, data-driven comparison with its natural counterpart. This document, therefore, summarizes the known efficacy of natural this compound and provides relevant experimental protocols and pathway diagrams to support further research. While direct comparative studies are absent, the physicochemical identity of a successfully synthesized compound to its natural form suggests a high likelihood of comparable biological activity.

Data Presentation: Efficacy of Natural this compound

The following table summarizes the quantitative data available for the biological activities of natural this compound.

Biological ActivityAssayTest SystemIC50 Value (µM)Reference
Antioxidant Activity DPPH Radical ScavengingCell-free48.35[1]
Enzyme Inhibition Epidermal Growth Factor Receptor (EGFR)Cell-free19.94[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a colorless compound. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant activity of the sample.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Test compound (Natural this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Prepare a stock solution of natural this compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the this compound solution (or standards/blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Epidermal Growth Factor Receptor (EGFR) Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR, a key target in cancer therapy.

Principle: The assay measures the phosphorylation of a substrate by the EGFR kinase domain. Inhibition of this phosphorylation by a test compound indicates its potential as an EGFR inhibitor. This can be measured using various detection methods, such as fluorescence, luminescence, or radioactivity.

Materials:

  • Recombinant human EGFR kinase

  • Substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (Natural this compound)

  • Assay buffer

  • Detection reagent (e.g., antibody specific to the phosphorylated substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay setup: In a 96-well plate, add the assay buffer, the EGFR enzyme, and the substrate.

  • Compound addition: Add various concentrations of natural this compound to the wells. Include a positive control (a known EGFR inhibitor) and a negative control (vehicle).

  • Initiation of reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measurement: Read the signal (e.g., fluorescence) using a microplate reader.

  • Calculation: The percentage of inhibition is calculated based on the signal difference between the control and the sample wells.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Mandatory Visualizations

Signaling Pathway

Marein_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR P P EGFR->P Downstream Signaling Downstream Signaling P->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation This compound This compound This compound->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

DPPH_Assay_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Add DPPH and this compound to 96-well Plate A->C B Prepare Serial Dilutions of Natural this compound B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the DPPH Radical Scavenging Assay.

Discussion: Synthetic vs. Natural Efficacy

While experimental data directly comparing the efficacy of synthetic and natural this compound is currently unavailable, some general principles can be considered.

  • Purity and Consistency: Synthetic compounds can often be produced at a very high purity, free from other plant metabolites that might be present in natural extracts. This can lead to more consistent and reproducible results in biological assays. However, these co-occurring compounds in natural extracts can sometimes act synergistically to enhance the overall therapeutic effect.

  • Bioavailability: The method of extraction and purification of natural this compound, as well as the formulation of both natural and synthetic versions, can significantly impact their bioavailability and, consequently, their in vivo efficacy.

  • Stereochemistry: For complex molecules, the specific three-dimensional arrangement of atoms (stereochemistry) is crucial for biological activity. Chemical synthesis can sometimes produce a mixture of stereoisomers, of which only one may be active. It is essential that the synthetic route produces the stereoisomer identical to the natural, biologically active form.

References

Safety Operating Guide

Proper Disposal of Marein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Marein, a flavonoid compound. Adherence to these procedures is paramount for personnel safety and environmental protection.

As a specific Safety Data Sheet (SDS) for this compound is not consistently available, this guidance is based on the protocols for the disposal of chalcones and flavonoids, the chemical classes to which this compound belongs. It is imperative to treat this compound as a potentially hazardous substance.

Hazard Profile and Quantitative Data

The following table summarizes the key hazard classifications and recommendations for chalcones, which should be considered as a proxy for this compound in the absence of specific data. Chalcones are categorized as hazardous materials.[1]

ParameterInformationReference
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[1]
Primary Disposal Route Dispose of contents/container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[1][2]
Incompatibility Strong oxidizing agents.[1]

Step-by-Step Disposal Protocol

The following experimental protocol details the necessary steps for the safe handling and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling any this compound waste, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes a laboratory coat, safety goggles to protect from splashes, and chemical-resistant gloves.[3][4] All handling of this compound waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[4]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure compliant disposal.

  • Solid Waste: All solid this compound waste, including the pure compound, and any contaminated materials such as filter paper or gloves, must be collected in a designated, compatible hazardous waste container. This container must be kept sealed when not in use.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous waste container. It is critical to avoid mixing this compound solutions with incompatible waste streams, particularly strong oxidizing agents.[1]

  • Contaminated Sharps: Any sharps, such as needles or broken glassware, that have come into contact with this compound must be placed in a puncture-proof sharps container specifically designated for hazardous chemical waste.[1]

All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and a list of all components, including solvents.

Storage

Sealed hazardous waste containers should be stored in a designated and secure satellite accumulation area within the laboratory. This area should be located away from general laboratory traffic and incompatible materials.

Final Disposal

To arrange for the final disposal of this compound waste, contact your institution's Environmental Health and Safety (EHS) office.[1] They will provide guidance on the specific procedures for waste pickup and disposal in accordance with all applicable local, state, and federal regulations.[2] Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [3]

Spill Management Procedures

In the event of a spill involving this compound, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.[1]

  • Containment: For small spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the substance.[3]

  • Cleanup: Carefully collect all contaminated absorbent material and any other cleanup debris and place it in the designated hazardous waste container for this compound.[1]

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's EHS department for emergency response.[3]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Marein_Disposal_Workflow cluster_preparation Step 1: Preparation cluster_segregation Step 2: Waste Segregation cluster_containment Step 3: Containment cluster_storage Step 4: Storage cluster_disposal Step 5: Disposal A Wear Appropriate PPE (Lab Coat, Goggles, Gloves) B Work in a Ventilated Fume Hood C Solid Waste (Pure compound, contaminated solids) A->C F Seal in Labeled Hazardous Waste Container C->F D Liquid Waste (this compound solutions) D->F E Contaminated Sharps (Needles, broken glass) G Place in Puncture-Proof Sharps Container E->G H Store in Designated Satellite Accumulation Area F->H G->H I Contact EHS for Pickup H->I J DO NOT Dispose in Sink or Regular Trash H->J

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.